molecular formula C6H14S B158305 Amyl methyl sulfide CAS No. 1741-83-9

Amyl methyl sulfide

Cat. No.: B158305
CAS No.: 1741-83-9
M. Wt: 118.24 g/mol
InChI Key: FOJGPFUFFHWGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylthio)pentane is an aliphatic sulfide.
Amyl methyl sulfide is a natural product found in Brassica napus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfanylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S/c1-3-4-5-6-7-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJGPFUFFHWGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169762
Record name Pentane, 1-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1741-83-9
Record name Pentane, 1-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001741839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiaheptane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164935
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentane, 1-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amyl Methyl Sulfide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Amyl Methyl Sulfide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and analysis of amyl methyl sulfide (also known as 1-(methylthio)pentane). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to serve as a comprehensive resource for laboratory applications.

Introduction and Overview

This compound is an organosulfur compound belonging to the thioether (or sulfide) class. It is characterized by a linear five-carbon (amyl) chain attached to a sulfur atom, which is in turn bonded to a methyl group.[1] Its presence has been noted in various natural sources, contributing to the aroma profile of certain foods and being a potential marker for environmental analysis.[1] In the laboratory and in industry, it serves as a flavoring agent, a fragrance component, and a versatile chemical intermediate for the synthesis of more complex molecules.[1]

This guide will systematically detail the fundamental properties of this compound, outline robust protocols for its synthesis and key reactions, provide a thorough analytical profile, and discuss critical safety and handling procedures.

Chemical Identity and Structure

The unambiguous identification of a chemical substance is paramount for both research and regulatory purposes. The key identifiers for this compound are summarized below.

dot graph "Amyl_Methyl_Sulfide_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource(s)
IUPAC Name 1-(methylthio)pentane[2]
Common Name This compound[3]
CAS Number 1741-83-9[2][3]
Molecular Formula C₆H₁₄S[2][3]
Molecular Weight 118.24 g/mol [2][3]
Canonical SMILES CCCCCSC[4]
InChI Key FOJGPFUFFHWGFQ-UHFFFAOYSA-N[2]

Physical and Thermochemical Properties

The physical state and thermodynamic properties of a compound dictate its handling, storage, and application in various experimental setups. This compound is a colorless liquid at standard temperature and pressure.[3]

Table 2: Physical and Thermochemical Properties

PropertyValueSource(s)
Physical State Liquid[3]
Color Colorless[5]
Melting Point -94 °C[4]
Boiling Point 145 °C[4]
Density 0.84 g/cm³[4]
Refractive Index 1.4490 to 1.4530[4]
Enthalpy of Formation (ΔfH°gas) -122 ± 3 kJ/mol[6]
Flash Point 35 °C (95 °F)[3]

Synthesis of this compound

The most common and reliable method for synthesizing asymmetrical dialkyl sulfides like this compound is through the S-alkylation of a thiol, a reaction analogous to the well-known Williamson ether synthesis.[1] This SN2 reaction involves the nucleophilic attack of a thiolate anion on a primary alkyl halide.

dot graph "Synthesis_Workflow" { rankdir="LR"; graph [splines=ortho, nodesep=0.6, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [color="#4285F4", arrowhead="normal"];

} Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via S-Alkylation

This protocol is adapted from established methods for the synthesis of dialkyl sulfides.[7] The choice of a strong, non-nucleophilic base and an anhydrous aprotic solvent is critical to favor the SN2 pathway and prevent side reactions.

Materials:

  • 1-Pentanethiol (Amyl mercaptan)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (Methyl iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous THF (100 mL) to a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Thiolate Formation: Carefully add sodium hydride (1.0 eq) to the THF. Cool the suspension to 0 °C using an ice bath.

  • Slowly add 1-pentanethiol (1.0 eq) dropwise via the dropping funnel to the NaH suspension over 30 minutes. The evolution of hydrogen gas will be observed.

    • Expert Insight: The formation of the sodium thiolate is the key activating step. Using a strong, non-nucleophilic base like NaH ensures complete deprotonation without competing in the subsequent alkylation. The reaction is exothermic, and slow addition at 0 °C is crucial for control.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the thiolate.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add iodomethane (1.05 eq) dropwise via the dropping funnel.

    • Causality: Iodomethane is an excellent electrophile for SN2 reactions due to the good leaving group ability of iodide. A slight excess ensures the complete consumption of the valuable thiolate.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC/GC-MS analysis indicates the disappearance of the starting thiol.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at 0 °C to neutralize any unreacted NaH.

  • Transfer the mixture to a separatory funnel and add diethyl ether (100 mL) and water (50 mL). Shake and separate the layers.

  • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under atmospheric pressure to yield pure this compound.

Chemical Reactivity

The chemistry of this compound is dominated by the nucleophilicity and oxidizability of the sulfur atom.

Oxidation to Sulfoxide and Sulfone

The sulfur atom in a thioether can be readily oxidized. The controlled use of one equivalent of an oxidizing agent yields the corresponding sulfoxide (amyl methyl sulfoxide), while an excess of the oxidant leads to the sulfone (amyl methyl sulfone).[8]

dot graph "Oxidation_Pathway" { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: Oxidation pathway of this compound.

Detailed Experimental Protocol: Oxidation to Amyl Methyl Sulfoxide

This protocol for the selective mono-oxidation of a sulfide to a sulfoxide utilizes hydrogen peroxide in a simple, environmentally benign system.[9][10]

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Glacial acetic acid

  • Sodium hydroxide (NaOH), 4M aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (2 mmol) in glacial acetic acid (2 mL).

  • Oxidation: Place the flask in a water bath to maintain room temperature. Slowly add 30% hydrogen peroxide (8 mmol) dropwise to the stirred solution.

    • Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting sulfide and the appearance of the more polar sulfoxide product. This prevents over-oxidation to the sulfone.

  • Continue stirring at room temperature until the starting material is no longer detectable (typically 1-3 hours).

  • Workup: Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of 4M aqueous NaOH until the pH is ~7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude amyl methyl sulfoxide. The product can be further purified by column chromatography if necessary.

Analytical Characterization

A multi-technique approach is required for the unambiguous characterization and quality control of this compound.

Spectroscopic Data

5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl and amyl groups. The protons on carbons adjacent to the sulfur atom (S-CH₃ and S-CH₂-) will be deshielded and appear further downfield.

    • Predicted ¹H NMR (CDCl₃, 400 MHz): δ 2.45 (t, 2H, J=7.4 Hz, -S-CH₂-), δ 2.09 (s, 3H, -S-CH₃), δ 1.58 (quint, 2H, J=7.4 Hz, -CH₂-), δ 1.35 (sext, 2H, J=7.4 Hz, -CH₂-), δ 0.90 (t, 3H, J=7.3 Hz, -CH₃).

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

    • Predicted ¹³C NMR (CDCl₃, 100 MHz): δ 34.5 (-S-CH₂-), δ 31.2 (-CH₂-), δ 28.9 (-CH₂-), δ 22.3 (-CH₂-), δ 15.4 (-S-CH₃), δ 13.9 (-CH₃).

5.1.2. Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the presence of C-H bonds and confirming the absence of other functional groups (like O-H or C=O).

  • C-H stretching (sp³): Strong absorptions are expected in the 2850–3000 cm⁻¹ region.

  • C-H bending: Bands will appear in the 1470–1350 cm⁻¹ region.

  • C-S stretching: A weak absorption may be observed in the 600–800 cm⁻¹ range, though it is often difficult to assign definitively.

5.1.3. Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. The mass spectrum for this compound shows a clear molecular ion peak and characteristic fragment ions.[11]

Table 3: Key Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
11840[M]⁺ (Molecular Ion)
7535[CH₂SCH₃]⁺
61100[CH₂S]⁺ (Base Peak)
4755[CH₂S]⁺
4360[C₃H₇]⁺
Chromatographic Methods

Gas Chromatography (GC): GC is the preferred method for assessing the purity of this compound and for monitoring reaction progress. A non-polar capillary column is typically effective.

  • Suggested GC-MS Protocol:

    • Column: DB-5MS or similar (30 m x 0.25 mm ID, 0.25 µm film thickness).[12]

    • Carrier Gas: Helium.

    • Injection: Split mode (e.g., 100:1).

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). A sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) can be used for trace analysis in complex matrices.[12]

Safety, Handling, and Disposal

This compound is a flammable liquid and requires careful handling to prevent ignition and exposure.[3][5]

Hazard Identification
  • Physical Hazards: Flammable liquid and vapor (Category 3).[3] Keep away from heat, sparks, open flames, and hot surfaces.

  • Health Hazards: May cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation.[3][5]

  • Odor: Like many organosulfur compounds, it has a strong, unpleasant odor.

Handling and Storage Protocol
  • Engineering Controls: Always handle in a well-ventilated chemical fume hood.[5][6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

    • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

    • Respiratory Protection: If working outside a fume hood or with large quantities, use a respirator with an appropriate organic vapor cartridge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition.[3][5]

Spill and Waste Disposal
  • Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Waste Disposal: Dispose of waste this compound and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[6] Do not discharge into drains. Waste can be neutralized by oxidation with a solution like sodium hypochlorite (bleach) before collection by a certified waste management service.

References

  • National Institute of Standards and Technology. (n.d.). Pentane, 1-(methylthio)-. In NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]

  • Angene Chemical. (n.d.). This compound Safety Data Sheet. Retrieved January 10, 2026, from [Link]

  • Davidson Analytical Services. (n.d.). Analysis of Sulfur Compounds in Hydrocarbon Fuels using Gas Chromatography with Pulsed Flame Photometric Detection. Retrieved January 10, 2026, from [Link]

  • Heravi, M. M., et al. (1974). A Convenient Synthesis of Primary and Secondary Dialkyl and Aryl Alkyl Sulfide in the Presence of Phase-Transfer Catalysts. Synthesis, 1974(8), 565-566. Available at: [Link]

  • Karami, B., et al. (2011). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 16(8), 6616-6624. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Mass spectrum of Pentane, 1-(methylthio)-. In NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]

  • Li, Y., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3395. Available at: [Link]

  • Ghosh, S., et al. (2014). Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H₂O₂ and a Mo(VI) Salt as Catalyst. RSC Advances, 4, 32311-32317. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved January 10, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pentane, 1-(methylthio)- (CAS 1741-83-9). Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). 1,1-Bis(methylthio)pentane. Retrieved January 10, 2026, from [Link]

  • Roy, S. C., et al. (2014). Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst. ResearchGate. Retrieved January 10, 2026, from [Link]

Sources

Introduction: Understanding a Potent Aroma Chemical

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Amyl Methyl Sulfide (CAS 1741-83-9)

This compound, systematically named 1-(methylthio)pentane, is an organosulfur compound belonging to the thioether (or sulfide) class.[1][2] With the chemical formula C₆H₁₄S, this molecule consists of a five-carbon amyl (pentyl) group and a methyl group bonded to a central sulfur atom.[3][4] It is a colorless to pale yellow liquid recognized by its potent and distinct aroma, often described as garlic-like or onion-like.[1] This characteristic scent dictates its primary applications in the flavor and fragrance industries, while its chemical nature as a thioether provides utility as an intermediate in organic synthesis.[1][4] This guide offers a technical overview for researchers and developers, covering its physicochemical properties, synthesis, analytical characterization, applications, and safety protocols.

Figure 1: Molecular Structure of this compound

Caption: Ball-and-stick representation of 1-(methylthio)pentane.

Section 1: Physicochemical Properties

The functional characteristics and potential applications of a chemical compound are dictated by its physical and chemical properties. For this compound, its identity as a volatile, non-polar thioether is evident in these values. The data presented below has been aggregated for ease of reference in experimental design.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1741-83-9[3][5]
Molecular Formula C₆H₁₄S[3][5]
Molecular Weight 118.24 g/mol [3][5]
IUPAC Name 1-methylsulfanylpentane[3][5]
Synonyms Methyl pentyl sulfide, 2-Thiaheptane[6]
Appearance Colorless to pale yellow liquid[1][7]
Odor Strong, garlic-like, sulfurous[1][8]
Melting Point -94 °C[5][9]
Boiling Point 148 °C (at 1.01325 bar)[5]
Density 0.84 g/cm³[9]
Refractive Index 1.45[7]
Flash Point 64.00 °F (17.78 °C) (TCC)[10]
Solubility Low solubility in water; soluble in organic solvents[1]

Section 2: Synthesis and Reaction Chemistry

Core Synthesis Strategy: Nucleophilic Substitution

From a retrosynthetic perspective, the most direct and common method for preparing asymmetrical thioethers like this compound is analogous to the Williamson ether synthesis. This involves the nucleophilic substitution (S_N2) reaction between a thiolate anion and an alkyl halide. Two primary pathways are viable:

  • Pathway A: Reaction of sodium methanethiolate (CH₃SNa) with an amyl halide (e.g., 1-bromopentane).

  • Pathway B: Reaction of sodium pentanethiolate (C₅H₁₁SNa) with a methyl halide (e.g., methyl iodide).

Pathway A is often preferred in a laboratory setting. The choice is guided by the accessibility and handling safety of the reagents. 1-Bromopentane is a liquid and easier to handle than the gaseous methyl halides.

Figure 2: Synthesis of this compound via S_N2 Reaction

Pathway A: Nucleophilic Substitution node1 CH₃S⁻Na⁺ Sodium Methanethiolate node2 Br-CH₂(CH₂)₃CH₃ 1-Bromopentane node3 CH₃S(CH₂)₄CH₃ This compound node1->node3 S_N2 Attack node1->node3 Polar Aprotic Solvent (e.g., DMF, Acetone) node4 NaBr Sodium Bromide node1->node4 Polar Aprotic Solvent (e.g., DMF, Acetone) node2->node3 node2->node3 Polar Aprotic Solvent (e.g., DMF, Acetone) node2->node4 Polar Aprotic Solvent (e.g., DMF, Acetone)

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system for synthesizing this compound via Pathway A. The causality for each step is explained to ensure both reproducibility and understanding.

Objective: To synthesize this compound (1-(methylthio)pentane) with high purity.

Materials:

  • Sodium methanethiolate (CH₃SNa)

  • 1-Bromopentane (C₅H₁₁Br)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Operate within a fume hood due to the malodorous nature of thiols.

    • Causality: A dry apparatus prevents unwanted side reactions with water. The fume hood is critical for safety due to the stench and potential toxicity of sulfur compounds.[2][8]

  • Reagent Addition: Charge the flask with sodium methanethiolate (e.g., 0.1 mol). Add 100 mL of anhydrous DMF to dissolve the thiolate.

    • Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cation without solvating the thiolate anion, thereby increasing its nucleophilicity and promoting the S_N2 reaction rate.

  • Nucleophilic Attack: While stirring, add 1-bromopentane (0.1 mol) dropwise from the dropping funnel over 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 50 °C using a water bath if necessary.

    • Causality: Dropwise addition controls the reaction rate and prevents excessive heat generation, which could lead to side reactions or boiling of the solvent.

  • Reaction Completion: After the addition is complete, heat the mixture to 60-70 °C using a heating mantle and stir for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up & Extraction: a. Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of water in a separatory funnel. b. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

    • Causality: The product is non-polar and will partition into the organic ether phase, while the inorganic salt byproduct (NaBr) and DMF will remain in the aqueous phase.

  • Washing: a. Wash the combined organic layers with saturated NaHCO₃ solution (2 x 50 mL). b. Wash with water (1 x 50 mL). c. Wash with brine (1 x 50 mL).

    • Causality: The bicarbonate wash neutralizes any residual acidic impurities. The brine wash helps to remove residual water from the organic layer, initiating the drying process.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter to remove the drying agent. Remove the solvent (diethyl ether) using a rotary evaporator.

    • Causality: MgSO₄ is an efficient drying agent that removes trace water, which is crucial before distillation.

  • Purification: Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling around 145-149 °C.[5][9]

    • Causality: Distillation separates the desired product from any non-volatile impurities or residual high-boiling-point solvent.

Section 3: Analytical Characterization

Confirming the identity and purity of synthesized or isolated this compound is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for this purpose, providing both separation and structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for analyzing volatile organic compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides data on the mass-to-charge ratio of the fragments, allowing for structural elucidation.

Figure 3: Analytical Workflow for GC-MS Characterization

start Sample Preparation (Dilute in Hexane) injection GC Injection (Split/Splitless Inlet) start->injection separation Chromatographic Separation (e.g., DB-5ms column) injection->separation Volatilization ionization Mass Spectrometer (Electron Ionization - 70eV) separation->ionization Elution detection Fragment Detection (Quadrupole Analyzer) ionization->detection analysis Data Analysis (Mass Spectrum vs. Library) detection->analysis result Compound Confirmed (Purity Assessed) analysis->result

Caption: Step-by-step workflow for the analysis of this compound.

Protocol: GC-MS Analysis

Objective: To confirm the identity and assess the purity of an this compound sample.

Instrumentation & Consumables:

  • Gas Chromatograph with a Mass Selective Detector (MSD).

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium, high purity.

  • Solvent: Hexane or Dichloromethane, HPLC grade.

  • Sample Vials with septa.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 100 ppm or 0.1 µL/mL) in hexane.

    • Causality: Dilution prevents column overloading and detector saturation, ensuring sharp chromatographic peaks and accurate mass spectra. Hexane is a suitable non-polar solvent that will not interfere with the analysis.

  • Instrument Conditions (Typical):

    • Inlet: 250 °C, Split mode (e.g., 50:1 split ratio).

    • Injection Volume: 1 µL.

    • Carrier Gas Flow: 1.0 mL/min (constant flow mode).

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: Hold at 250 °C for 5 minutes.

    • Causality: The temperature program ensures that the compound volatilizes efficiently and travels through the column, separating it from impurities. The final hold cleanses the column of any less volatile components.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 35-300 m/z.

    • Causality: 70 eV is the standard energy for EI, which produces reproducible fragmentation patterns that can be compared against spectral libraries like NIST.[3]

  • Data Analysis:

    • Retention Time: Compare the retention time of the major peak to that of a known standard if available.

    • Mass Spectrum: Analyze the mass spectrum of the peak. The molecular ion peak (M⁺) should be visible at m/z = 118.

    • Fragmentation: Look for characteristic fragments. Key expected fragments include:

      • m/z = 61 [CH₃SCH₂]⁺

      • m/z = 75 [CH₃SCH₂CH₂]⁺

      • m/z = 47 [CH₃S]⁺

      • m/z = 71 [C₅H₁₁]⁺ (loss of SCH₃)

    • Library Match: Compare the obtained spectrum with a reference library (e.g., NIST, Wiley) for confirmation.[3]

    • Purity: Assess purity by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.

Other Spectroscopic Data

While GC-MS is primary, other spectroscopic methods are used for full characterization.

  • ¹H NMR: Data for this compound is available, allowing for structural confirmation by analyzing chemical shifts and splitting patterns of the different proton environments.[3]

  • IR Spectroscopy: Infrared spectra can confirm the presence of C-H (alkyl) and C-S stretching vibrations.[3]

Section 4: Applications and Industrial Relevance

The unique properties of this compound lend it to several specialized applications.

  • Flavor and Fragrance Industry: This is its most significant area of use. Due to its potent, sulfurous, and garlic-like aroma, it is used in trace amounts as a flavoring agent in savory food products, including soups, meats, and seafood flavors.[1][10] Organic sulfur compounds are known for having extremely low odor thresholds, making them powerful character-impact chemicals.[8][11]

  • Chemical Intermediate: As a thioether, the sulfur atom can be oxidized to form the corresponding sulfoxide and sulfone.[4] These oxidized derivatives have different chemical properties and can serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agricultural chemicals.[4][12][13]

  • Environmental Analysis: Because organic sulfides are emitted from industrial and natural sources like waste treatment facilities, this compound can be monitored as a marker compound to assess certain types of environmental pollution.[4][14]

Section 5: Safety, Handling, and Toxicology

Working with any chemical requires a thorough understanding of its hazards. This compound is classified as a flammable liquid and requires specific handling procedures.

5.1 GHS Hazard Classification

  • Classification: Flammable Liquid, Category 3.[3]

  • Hazard Statement: H226: Flammable liquid and vapor.[3]

5.2 Handling and Storage

  • Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[15]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[16] Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.[17]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][16]

5.3 Toxicology Profile

  • Inhalation: Most organic sulfides are considered toxic by inhalation.[2] Even at low concentrations, the strong, unpleasant odor can cause discomfort, and higher concentrations may lead to respiratory irritation.[8]

  • Skin/Eye Contact: May cause skin and eye irritation upon contact.[1] In case of contact, rinse the affected area with plenty of water.[16][18]

  • Ingestion: May be harmful if swallowed.[16]

  • General Toxicity: While specific toxicological data for this compound is limited, the general class of organic sulfides can be toxic.[2] For instance, related compounds like hydrogen sulfide are extremely hazardous.[19][20] Therefore, exposure should always be minimized.

References

  • Thermophysical Properties of this compound - Chemcasts. [Link]

  • Organic Sulfides → Area → Sustainability. [Link]

  • This compound | C6H14S | CID 15620 - PubChem - NIH. [Link]

  • Chemical Properties of Pentane, 1-(methylthio)- (CAS 1741-83-9) - Cheméo. [Link]

  • What Are The Uses Of Sulfides? - Chemistry For Everyone - YouTube. [Link]

  • Thiols and Sulfides Vital Role in Modern Biochemistry - Longdom Publishing. [Link]

  • Safety Data Sheet - Angene Chemical. [Link]

  • organic sulphur compounds - oxytec. [Link]

  • allyl methyl sulfide, 10152-76-8 - The Good Scents Company. [Link]

  • Volatile Character-Impact Sulfur Compounds and their Sensory Properties. [Link]

  • Hydrogen Sulfide (H 2 S) - EMed. [Link]

  • Investigating the Hazards of Hydrogen Sulfide Gas and Effective Rescue Methods in Cases of Exposure - Preprints.org. [Link]

Sources

An In-depth Technical Guide to Amyl Methyl Sulfide (C₆H₁₄S) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amyl methyl sulfide, systematically known as 1-(methylthio)pentane, is a simple aliphatic thioether with the molecular formula C₆H₁₄S.[1][2][3] While at first glance it appears to be a structurally unassuming molecule, its thioether functional group imparts it with a unique set of chemical properties that are of significant interest in various scientific disciplines, including flavor chemistry, environmental analysis, and importantly, as a structural motif in medicinal chemistry.[4][5] Thioethers are a recognized class of compounds in drug design, contributing to the pharmacokinetic and pharmacodynamic profiles of various therapeutic agents.[5] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analysis and potential, yet underexplored, relevance in the field of drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

General Properties

This compound is a colorless to pale yellow liquid with a characteristic strong, often described as garlic-like, odor.[6] Its physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₁₄S[1][7]
Molecular Weight 118.24 g/mol [1][7][8]
CAS Number 1741-83-9[1][6][7]
Boiling Point 145-148 °C[8]
Melting Point -94 °C
Density 0.84 g/cm³[8]
Refractive Index 1.4490 to 1.4530[8]
Solubility Insoluble in water, soluble in organic solvents.[6]
Vapor Pressure 13.8 mmHg at 25 °C[9]
Spectroscopic Profile

The structural elucidation of this compound and its quantification in complex matrices relies on a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl and amyl groups. The methyl protons attached to the sulfur will appear as a singlet, while the protons of the pentyl chain will exhibit characteristic splitting patterns (triplets and multiplets) due to coupling with adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule, with their chemical shifts indicative of their bonding environment.[10]

The IR spectrum of this compound is characterized by C-H stretching and bending vibrations. The absence of strong absorptions for O-H or N-H groups confirms the purity of the thioether. The C-S stretching vibration is typically weak and falls in the fingerprint region.

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 118. The fragmentation pattern is crucial for its identification, with characteristic fragments arising from the cleavage of C-C and C-S bonds.[1][2][3]

Synthesis of this compound

The synthesis of unsymmetrical thioethers like this compound is most commonly achieved via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis.[11][12][13][14][15][16] This involves the reaction of a thiolate with an alkyl halide.

Synthetic Strategy: The Thio-Williamson Reaction

The principle behind this synthesis is the Sₙ2 reaction between a potent sulfur nucleophile and a primary alkyl halide. To synthesize this compound, two primary routes are feasible:

  • Route A: Reaction of sodium methanethiolate with a 1-halopentane (e.g., 1-bromopentane).

  • Route B: Reaction of sodium pentanethiolate with a methyl halide (e.g., methyl iodide).

For laboratory-scale synthesis, Route A is often preferred due to the ease of handling 1-bromopentane compared to the highly volatile and gaseous methyl iodide. Sodium thiomethoxide is commercially available as a solid.[17]

Caption: Synthetic routes to this compound.

Detailed Experimental Protocol: Synthesis via Sodium Methanethiolate and 1-Bromopentane

This protocol describes a robust method for the laboratory-scale synthesis of this compound.

Materials:

  • Sodium thiomethoxide (CH₃SNa)

  • 1-Bromopentane (C₅H₁₁Br)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve sodium thiomethoxide (1.0 eq) in anhydrous DMF.

  • Addition of Alkyl Halide: To the stirred solution, add 1-bromopentane (1.05 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Self-Validation: The purity of the synthesized product should be confirmed by GC-MS analysis, and its identity verified by ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained spectra with known data.

Analytical Methodology: Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of volatile sulfur compounds like this compound, especially in complex matrices such as food, environmental, and biological samples.[18][19]

Sample Preparation

Due to the volatility of this compound, headspace sampling techniques are often employed to extract the analyte from the sample matrix. Headspace solid-phase microextraction (HS-SPME) is a sensitive, solvent-free method well-suited for this purpose.[19]

HS-SPME Protocol:

  • Sample Preparation: Place a known amount of the sample into a headspace vial. For liquid samples, an internal standard can be added.

  • Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 40-60 °C) for a specific time to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period to adsorb the analytes.

  • Desorption: Retract the fiber and insert it into the hot GC inlet, where the analytes are thermally desorbed onto the analytical column.

Caption: Workflow for GC-MS analysis of this compound.

GC-MS Parameters

The following table provides typical GC-MS parameters for the analysis of this compound.

ParameterSettingRationale
GC Column DB-WAX or similar polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)Provides good separation of volatile sulfur compounds.
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/minInert and provides good chromatographic efficiency.
Oven Program Initial temp 40°C (hold 2 min), ramp at 5°C/min to 220°C (hold 5 min)Separates analytes based on boiling point.
Injector Temp 250 °C (splitless mode for trace analysis)Ensures efficient desorption from the SPME fiber.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization method for creating reproducible mass spectra.
MS Quad Temp 150 °C
Scan Range m/z 35-200Covers the molecular ion and expected fragments of this compound.

Self-Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision using certified reference materials or spiked samples. The identification of this compound should be confirmed by comparing its retention time and mass spectrum with that of an authentic standard.

Relevance in Drug Development and Biological Systems

While direct studies on the biological activity of this compound are scarce, the broader class of thioethers is of considerable interest in medicinal chemistry.[5] The thioether moiety can influence a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets.

The Thioether Moiety in Pharmaceuticals

The sulfur atom in a thioether is a "soft" atom, capable of engaging in non-covalent interactions with biological macromolecules. Replacing an ether or a methylene group with a thioether can modulate a drug candidate's properties:

  • Lipophilicity: Thioethers are generally more lipophilic than their ether analogues, which can affect cell membrane permeability and plasma protein binding.

  • Metabolism: Aliphatic thioethers can be metabolized by oxidation to the corresponding sulfoxide and sulfone.[20] This metabolic pathway can be a route for detoxification or, in some cases, bioactivation. Understanding this metabolism is crucial for predicting the pharmacokinetic profile of a drug candidate.

  • Target Interactions: The sulfur atom can act as a hydrogen bond acceptor and participate in other non-covalent interactions within a protein's binding site.

Potential Biological Roles and Future Research Directions

The biological activities of structurally related sulfur compounds, such as those found in garlic and other Allium species, are well-documented and often attributed to their sulfur-containing components.[19] These compounds exhibit a range of effects, including antioxidant, anti-inflammatory, and antimicrobial properties. While this compound is a saturated alkyl sulfide and differs from the unsaturated allyl sulfides found in garlic, exploring its biological activity is a logical extension of this research.

Hypothetical Signaling Pathway Involvement:

Given the known roles of other small sulfur-containing molecules, future research could investigate the interaction of this compound with pathways regulated by redox signaling. For instance, could it influence the cellular thiol-disulfide balance or interact with enzymes involved in sulfur metabolism?

Biological_Relevance AMS This compound Metabolism Metabolism (Oxidation to Sulfoxide/Sulfone) AMS->Metabolism Properties Modulation of Physicochemical Properties (e.g., Lipophilicity) AMS->Properties Signaling Influence on Redox Signaling Pathways (Hypothetical) AMS->Signaling Drug Drug Candidate Metabolism->Drug Properties->Drug Target Interaction with Biological Targets Target->Drug

Caption: Potential roles of this compound in drug development.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It has a strong, unpleasant odor, and care should be taken to avoid inhalation.[6][21]

Conclusion

This compound, while a simple molecule, serves as an excellent case study for the broader class of aliphatic thioethers. Its synthesis is straightforward, and robust analytical methods exist for its detection and quantification. For drug development professionals, understanding the fundamental chemistry and potential metabolic pathways of such a scaffold is crucial. While direct biological activity data for this compound is currently lacking, the well-established importance of the thioether moiety in medicinal chemistry suggests that even simple alkyl sulfides warrant further investigation. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to confidently work with and explore the potential of this compound in their respective fields.

References

  • ResearchGate. (2025). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. Retrieved from [Link]

  • PubChem. (n.d.). This compound | C6H14S | CID 15620. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological properties of a series of aryl alkyl disulfide derivatives. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Thioethers: An Overview. Retrieved from [Link]

  • ACS Publications. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. Retrieved from [Link]

  • OI Analytical. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved from [Link]

  • Frontiers. (2024). Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Sulfide, allyl methyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. Retrieved from [Link]

  • LookChem. (n.d.). 872-10-6 N-AMYL SULFIDE C10H22S, Formula,NMR,Boiling Point,Density,Flash Point. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pentane, 1-(methylthio)-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium methanethiolate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • ACS Publications. (2025). Hydrolytically Stable Cationic Bis-MPA Dendrimers as Efficient Transfectants for Glioblastoma Cells and Primary Astrocytes. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Differential Effects of O-Benzyl-Serine on Sulfur Metabolism, Photosynthesis, and Growth in Two Species of Weeds. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Bis(methylthio)pentane. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pentane, 1-(methylthio)-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pentane, 1-(methylthio)-. Retrieved from [Link]

  • The Good Scents Company. (n.d.). amyl mercaptan 1-pentanethiol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Pentanethiol. Retrieved from [Link]

  • RSC Publishing. (n.d.). Materials Chemistry B. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis, conformational analysis and biological activity of xylopyranosyl sulfur-containing glycosides: dependence of sulfur atom configuration. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, conformational analysis and biological activity of xylopyranosyl sulfur-containing glycosides: dependence of sulfur atom configuration. Retrieved from [Link]

  • NIH. (n.d.). Speciation of reactive sulfur species and their reactions with alkylating agents: do we have any clue about what is present inside the cell?. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1-pentanethiol. Retrieved from [Link]

Sources

Amyl Methyl Sulfide: A Comprehensive Technical Guide to its Physical Properties and Hazards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyl methyl sulfide, systematically known as 1-(methylthio)pentane, is an organosulfur compound with the chemical formula C6H14S.[1][2] As a thioether, it is characterized by a sulfur atom bonded to a methyl group and an amyl (pentyl) group.[3] This colorless to pale yellow liquid possesses a distinctive garlic- or onion-like odor. While it has applications as a flavoring agent and in the fragrance industry, its primary relevance in research and development stems from its role as a synthetic intermediate. A thorough understanding of its physical properties and potential hazards is paramount for its safe and effective use in a laboratory setting. This guide provides a detailed overview of the physicochemical characteristics of this compound, a comprehensive hazard assessment, and standardized protocols for its handling and property determination.

Core Physical and Chemical Properties

The physical properties of this compound are fundamental to its handling, storage, and application in experimental work. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C6H14S[1][2]
Molecular Weight 118.24 g/mol [4]
CAS Number 1741-83-9[1][2][4]
IUPAC Name 1-(methylsulfanyl)pentane[1][2]
Synonyms Methyl pentyl sulfide, 2-Thiaheptane[1][2]
Appearance Colorless to pale yellow liquid[4]
Odor Garlic-like, onion-like
Boiling Point 148 °C
Melting Point -94 °C[4]
Density 0.829 g/cm³ at 25 °C
Specific Gravity 0.84[4]
Refractive Index 1.45[4]
Solubility Moderately soluble in organic solvents, less soluble in water.

Hazard Identification and Safety Precautions

A comprehensive understanding of the hazards associated with this compound is crucial for ensuring laboratory safety. This section details its flammability, toxicity, and appropriate handling procedures.

Flammability

This compound is classified as a flammable liquid (Hazard Class 3).[4] Vapors may form explosive mixtures with air, and it should be kept away from heat, sparks, open flames, and other ignition sources.[5] All metal parts of equipment used for handling this substance should be grounded to prevent static electricity discharge.[6]

Toxicity and Irritation

Based on available data, this compound exhibits low acute oral toxicity. A study in rats determined the acute oral median lethal dose (LD50) to be greater than 5000 mg/kg.[7] No mortality or significant toxic effects were observed at this dosage.[7]

This compound is a potential skin and eye irritant.[8] Direct contact should be avoided through the use of appropriate personal protective equipment.

Safety Precautions and Personal Protective Equipment (PPE)

The following diagram outlines the key hazards and the corresponding safety measures to be implemented when handling this compound.

G cluster_hazards Hazards of this compound cluster_ppe Recommended Personal Protective Equipment (PPE) cluster_handling Safe Handling Practices H1 Flammable Liquid (Hazard Class 3) S2 Keep Away from Ignition Sources (Heat, Sparks, Flames) H1->S2 Mitigated by S3 Ground Equipment to Prevent Static Discharge H1->S3 Mitigated by H2 Potential Skin & Eye Irritant P1 Safety Goggles or Face Shield H2->P1 Prevented by P2 Chemical-Resistant Gloves (e.g., Nitrile) H2->P2 Prevented by P3 Lab Coat or Protective Clothing H2->P3 Prevented by S4 Avoid Direct Contact with Skin and Eyes H2->S4 Mitigated by H3 Inhalation of Vapors S1 Work in a Well-Ventilated Area (e.g., Fume Hood) H3->S1 Mitigated by

Key Hazards and Safety Precautions for this compound.

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is essential for both quality control and for predicting the behavior of a substance in various experimental conditions. The following are standardized methods for determining the boiling point and density of this compound.

Determination of Boiling Point (ASTM D1078)

The boiling point of this compound can be determined using the ASTM D1078 standard test method, which is suitable for volatile organic liquids that are chemically stable during distillation.[8][9]

Principle: This method involves the distillation of a small sample of the liquid under controlled conditions to determine the temperature range over which it boils.[9]

Methodology:

  • Apparatus Setup: Assemble the distillation apparatus consisting of a distillation flask, a condenser, a graduated receiving cylinder, and a calibrated thermometer.

  • Sample Preparation: Measure 100 mL of the this compound sample into the distillation flask. Add a few boiling chips to ensure smooth boiling.

  • Distillation: Heat the flask at a controlled rate so that the first drop of condensate falls from the condenser into the receiving cylinder within 5 to 10 minutes.

  • Data Collection: Record the temperature at which the first drop of distillate is collected (initial boiling point). Continue the distillation at a rate of 4 to 5 mL per minute. Record the temperature as the volume of distillate in the receiving cylinder increases. The boiling point is typically reported at the 50% recovery point.

  • Correction for Atmospheric Pressure: If the atmospheric pressure during the measurement is not 760 mm Hg, a correction should be applied to the observed boiling point.

Determination of Density (ASTM D4052 / OECD 109)

The density of this compound can be accurately measured using a digital density meter according to ASTM D4052 or OECD Guideline 109.[5][10]

Principle: This method utilizes an oscillating U-tube. The frequency of oscillation of the U-tube is dependent on its mass. By introducing a known volume of the sample into the U-tube, its mass, and therefore its density, can be determined from the change in the oscillation frequency.

Methodology:

  • Apparatus Calibration: Calibrate the digital density meter using two standards of known density that bracket the expected density of this compound. Typically, dry air and deionized water are used.

  • Sample Injection: Inject a small, bubble-free aliquot of the this compound sample into the oscillating U-tube of the density meter.

  • Temperature Equilibration: Allow the sample to reach thermal equilibrium at the desired measurement temperature (e.g., 25 °C).

  • Measurement: The instrument will measure the oscillation period of the U-tube containing the sample and convert this to a density value based on the calibration.

  • Cleaning: Thoroughly clean the U-tube with appropriate solvents and dry it before introducing the next sample to prevent cross-contamination.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties. While it is a flammable liquid and a potential irritant, its low acute oral toxicity suggests that with appropriate handling procedures, it can be used safely in a research and development setting. Adherence to standardized protocols for both its use and the characterization of its properties is essential for ensuring experimental reproducibility and, most importantly, the safety of laboratory personnel.

References

  • ChemView. (1986, October 13). ACUTE ORAL TOXICITY IN THE RAT LSR Report No: 86/PTC013/634. Retrieved from [Link]

  • ASTM International. (2019). D1078 Standard Test Method for Distillation Range of Volatile Organic Liquids. Retrieved from [Link]

  • Analytice. (2021, January 14). OECD n°109: Density of liquids and solids. Retrieved from [Link]

  • PubMed. (n.d.). Acute and subchronic toxicity studies of rats exposed to vapors of methyl mercaptan and other reduced-sulfur compounds. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl methylsulfinylmethyl sulfide, 97%. Retrieved from [Link]

  • iTeh Standards. (n.d.). ASTM D4052-18a - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by. Retrieved from [Link]

  • eralytics. (n.d.). ASTM D4052. Retrieved from [Link]

  • ASTM International. (n.d.). Density, Relative Density, and API Gravity of Liquids by Digital Density Meter1. Retrieved from [Link]

  • NIST. (n.d.). Pentane, 1-(methylthio)-. Retrieved from [Link]

  • Science.gov. (n.d.). rats acute toxicity: Topics by Science.gov. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Hydrogen Sulfide and Carbonyl Sulfide. Retrieved from [Link]

  • USDA APHIS. (n.d.). Acute oral toxicity and repellency of 933 chemicals to house and deer mice. Retrieved from [Link]

  • NIST. (n.d.). Pentane, 1-(methylthio)-. Retrieved from [Link]

  • Science.gov. (n.d.). acute toxicity ld50: Topics by Science.gov. Retrieved from [Link]

  • NIH. (n.d.). Concentration-time interactions in hydrogen sulphide toxicity in rats - PMC. Retrieved from [Link]

  • PubMed. (n.d.). Estimation of acute oral toxicity in rats by determination of the approximate lethal dose rather than the LD50. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen sulfide. Retrieved from [Link]

  • Airgas. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • OEHHA. (1999, March). Determination of Acute Reference Exposure Levels for Airborne Toxicants C. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Bis(methylthio)pentane. Retrieved from [Link]

Sources

Amyl methyl sulfide thermophysical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermophysical Properties of Amyl Methyl Sulfide

Introduction

This compound, systematically known as 1-(methylsulfanyl)pentane (CAS No. 1741-83-9), is an organosulfur compound belonging to the thioether (or sulfide) family.[1] Its structure features a linear five-carbon amyl chain bonded to a sulfur atom, which is in turn bonded to a methyl group. This compound serves as a valuable intermediate in organic synthesis and is of interest to researchers in fields ranging from materials science to drug development, where understanding its physical and thermal behaviors is paramount for process design, safety, and application.

This technical guide provides a comprehensive overview of the core thermophysical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple tabulation of data. It synthesizes critically evaluated property values with insights into their experimental determination, emphasizing the causality behind methodological choices and the importance of self-validating protocols to ensure scientific integrity.

Molecular Identity and Core Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of any scientific investigation. This compound is a colorless liquid under standard conditions.[2] Its key identifiers and physical constants are summarized in Table 1.

Table 1: Identification and Key Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 1-(methylsulfanyl)pentane[1]
CAS Number 1741-83-9[1][2]
Molecular Formula C₆H₁₄S[1]
Molecular Weight 118.24 g/mol [1]
Normal Melting Point -94 °C[2]
Normal Boiling Point 148 °C[3]
Density @ 25°C 829.09 kg/m ³ (0.829 g/cm³)[3]
Refractive Index (nᴅ) 1.450[2]

Thermodynamic and Transport Properties

The thermodynamic and transport properties dictate how this compound behaves in response to thermal energy and physical movement. These values are critical for heat transfer calculations, fluid dynamics modeling, and reaction engineering. The state-dependent properties provided in Table 2 were calculated at standard conditions (25 °C and 1.01325 bar).[3]

Table 2: Thermophysical Properties of this compound at 25°C

PropertyValueUnitReference
Specific Heat Capacity (Cp) 1.878kJ/(kg·K)[3]
Molar Heat Capacity (Cp) 222.08kJ/(kmol·K)[3]
Thermal Conductivity 0.126W/(m·K)[3]
Dynamic Viscosity 0.420cP (mPa·s)[3]
Kinematic Viscosity 5.06 x 10⁻⁷m²/s[3]
Enthalpy of Vaporization 375.11kJ/kg[3]
Surface Tension 0.0273N/m[3]
Vapor Pressure 0.00583bar (0.583 kPa)[3]

Critical Properties and Phase Behavior

The critical point represents the terminus of the vapor-liquid equilibrium curve. Above the critical temperature and pressure, a substance exists as a supercritical fluid, and no amount of pressure can liquefy it. These parameters are essential for applications involving high-pressure and high-temperature processes.

Table 3: Critical Properties of this compound

PropertyValueUnitReference
Critical Temperature 338.75°C[3]
Critical Pressure 30.81bar[3]
Critical Volume 0.426m³/kmol[3]

Safety Profile and Handling

Flammability

This compound is classified under the Globally Harmonized System (GHS) as a Flammable Liquid, Category 3.[1] This classification corresponds to the hazard statement H226: "Flammable liquid and vapor."[1] Category 3 liquids are defined as having a flash point of ≥ 23 °C and ≤ 60 °C. While some databases report "no data available" for the specific flash point of this compound, its GHS classification mandates that appropriate safety precautions for a flammable liquid in this range be observed.[3] All handling should be performed in a well-ventilated area, away from sparks, open flames, and other ignition sources.[4][5] Electrical equipment should be properly grounded to prevent static discharge.[4]

General Handling

Standard laboratory personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[4] Work should ideally be conducted within a chemical fume hood to minimize inhalation exposure.[4]

Experimental Determination of Thermophysical Properties

The reliability of thermophysical data is wholly dependent on the integrity of the experimental methods used for its measurement. This section details authoritative, self-validating protocols for determining key properties of liquid chemicals like this compound.

Specific Heat Capacity (Cp)

The specific heat capacity, a measure of a substance's ability to absorb heat, is reliably determined using Differential Scanning Calorimetry (DSC) as outlined in ASTM E1269 .[6]

Causality and Protocol: This method is chosen for its accuracy and applicability to liquids over a wide temperature range.[7] The DSC instrument measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.

Step-by-Step Methodology (ASTM E1269):

  • Instrument Calibration: The DSC instrument's temperature and heat flow are calibrated using certified standards (e.g., indium for temperature, sapphire for heat capacity). This step is crucial for the self-validating nature of the protocol.

  • Baseline Correction: An initial run is performed with empty, hermetically sealed sample and reference pans to establish the instrumental baseline heat flow.

  • Reference Standard Measurement: A precisely weighed sapphire standard is placed in the sample pan and subjected to the desired heating program (e.g., a ramp of 10-20 °C/min). The heat flow is recorded.

  • Sample Measurement: The sapphire is replaced with a precisely weighed sample of this compound, hermetically sealed in an identical pan. The exact same heating program is executed.

  • Calculation: The specific heat capacity of the sample (Cp,s) is calculated by comparing the heat flow signals of the sample (Δqs), the baseline (Δqb), and the sapphire standard (Δqr) using the following equation: Cp,s = (Cp,r) × (ms / mr) × [(Δqs - Δqb) / (Δqr - Δqb)] where Cp,r is the known heat capacity of sapphire, and m is the mass of the sample (s) or reference (r).

DSC_Workflow cluster_prep Preparation cluster_run Measurement cluster_analysis Analysis Calibrate 1. Calibrate DSC (Indium, Sapphire) Weigh 2. Weigh Sample & Reference Standard Calibrate->Weigh Seal 3. Seal in Pans Weigh->Seal Run_Baseline 4. Run Baseline (Empty Pans) Seal->Run_Baseline Run_Standard 5. Run Sapphire Standard Run_Baseline->Run_Standard Run_Sample 6. Run Amyl Methyl Sulfide Run_Standard->Run_Sample Calculate 7. Calculate Cp (Compare Heat Flow) Run_Sample->Calculate

Caption: Workflow for Specific Heat Capacity Measurement by DSC.

Thermal Conductivity

The Transient Hot Wire (THW) method is an absolute and highly accurate technique for measuring the thermal conductivity of liquids, as it minimizes contributions from convection.[8]

Causality and Protocol: This method is superior for liquids because the measurement is completed in a very short time (typically ~1 second), preventing the onset of natural convection which would otherwise corrupt the purely conductive heat transfer measurement.[8] The method relies on measuring the temperature rise of a thin platinum wire immersed in the liquid following the application of a step voltage. The wire serves as both the heating element and the temperature sensor.[8]

Governing Principle: The temperature increase (ΔT) of the wire over time (t) is directly related to the thermal conductivity (λ) of the surrounding fluid by the simplified linear relationship: ΔT ≈ (q / 4πλ) × ln(t) + constant where q is the heat dissipated per unit length of the wire. By plotting ΔT versus ln(t), the thermal conductivity can be determined from the slope of the resulting straight line.

Dynamic Viscosity

Viscosity can be determined using a calibrated glass capillary viscometer following the principles outlined in ASTM D445 (not directly cited, but the foundational method for kinematic viscosity) and analyzed using the temperature relationship models in ASTM D341 .

Causality and Protocol: Capillary viscometry is a primary method that relies on a fundamental physical principle: the time it takes for a fixed volume of liquid to flow under gravity through a capillary is directly related to its kinematic viscosity. The choice of viscometer (e.g., Ubbelohde) is critical to ensure flow is driven by gravity alone.

Step-by-Step Methodology:

  • Viscometer Selection & Calibration: A viscometer with a suitable capillary size for the expected viscosity range is selected. It must be calibrated using certified viscosity standards.

  • Sample Preparation: The viscometer is charged with a precise amount of this compound.

  • Thermal Equilibration: The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium (typically ±0.02 °C).

  • Flow Time Measurement: The liquid is drawn up into the upper bulb, and the time taken for the meniscus to pass between two calibrated marks is measured accurately.

  • Calculation: The kinematic viscosity (ν) is calculated using the equation: ν = C × t, where t is the flow time and C is the calibration constant of the viscometer.

  • Dynamic Viscosity: The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν × ρ.

Vapor Pressure

The vapor pressure curve can be determined using one of several methods described in OECD Test Guideline 104 . For a substance in the expected range of this compound, the static method or the dynamic (Cottrell's) method are suitable.

Causality and Protocol (Static Method): The static method directly measures the pressure exerted by the vapor in thermodynamic equilibrium with its condensed phase at a given temperature.

  • The purified substance is introduced into a vacuum-tight apparatus.

  • Any dissolved gases are removed by repeatedly freezing and evacuating the sample.

  • The apparatus is brought to the desired temperature in a controlled bath.

  • The pressure is read directly from a manometer once equilibrium is established.

  • Measurements must be made at a minimum of three temperatures to establish the vapor pressure curve.

Conclusion

This guide has provided a detailed compilation of the essential thermophysical properties of this compound, grounded in authoritative data and standardized experimental methodologies. The data presented in the tables offers researchers and engineers the necessary parameters for modeling, process design, and safety assessments. Furthermore, the elucidation of validated experimental protocols like ASTM E1269 for heat capacity and the transient hot wire method for thermal conductivity provides a framework for generating high-integrity data. A thorough understanding of these properties is indispensable for the effective and safe utilization of this compound in scientific and industrial applications.

References

  • Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved January 14, 2026, from [Link]

  • Analytice. (2021, January 7). OECD test n°104: Vapour pressure. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15620, this compound. Retrieved January 14, 2026, from [Link]

  • ASTM International. (2018). E1269-11(2018) Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. Retrieved January 14, 2026, from [Link]

  • The ANSI Blog. (n.d.). Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests. Retrieved January 14, 2026, from [Link]

  • Infinita Lab. (2025, November 19). What Is ASTM E1269 Testing? A Complete Guide to Specific Heat Capacity Measurement Using DSC. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Transient hot wire method. Retrieved January 14, 2026, from [Link]

  • Materials Characterization Services. (n.d.). ASTM D341 – Standard Practice for Viscosity-Temperature Equations and Charts for Liquid Petroleum or Hydrocarbon Products. Retrieved January 14, 2026, from [Link]

  • ASTM International. (2020). D341-20e1 Standard Practice for Viscosity-Temperature Equations and Charts for Liquid Petroleum or Hydrocarbon Products. Retrieved January 14, 2026, from [Link]

  • D. G. Friend, H. M. Roder. (n.d.). A Transient Hot Wire Thermal Conductivity Apparatus for Fluids. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to 1-(Methylthio)pentane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Methylthio)pentane, also known by its common name amyl methyl sulfide, is an organosulfur compound with the chemical formula C₆H₁₄S.[1] This thioether is a volatile, flammable liquid with a characteristically sulfurous odor.[2] Its utility spans various fields, from being a component in flavor and fragrance formulations to serving as a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of 1-(methylthio)pentane, detailing its chemical and physical properties, synthesis methodologies, analytical characterization, and key applications for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-(methylthio)pentane is fundamental for its safe handling, application, and analysis. These properties dictate its behavior in various chemical and physical processes.

Table 1: Key Physicochemical Properties of 1-(Methylthio)pentane

PropertyValueSource(s)
IUPAC Name 1-(Methylthio)pentane[1]
Synonyms This compound, Methyl pentyl sulfide, 2-Thiaheptane[1][3]
CAS Number 1741-83-9[1]
Molecular Formula C₆H₁₄S[1]
Molecular Weight 118.24 g/mol [1]
Appearance Colorless liquid[4]
Density 0.84 g/cm³[2]
Melting Point -94 °C[2][5]
Boiling Point 145 °C[2]
Flash Point 39.7 °C[2]
Refractive Index 1.4490 to 1.4530[2]
Solubility Insoluble in water, soluble in organic solvents
XLogP3 2.53960[2]

These properties highlight 1-(methylthio)pentane as a relatively volatile and flammable compound, necessitating appropriate safety precautions during its handling and storage, such as keeping it away from heat, sparks, and open flames.[2] Its lipophilic nature, indicated by the positive XLogP3 value, suggests its preference for non-polar environments.

Synthesis of 1-(Methylthio)pentane: Methodologies and Mechanistic Insights

The synthesis of thioethers, including 1-(methylthio)pentane, is a well-established area of organic chemistry.[6] Several reliable methods exist, with the choice often depending on the availability of starting materials, desired scale, and reaction conditions. Two prevalent methods are detailed below, emphasizing the chemical principles that ensure their efficacy.

Method 1: Williamson-Type Synthesis via Thiolate Nucleophilic Substitution

This classical and widely used method is analogous to the Williamson ether synthesis and relies on the Sₙ2 reaction between a thiolate and an alkyl halide.[7][8][9] The strong nucleophilicity of the thiolate anion facilitates the displacement of a halide from a primary alkyl halide.

Causality of Experimental Choices:
  • Choice of Base: A moderately strong base like sodium hydroxide is sufficient to deprotonate the thiol to form the highly nucleophilic thiolate. The use of a stronger base is generally not necessary and could lead to side reactions.

  • Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF) or a protic solvent like ethanol is typically used.[10] These solvents can solvate the cation of the thiolate salt, leaving the thiolate anion relatively free to act as a nucleophile.

  • Alkyl Halide: A primary alkyl halide, such as 1-bromopentane, is ideal for this Sₙ2 reaction to minimize competing elimination reactions.

Experimental Protocol:
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methanethiolate in a suitable solvent like ethanol. Alternatively, methanethiol can be deprotonated in situ using a base like sodium hydroxide.

  • Slowly add an equimolar amount of 1-bromopentane to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a non-polar organic solvent (e.g., diethyl ether).

  • Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Purify the crude product by fractional distillation to obtain pure 1-(methylthio)pentane.

Williamson_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Purification Methanethiol Methanethiol Deprotonation Deprotonation Methanethiol->Deprotonation 1-Bromopentane 1-Bromopentane SN2_Attack SN2 Attack 1-Bromopentane->SN2_Attack Base NaOH (Base) Base->Deprotonation Deprotonation->SN2_Attack Forms Thiolate Product 1-(Methylthio)pentane SN2_Attack->Product Purification Purification (Distillation) Product->Purification

Method 2: Thiol-ene "Click" Reaction

The thiol-ene reaction is a powerful and efficient method for the formation of carbon-sulfur bonds.[11][12] It involves the addition of a thiol across a double bond, typically initiated by radicals or light.[11] This reaction is considered a "click" reaction due to its high yield, stereoselectivity, and tolerance of a wide range of functional groups.[11][12]

Causality of Experimental Choices:
  • Alkene Selection: 1-Pentene serves as the alkene component, providing the five-carbon chain.

  • Initiator: A radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide is used to generate the initial thiyl radical. Alternatively, UV light can be used for photoinitiation.

  • Reaction Conditions: The reaction is often carried out under inert atmosphere to prevent oxidation of the thiol and quenching of the radical intermediates.

Experimental Protocol:
  • In a quartz reaction vessel, combine equimolar amounts of methanethiol and 1-pentene.

  • Add a catalytic amount of a radical initiator (e.g., AIBN).

  • Irradiate the mixture with a UV lamp (if using photoinitiation) or heat to a temperature appropriate for the chosen thermal initiator, under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by GC to follow the consumption of the starting materials.

  • Once the reaction is complete, remove any unreacted starting materials and the initiator by-products by distillation.

  • The resulting 1-(methylthio)pentane is often of high purity and may not require further purification.

Thiol_Ene_Reaction cluster_reactants Reactants cluster_reaction Reaction Mechanism cluster_product Product Methanethiol Methanethiol Initiation Initiation Methanethiol->Initiation H-abstraction 1-Pentene 1-Pentene Propagation Propagation 1-Pentene->Propagation Initiator Radical Initiator (e.g., AIBN) Initiator->Initiation Heat or UV Initiation->Propagation Thiyl Radical Propagation->Propagation Chain Reaction Termination Termination Propagation->Termination Product 1-(Methylthio)pentane Propagation->Product

Analytical Characterization

The identity and purity of synthesized 1-(methylthio)pentane must be confirmed through various analytical techniques. Each method provides unique structural information, and together they offer a comprehensive characterization of the molecule.

Spectroscopic and Spectrometric Analysis

Table 2: Expected Spectroscopic and Spectrometric Data for 1-(Methylthio)pentane

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl group attached to sulfur (singlet, ~2.1 ppm), the methylene group adjacent to sulfur (triplet, ~2.5 ppm), and the other methylene and methyl groups of the pentyl chain (multiplets, ~0.9-1.6 ppm).
¹³C NMR Resonances for the methyl carbon attached to sulfur (~15 ppm), the methylene carbon adjacent to sulfur (~35 ppm), and the remaining carbons of the pentyl chain (~22, 31, 32 ppm).
IR Spectroscopy C-H stretching vibrations around 2850-2960 cm⁻¹, C-S stretching vibration around 600-800 cm⁻¹.[13]
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 118. Key fragmentation patterns include the loss of alkyl fragments and cleavage alpha to the sulfur atom.[14]

The combination of these spectroscopic techniques provides a detailed fingerprint of the 1-(methylthio)pentane molecule, confirming its structure and assessing its purity.

Chromatographic Analysis

Gas chromatography (GC) is the premier technique for analyzing volatile sulfur compounds like 1-(methylthio)pentane.[15] When coupled with a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD), GC offers excellent sensitivity and selectivity for sulfur-containing analytes, even in complex matrices.[15][16][17]

Experimental Protocol for GC-SCD Analysis:
  • Column: A capillary column suitable for sulfur analysis, such as an Agilent DB-Sulfur (320 µm × 60 m, 4.2 µm), is recommended.[15]

  • Carrier Gas: Helium or hydrogen at a constant pressure or flow rate.[15]

  • Oven Program: An initial temperature of around 40-60°C, held for a few minutes, followed by a temperature ramp to a final temperature of approximately 250°C.

  • Injector: Split/splitless injector at a temperature of around 250°C.

  • Detector: Sulfur Chemiluminescence Detector (SCD) with the furnace at approximately 800°C.[15]

This method allows for the accurate quantification and identification of 1-(methylthio)pentane, crucial for quality control and in various application studies.

Applications and Significance

The unique properties of 1-(methylthio)pentane lend it to several important applications, particularly in the chemical and sensory sciences.

Flavor and Fragrance Industry

Thioethers are known for their potent and often complex aroma profiles. While many have strong, pungent odors, at very low concentrations, they can contribute desirable notes to flavors and fragrances.[4][18] 1-(Methylthio)pentane is used to impart specific savory, and sometimes fruity or tropical, nuances to food products and perfumes.[18][19] The fragrance and flavor industry continually seeks novel compounds to create new sensory experiences, and thioethers like 1-(methylthio)pentane are valuable tools in the perfumer's and flavorist's palette.[18]

Organic Synthesis

As a functionalized alkane, 1-(methylthio)pentane can serve as a building block in more complex organic syntheses. The sulfide group can be oxidized to the corresponding sulfoxide and sulfone, which are important functional groups in many biologically active molecules and materials.[7] The sulfur atom can also be used to direct further chemical transformations on the pentyl chain.

Research Applications

In a research context, 1-(methylthio)pentane and its isotopically labeled analogues, such as 1-(methylthio)-pentane-d3, are used as standards in analytical method development and for mechanistic studies of chemical and biological processes involving sulfur compounds.[20][21]

Safety and Handling

1-(Methylthio)pentane is a flammable liquid and vapor.[2] It should be handled in a well-ventilated area, away from ignition sources.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[2] For detailed safety information, refer to the Safety Data Sheet (SDS).[22][23]

Conclusion

1-(Methylthio)pentane is a versatile organosulfur compound with established utility and potential for further applications. Its synthesis is achievable through robust and well-understood chemical reactions, and its characterization is straightforward with modern analytical techniques. For researchers and professionals in drug development and related fields, a comprehensive understanding of this compound's properties, synthesis, and applications is essential for leveraging its potential in the creation of new products and technologies.

References

  • Ham, J., Yang, I., & Kang, H. (2004). A Facile One-Pot Synthesis of Alkyl Aryl Sulfides from Aryl Bromides. The Journal of Organic Chemistry, 69(9), 3236–3239. [Link]

  • Zarei, A., & Khazaei, A. (2018). Recent Advances in Aryl Alkyl and Dialkyl Sulfide Synthesis. Polycyclic Aromatic Compounds, 38(2), 115-156. [Link]

  • Agilent Technologies. (2016). Analysis of Sulfur Compounds According to ASTM D5504. Agilent Technologies, Inc. [Link]

  • Cheméo. (n.d.). Chemical Properties of Pentane, 1-(methylthio)- (CAS 1741-83-9). Retrieved from [Link]

  • AZoM. (2020). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. [Link]

  • Shimadzu. (n.d.). Analysis of Sulfur Compounds in Natural Gas by Nexis™ SCD-2030 According to ASTM D5504. [Link]

  • ASTM International. (n.d.). Standard Test Method for Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Electrochemical Detection. [Link]

  • Ingenieria Analitica Sl. (n.d.). Laboratory Total Sulfur Analysis by Gas Chromatography and Agilent Model 355 SCD. [Link]

  • JoVE. (2025). Preparation and Reactions of Sulfides. [Link]

  • Ison, A. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Link]

  • Tercio, J. (1981). An Improved Method of Synthesis of Aryl Alkyl Sulfides. Synthetic Communications, 11(5), 411-413. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. [Link]

  • Wikipedia. (n.d.). Thiol-ene reaction. [Link]

  • OrganicChemGuide. (n.d.). Ether, Sulfide Synthesis. [Link]

  • Name Reactions. (n.d.). Williamson Ether Synthesis. [Link]

  • National Institute of Standards and Technology. (n.d.). Pentane, 1-(methylthio)-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 1,1-Bis(methylthio)pentane. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–ene and Thiol–yne Chemistry in Ideal Network Synthesis. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • D'Arcy, B., & Tyreman, M. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 19(11), 18864-18883. [Link]

  • PubChem. (n.d.). Pentane, 1-(ethylthio)-. [Link]

  • National Institute of Standards and Technology. (n.d.). Mass spectrum of Pentane, 1-(methylthio)-. NIST Chemistry WebBook. [Link]

  • Endeavour Speciality Chemicals. (n.d.). 1-(Methylthio)pentan-3-one; 1-methylsulfanylpentan-3-one. [Link]

  • SpectraBase. (n.d.). Pentane, 1-(ethylthio)-. [Link]

  • Google Patents. (n.d.). 1,3-oxathiane compounds and their use in flavor and fragrance compositions.
  • REALAB LLC. (n.d.). Pentane, 1-(methylthio)-. [Link]

  • National Institute of Standards and Technology. (n.d.). Gas phase thermochemistry data for Pentane, 1-(methylthio)-. NIST Chemistry WebBook. [Link]

  • Chemsrc. (n.d.). Pentane,1-(methylthio)-. [Link]

  • Medison Ventures. (n.d.). 1-(Methylthio)-pentane-d3. [Link]

  • Biostains and Dyes. (n.d.). 1-(Methylthio)-pentane-d3. [Link]

  • Exploring Methylthioethane: Properties and Applications in Flavors and Fragrances. (n.d.). LinkedIn. [Link]

  • Google Patents. (n.d.).
  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful tools for the molecular-level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1622. [Link]

  • McMahon, R. J. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

The Genesis of a Bond: An In-depth Technical Guide to the Discovery and History of Alkyl Sulfides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The C–S bond, a cornerstone of modern chemistry and pharmacology, is deceptively simple in its representation. Yet, the journey to our current understanding of alkyl sulfides (thioethers) is a rich narrative of scientific inquiry, spanning from the nascent days of organic chemistry to the sophisticated catalytic systems of the 21st century. This technical guide provides a comprehensive exploration of the discovery and historical development of alkyl sulfides, intended for researchers, scientists, and drug development professionals. We will delve into the seminal experiments that first brought this class of compounds to light, trace the evolution of their synthesis, and examine their ever-expanding role in science and industry. This guide eschews a rigid template, instead opting for a narrative structure that follows the logical and chronological progression of scientific discovery, grounding all claims in verifiable, authoritative sources.

The Dawn of Organosulfur Chemistry: Zeise's Foundational Discoveries

The story of alkyl sulfides begins with the pioneering work of the Danish chemist William Christopher Zeise. While he is often celebrated for the synthesis of "Zeise's salt," one of the first organometallic compounds, his contributions to organosulfur chemistry were equally profound. In 1832, Zeise first reported the discovery of "mercaptans" (now known as thiols), compounds characterized by their strong, unpleasant odors and their affinity for mercury. This groundbreaking work laid the foundation for his subsequent discovery of thioethers in 1833.

The First Synthesis: A Reconstruction of Zeise's 1833 Experiment

While the original 1834 publication in Annalen der Pharmacie provides a narrative of his discoveries, a detailed, step-by-step protocol as we know it today is not explicitly laid out. However, based on his descriptions of reacting salts of ethyl sulfate with metal sulfides, we can reconstruct the likely experimental approach that led to the first synthesis of diethyl sulfide.

Conceptual Reaction:

zeise_synthesis Potassium Ethyl Sulfate Potassium Ethyl Sulfate Diethyl Sulfide Diethyl Sulfide Potassium Ethyl Sulfate->Diethyl Sulfide 2 eq. Potassium Sulfide Potassium Sulfide Potassium Sulfide->Diethyl Sulfide 1 eq. Potassium Sulfate Potassium Sulfate

Figure 1: Conceptual reaction for Zeise's synthesis of diethyl sulfide.

Probable Experimental Protocol:

  • Preparation of Reactants: Zeise would have likely prepared potassium ethyl sulfate by reacting ethanol with sulfuric acid, followed by neutralization with potassium carbonate. Potassium sulfide could have been prepared by heating potassium sulfate with carbon.[1][2]

  • Reaction: A mixture of potassium ethyl sulfate and potassium sulfide would have been heated, likely in a distillation apparatus.

  • Isolation and Purification: The volatile product, diethyl sulfide, would have been distilled from the reaction mixture. Purification would have likely involved washing with water to remove any soluble salts and subsequent redistillation.

  • Characterization: In the absence of modern spectroscopic techniques, Zeise would have relied on elemental analysis, boiling point determination, and its characteristic odor to identify the new compound.

Causality Behind Experimental Choices:

Zeise's choice of reactants was rooted in the "Radical Theory," which posited that organic compounds were composed of pre-formed "radicals" that could be exchanged in reactions. By reacting a salt containing the "ethyl radical" (from ethyl sulfate) with a sulfide source, he logically hypothesized the formation of a new compound containing the ethyl radical bonded to sulfur. This experiment, therefore, was not a random act of mixing chemicals but a targeted investigation based on the prevailing scientific theory of the time.

The Williamson Ether Synthesis: A Paradigm Shift for Thioether Preparation

For several decades following Zeise's discovery, the synthesis of alkyl sulfides remained a relatively niche area of study. However, the development of the Williamson ether synthesis by Alexander Williamson in 1850 provided a general and reliable method for the preparation of ethers from alkoxides and alkyl halides.[3][4] This powerful reaction was soon adapted for the synthesis of thioethers, marking a significant step forward in the accessibility and study of this class of compounds.

The adaptation of the Williamson synthesis for thioethers involves the reaction of a thiolate anion (the sulfur analog of an alkoxide) with an alkyl halide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4]

williamson_thioether cluster_step1 Step 1: Thiolate Formation cluster_step2 Step 2: SN2 Reaction Thiol Thiol Thiolate Anion Thiolate Anion Thiol->Thiolate Anion + Base Base Base Thioether Thioether Thiolate Anion->Thioether + Alkyl Halide Alkyl Halide Alkyl Halide Halide Ion Halide Ion

Figure 2: The Williamson thioether synthesis workflow.

A Classic Protocol: The Synthesis of Diethyl Sulfide via the Williamson Method

The following protocol is a representative example of the Williamson thioether synthesis, adapted from established laboratory procedures.[5]

Experimental Protocol:

  • Reactant Preparation: In a three-necked flask equipped with a reflux condenser, dropping funnel, and stirrer, dissolve 1.5 moles of sodium sulfide nonahydrate in 250 mL of water and 50 mL of methanol.

  • Reaction: To the stirred solution, add 2 moles of ethyl bromide via the dropping funnel. Heat the mixture to reflux with vigorous stirring for 5 hours.

  • Workup and Extraction: After cooling the reaction mixture to room temperature, extract the product with diethyl ether. Separate the ethereal layer and extract the aqueous layer several more times with diethyl ether.

  • Purification: Combine the organic extracts and wash with a 10% sodium carbonate solution, followed by a water wash. Dry the ethereal solution over anhydrous calcium chloride.

  • Isolation: Distill the dried solution to yield diethyl sulfide. The expected boiling point is 91-92 °C.

Self-Validating System:

This protocol incorporates several self-validating steps. The use of a reflux condenser ensures that the volatile reactants and product are not lost during heating. The extraction and washing steps are crucial for removing unreacted starting materials and inorganic byproducts, and the final distillation purifies the product based on its characteristic boiling point. The success of the synthesis can be readily confirmed by obtaining a product with the correct boiling point and characteristic odor.

The Modern Era: Catalysis and Innovation in Alkyl Sulfide Synthesis

The 20th and 21st centuries have witnessed a dramatic expansion in the synthetic chemist's toolbox for constructing C–S bonds. While the Williamson synthesis remains a valuable method, modern research has focused on developing more efficient, selective, and environmentally benign approaches.

Metal-Catalyzed Cross-Coupling Reactions

A significant breakthrough in thioether synthesis came with the advent of transition-metal-catalyzed cross-coupling reactions. These methods allow for the formation of C–S bonds between a variety of sulfur nucleophiles and organic electrophiles, often with high functional group tolerance.

CatalystElectrophileSulfur SourceKey Advantages
PalladiumAryl/Vinyl Halides/TriflatesThiols, DisulfidesBroad substrate scope, high efficiency
CopperAryl/Vinyl HalidesThiols, ThioacidsLower cost than palladium, effective for a range of substrates
NickelAryl/Alkyl HalidesThiols, ThiosilanesEffective for less reactive electrophiles
The Quest for Odorless and Sustainable Synthesis

A major drawback of traditional thioether synthesis is the use of volatile and malodorous thiols. To address this, significant research has been dedicated to the development of odorless sulfur sources and more sustainable reaction conditions.

Alternative Sulfur Sources:

  • Thiourea: An inexpensive and odorless solid that can be used as a thiol surrogate.[6]

  • Xanthates: Stable and odorless compounds that can serve as effective thiol-free reagents for the synthesis of thioethers.

  • Sodium Thiosulfate: A readily available and environmentally benign sulfur source.

Green Chemistry Approaches:

  • Catalysis in Water: The development of water-soluble catalysts and reaction conditions has reduced the reliance on volatile organic solvents.

  • Photocatalysis: The use of visible light to drive C–S bond formation offers a mild and energy-efficient alternative to traditional heating.

The Enduring Significance of Alkyl Sulfides

From their initial discovery as a curiosity of the "Radical Theory" to their current status as vital components in pharmaceuticals, materials science, and biology, the importance of alkyl sulfides cannot be overstated.

  • In Medicine: The thioether linkage is a key structural motif in numerous life-saving drugs, including the penicillins and cephalosporins.

  • In Industry: Simple alkyl sulfides are used as odorants for natural gas, providing a crucial safety measure. They also serve as important intermediates in the synthesis of a wide range of other chemicals.

  • In Biology: The amino acids methionine and cysteine, which contain thioether and thiol groups respectively, are fundamental building blocks of proteins.

Conclusion

The history of alkyl sulfides is a testament to the progressive nature of scientific discovery. From Zeise's foundational experiments, born from the theoretical framework of his time, to the sophisticated catalytic systems of today, our ability to synthesize and manipulate the C–S bond has been continuously refined. For the modern researcher, this historical perspective is not merely an academic exercise; it provides a deeper appreciation for the tools at our disposal and inspires the continued pursuit of innovation in the synthesis of these vital molecules.

References

  • William Christopher Zeise - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Williamson ether synthesis - Grokipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Williamson Ether Synthesis - ChemTalk. (n.d.). Retrieved January 14, 2026, from [Link]

  • Thiol - ZambiaWiki - ZambiaFiles. (n.d.). Retrieved January 14, 2026, from [Link]

  • Zeise's salt - Molecule of the Month - November 2021 (HTML version). (n.d.). Retrieved January 14, 2026, from [Link]

  • Potassium sulfide - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • When bromoethane is treated with potassium sulfide class 11 chemistry CBSE - Vedantu. (n.d.). Retrieved January 14, 2026, from [Link]

  • Diethyl sulfide - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Zeise's salt - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Zeise's Salt -The Molecule that Transformed Chemistry - The Unchained Library. (2020, July 5). Retrieved January 14, 2026, from [Link]

  • Preparation of diethyl sulfide - PrepChem.com. (n.d.). Retrieved January 14, 2026, from [Link]

  • Thioethers – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 14, 2026, from [Link]

  • How is potassium sulfide synthesized? - Quora. (2017, December 14). Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Biosynthesis of Amyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyl methyl sulfide, chemically known as 1-(methylsulfanyl)pentane, is a volatile organosulfur compound that contributes to the aroma and flavor profiles of various foods and beverages.[1] Its presence can be an indicator of fermentation processes or food spoilage.[1] Beyond its role in food science, this compound and similar thioethers are of interest to researchers in drug development and industrial chemistry for their potential applications as chemical intermediates and signaling molecules.[1] This technical guide provides a comprehensive overview of the known and proposed biosynthetic pathways of this compound, with a focus on the metabolic origins of its constituent amyl and methylthio moieties. The guide also covers industrial synthesis routes and analytical methodologies for its detection and quantification.

Proposed Biosynthetic Pathways of this compound

The biosynthesis of this compound is not fully elucidated in a single, defined pathway. However, based on established metabolic routes for the formation of its precursors, a highly plausible pathway can be proposed. This pathway involves the convergence of two distinct metabolic routes: the biosynthesis of the amyl group, likely derived from isoamyl alcohol, and the provision of the methylthio group from methionine metabolism.

Part 1: Biosynthesis of the Amyl Moiety via the Ehrlich Pathway

The five-carbon "amyl" group of this compound is likely derived from isoamyl alcohol, a fusel alcohol produced by many microorganisms, most notably the yeast Saccharomyces cerevisiae.[2][3] Isoamyl alcohol is a product of the Ehrlich pathway, which is responsible for the catabolism of amino acids.[3][4] In the case of isoamyl alcohol, the precursor amino acid is leucine.

The key steps of the Ehrlich pathway leading to isoamyl alcohol are as follows:

  • Transamination of Leucine: Leucine is converted to its corresponding α-keto acid, α-ketoisocaproate (α-KIC), by a branched-chain amino acid aminotransferase (BCAT).[5][6] This reaction involves the transfer of the amino group from leucine to an α-keto acid acceptor, typically α-ketoglutarate, which is converted to glutamate. In yeast, this step is catalyzed by the enzymes Bat1 and Bat2.[6]

  • Decarboxylation of α-Ketoisocaproate: α-KIC is then decarboxylated to form isovaleraldehyde. This reaction is catalyzed by an α-keto acid decarboxylase.[7]

  • Reduction of Isovaleraldehyde: Finally, isovaleraldehyde is reduced to isoamyl alcohol by an alcohol dehydrogenase (ADH), utilizing NADH as a reducing equivalent.[8][9]

The overall pathway for the conversion of leucine to isoamyl alcohol is depicted below:

Ehrlich_Pathway Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Branched-chain amino acid aminotransferase (Bat1, Bat2) Isovaleraldehyde Isovaleraldehyde alpha_KIC->Isovaleraldehyde α-Keto acid decarboxylase Isoamyl_Alcohol Isoamyl Alcohol Isovaleraldehyde->Isoamyl_Alcohol Alcohol dehydrogenase (ADH)

Caption: The Ehrlich pathway for the production of isoamyl alcohol from leucine.

Part 2: The Methylthio Moiety - Originating from Methionine

The methylthio (-SCH₃) group of this compound is derived from the essential sulfur-containing amino acid, methionine. The direct donor of the methyl group in most biological methylation reactions is S-adenosyl-L-methionine (SAM).[10][11]

The formation of SAM is catalyzed by the enzyme methionine adenosyltransferase (MAT), which utilizes methionine and ATP.[12]

Methionine + ATP → S-Adenosyl-L-methionine (SAM) + PPi + Pi

SAM is a high-energy compound, and the transfer of its methyl group to an acceptor molecule is an exergonic reaction catalyzed by a class of enzymes known as methyltransferases.[13]

Part 3: Proposed Final Step - Methylation of an Amyl Precursor

The final step in the biosynthesis of this compound is hypothesized to be the methylation of a suitable five-carbon precursor. While the exact enzyme has not been identified, the most plausible mechanism is the S-adenosylmethionine (SAM)-dependent methylation of an amyl-containing substrate. There are two likely scenarios for this final step:

Scenario A: O-Methylation of Isoamyl Alcohol followed by Sulfuration

In this scenario, an O-methyltransferase could potentially methylate the hydroxyl group of isoamyl alcohol to form amyl methyl ether. This ether could then undergo a subsequent enzymatic reaction where the oxygen is replaced by sulfur. However, this is considered less likely as direct enzymatic sulfuration of an ether is not a commonly observed biochemical reaction.

Scenario B: S-Methylation of Amyl Mercaptan

A more plausible route involves the formation of amyl mercaptan (pentanethiol) as an intermediate, which is then S-methylated. The formation of amyl mercaptan could occur through the sulfhydration of isoamyl alcohol, a reaction where the hydroxyl group is replaced by a sulfhydryl group (-SH). The sulfur donor for this reaction would likely be hydrogen sulfide (H₂S), which can be produced by microorganisms from the catabolism of sulfur-containing amino acids.[14]

Once amyl mercaptan is formed, a SAM-dependent S-methyltransferase would catalyze the transfer of the methyl group from SAM to the sulfur atom of amyl mercaptan, yielding this compound.

Final_Step cluster_amyl From Ehrlich Pathway cluster_sulfur Sulfur Source Isoamyl_Alcohol Isoamyl Alcohol Amyl_Mercaptan Amyl Mercaptan Isoamyl_Alcohol->Amyl_Mercaptan Sulfhydryltransferase (hypothetical) H2S Hydrogen Sulfide (H₂S) H2S->Amyl_Mercaptan Amyl_Methyl_Sulfide This compound Amyl_Mercaptan->Amyl_Methyl_Sulfide S-methyltransferase (hypothetical) SAM S-Adenosyl-L-methionine (SAM) SAH S-Adenosyl-L-homocysteine (SAH) SAM->SAH Biosynthesis_Workflow cluster_precursors Precursor Biosynthesis cluster_pathways Metabolic Pathways cluster_intermediates Key Intermediates cluster_final_product Final Product Leucine Leucine Ehrlich_Pathway Ehrlich Pathway Leucine->Ehrlich_Pathway Methionine Methionine SAM_Cycle SAM Cycle Methionine->SAM_Cycle Isoamyl_Alcohol Isoamyl Alcohol Ehrlich_Pathway->Isoamyl_Alcohol SAM S-Adenosyl-L-methionine (SAM) SAM_Cycle->SAM Amyl_Mercaptan Amyl Mercaptan (hypothetical) Isoamyl_Alcohol->Amyl_Mercaptan AMS This compound Amyl_Mercaptan->AMS Methylation

Sources

Methodological & Application

Introduction: The Analytical Challenge of Amyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography Analysis of Amyl Methyl Sulfide

This compound (CAS No. 1741-83-9), also known as 1-(methylthio)pentane, is a volatile organic sulfur compound (VOSC) with the molecular formula C6H14S[1][2]. VOSCs are a critical class of molecules that significantly influence the quality, aroma, and safety of a wide array of products, from food and beverages to environmental and industrial samples[3]. Due to their potent, often unpleasant odors and high reactivity, the analysis of compounds like this compound presents considerable challenges. Their presence, even at trace levels (ppb or ppt), can indicate contamination, spoilage, or define a characteristic flavor profile, making their accurate quantification essential[3][4].

The primary analytical difficulties stem from the high volatility and reactivity of sulfur compounds. They are prone to oxidation, thermal decomposition, and irreversible adsorption onto active surfaces within an analytical system, leading to poor reproducibility and analyte loss[5][6]. Therefore, a successful analytical method requires a holistic approach, encompassing inert sample handling, efficient pre-concentration, high-resolution chromatographic separation, and highly selective detection.

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed protocol for the robust analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography and Sulfur Chemiluminescence Detection (GC-SCD). The principles and methodologies described herein can be adapted for a wide range of volatile sulfur compounds.

Part 1: Experimental Protocol

Principle of the Method

This method utilizes the principle of HS-SPME for the extraction and pre-concentration of this compound from the sample matrix. In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the headspace above the sample. Volatile analytes partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and transferred to the gas chromatograph's injection port, where the adsorbed analytes are thermally desorbed onto the analytical column for separation.

Detection is achieved using a Sulfur Chemiluminescence Detector (SCD), which offers exceptional sensitivity and selectivity for sulfur-containing compounds. The SCD works by combusting the column effluent in a hydrogen-rich flame to produce sulfur monoxide (SO), which then reacts with ozone to generate an excited state of sulfur dioxide (SO₂). As SO₂ relaxes to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube. This process is highly specific to sulfur, virtually eliminating interference from co-eluting non-sulfur compounds[7]. The equimolar response of the SCD is a significant advantage, as it allows for the quantification of various sulfur compounds with a single calibrant, simplifying the calibration process[8].

Materials and Reagents
  • This compound Standard: Purity >97% (GC grade)[1]

  • Solvent: Methanol or Isooctane (GC grade), for stock solution preparation.

  • Reagent Water: Deionized water, Type I.

  • Sodium Chloride (NaCl): ACS grade, baked at 400°C for 4 hours to remove volatile contaminants.

  • EDTA (Ethylenediaminetetraacetic acid): To chelate metal ions that can catalyze sulfur compound degradation[9][10].

  • SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range VOSC analysis[5][10][11].

  • Sample Vials: 20 mL amber glass headspace vials with PTFE/silicone septa.

Sample Preparation: Headspace SPME (HS-SPME)

The causality behind using HS-SPME is twofold: it isolates volatile analytes from the non-volatile sample matrix, protecting the GC system, and it pre-concentrates trace-level analytes to detectable levels[5].

  • Sample Aliquoting: Place 10 mL of the liquid sample (or a known weight of solid sample with 10 mL of reagent water) into a 20 mL headspace vial.

  • Matrix Modification: To enhance the partitioning of volatile analytes into the headspace, add 2 g of NaCl (~20% w/v) and 0.1 g of EDTA (~1% w/v) to the vial[10][11]. The salt increases the ionic strength of the aqueous phase, "salting out" the volatile organic compounds.

  • Spiking (for Calibration/QC): For calibration standards or quality control samples, spike the appropriate volume of a diluted this compound standard into the vial.

  • Equilibration: Seal the vial and place it in a heating block or autosampler tray set to 35°C. Allow the sample to equilibrate for 15 minutes with gentle agitation. This step ensures a stable equilibrium is reached between the sample and the headspace.

  • Extraction: Introduce the DVB/CAR/PDMS SPME fiber into the vial's headspace. Expose the fiber for 30 minutes at 35°C to adsorb the analytes[10][11]. Extraction time and temperature are critical parameters that must be optimized and kept consistent across all samples and standards.

  • Desorption: Immediately after extraction, retract the fiber and transfer it to the GC inlet for thermal desorption.

Gas Chromatography & Sulfur Chemiluminescence Detection (GC-SCD) Parameters

An inert flow path is paramount for sulfur analysis to prevent analyte loss. The use of Sulfinert®-treated liners, tubing, and valves is highly recommended[6][8].

Parameter Setting Justification
GC System Agilent 7890B or equivalent with Nexis SCD-2030 or equivalent[7]A modern GC provides excellent electronic pneumatic control for retention time stability. The SCD offers superior selectivity and sensitivity for sulfur compounds.
Inlet Split/Splitless (SSL)
Inlet ModeSplitlessTo ensure the complete transfer of desorbed analytes from the SPME fiber to the column for maximum sensitivity.
Inlet Temperature250°CSufficiently high to ensure rapid and complete desorption of this compound (Boiling Point: 145°C) without causing thermal degradation[1][12].
GC Column Rxi-1ms (30 m x 0.32 mm ID, 4.0 µm df) or equivalent[12]A non-polar 1ms-type column provides good separation for a wide range of volatile and semi-volatile compounds based on boiling point. The thick film enhances retention for volatile compounds.
Carrier Gas Helium, Purity >99.999%
Flow Rate1.1 mL/min (Constant Flow)A standard flow rate providing a good balance between separation efficiency and analysis time.
Oven Program
Initial Temperature40°C, hold for 2 minutesA low starting temperature is crucial for trapping and focusing volatile analytes at the head of the column.
Ramp 110°C/min to 150°CA controlled ramp to separate this compound from other volatile components.
Ramp 230°C/min to 280°C, hold for 2 minutesA faster ramp to elute any higher-boiling compounds and clean the column before the next run.
SCD Detector
Burner Temperature800°COptimal temperature for the combustion and chemiluminescence reaction.
Redox AssemblyDual Plasma Burner[13]Enhances combustion efficiency and detector stability.

Part 2: Data Analysis, Validation, and Workflow Visualization

Data Analysis and Quantitation

Quantification is typically performed using an external standard calibration.

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound (e.g., 0.1, 1, 5, 10, 50 µg/L) into a matrix blank.

  • Analysis: Analyze the standards using the HS-SPME-GC-SCD method described above.

  • Plotting: Generate a calibration curve by plotting the peak area of this compound against its concentration.

  • Linearity: Perform a linear regression analysis on the data. A correlation coefficient (R²) of >0.999 is typically considered acceptable for good linearity[14].

  • Sample Quantification: Analyze the unknown samples and use the peak area to calculate the concentration of this compound from the calibration curve.

Method Validation

A trustworthy protocol must be a self-validating system. The following parameters should be assessed to ensure the method is fit for purpose.

  • Specificity/Selectivity: The high selectivity of the SCD detector ensures that only sulfur-containing compounds are detected, minimizing interference from the sample matrix[4][7]. This can be confirmed by analyzing a matrix blank and observing no interfering peaks at the retention time of this compound.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on the signal-to-noise ratio (S/N) of low-level standards (LOD ≈ 3:1 S/N, LOQ ≈ 10:1 S/N) or the standard deviation of the response from replicate blank injections[11]. For GC-SCD, LOQs in the low µg/L (ppb) range are achievable[8][15].

  • Accuracy and Precision: Accuracy (closeness to the true value) is assessed by analyzing a certified reference material or by performing spike-recovery experiments on a representative matrix. Precision (reproducibility) is determined by calculating the relative standard deviation (RSD) of replicate analyses of a standard or sample. RSD values of <15% are generally acceptable.

  • Robustness: The method's robustness should be tested by making small, deliberate variations in method parameters (e.g., extraction temperature ±2°C, oven ramp rate ±1°C/min) and observing the effect on the results.

Visualizing the Workflow and Validation Logic

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Handling Sample 1. Sample Collection (Liquid or Solid Matrix) Aliquot 2. Aliquot into Vial & Matrix Modification (NaCl, EDTA) Sample->Aliquot Spike 3. Spiking (if required) for Calibration/QC Aliquot->Spike Extract 4. HS-SPME (Equilibration & Extraction) Spike->Extract Desorb 5. Thermal Desorption in GC Inlet Extract->Desorb Separate 6. GC Separation (Capillary Column) Desorb->Separate Detect 7. SCD Detection Separate->Detect Integrate 8. Peak Integration & Identification Detect->Integrate Quantify 9. Quantification (External Standard) Integrate->Quantify Report 10. Final Report Quantify->Report

Caption: HS-SPME-GC-SCD workflow for this compound analysis.

Method_Validation_Logic Define Define Analytical Requirements Selectivity Assess Specificity & Selectivity Define->Selectivity Linearity Determine Linearity & Working Range Selectivity->Linearity LOD_LOQ Calculate LOD & LOQ Linearity->LOD_LOQ Accuracy Evaluate Accuracy (Spike Recovery) LOD_LOQ->Accuracy Precision Evaluate Precision (Repeatability) Accuracy->Precision Robustness Assess Robustness Precision->Robustness Approval Method Deemed Fit for Purpose Robustness->Approval

Caption: Logical flow for analytical method validation.

References

  • Application Note: Analysis of Volatile Sulfur Compounds by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
  • Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. ResearchGate.
  • Determination of Sulphur Gases in Natural Gas | Gas Chromatography Analysis. SCION Instruments.
  • VOSCs Analysis through TD-GC-MS/FID/PFPD: Tools to Enhance Detectivity and Selectivity in Real Samples. Chemical Engineering Transactions.
  • Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. MDPI.
  • Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. SilcoTek Corporation.
  • Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS. PubMed.
  • Selective Determination of Volatile Sulfur Compounds in Wine by Gas Chromatography with Sulfur Chemiluminescence Detection. ACS Publications.
  • This compound | 1741-83-9. ChemicalBook.
  • Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. MDPI.
  • Method for analysis of heavy sulphur compounds using gas chromatography with flame photometric detection. Universidade Católica Portuguesa.
  • Analysis of Sulfur Compounds in Light Petroleum Liquids Using ASTM Method D5623, Gas Chromatography and Pulsed Flame Photometric. OI Analytical.
  • Determination of Trace Amounts of Sulfur Compounds in Gases by GC-SCD. Shimadzu.
  • Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Agilent.
  • This compound. PubChem, NIH.
  • CN103512996B - Analysis method for amide compounds. Google Patents.
  • GC-SCD Analysis of - Fuels and Petrochemicals. Shimadzu.

Sources

Amyl Methyl Sulfide: Application Notes for Food Flavoring Systems

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract and Scope

This document provides a comprehensive technical guide for the application of Amyl Methyl Sulfide as a flavoring agent in food systems. It is intended for researchers, food scientists, and product development professionals. This guide covers the essential chemical and organoleptic properties, regulatory status, and detailed protocols for its incorporation, sensory evaluation, and analytical quantification. The objective is to provide a scientifically grounded framework for the effective and safe use of this potent sulfurous flavor compound.

Chemical Profile and Regulatory Status

This compound, also known as 1-(methylthio)pentane, is a volatile sulfur-containing organic compound.[1][2] Its potent aroma and flavor characteristics make it a valuable tool in the palette of flavor chemists. Due to its powerful nature, it is used in trace amounts to impart specific savory, and onion-like notes.

A clear understanding of its regulatory and safety profile is paramount before any application. This compound is recognized as a safe flavoring substance by major international regulatory bodies.

Identifier Value Source
IUPAC Name 1-(methylsulfanyl)pentanePubChem[2]
CAS Number 1741-83-9PubChem[2]
Chemical Formula C6H14SPubChem[2]
Molecular Weight 118.24 g/mol PubChem[2]
FEMA Number 4025FDA[3][4]
JECFA Number 1697JECFA[5][6][7]
GRAS Status Generally Recognized as Safe (GRAS)FEMA[8]
Regulatory Body Finding Reference
FEMA GRAS as a flavoring substance.FEMA[8][9]
JECFA (FAO/WHO) No safety concern at current levels of intake when used as a flavouring agent.JECFA[5][7]
FDA Listed as a flavoring agent or adjuvant.FDA[3][4][10]

This table summarizes the key identification and regulatory information for this compound.

Organoleptic Properties and Applications

This compound is characterized by a potent, diffusive, sulfurous aroma with notes reminiscent of onion and garlic.[11] This makes it particularly suitable for building savory flavor profiles.

Causality Behind Application Choices: Sulfur compounds are crucial for creating authentic meat, poultry, and vegetable flavors, as they are naturally formed during the cooking process through mechanisms like the Maillard reaction.[12] this compound provides a specific "cooked" or "sautéed" note that is difficult to achieve with other classes of flavor compounds. Its high impact at low concentrations allows for the enhancement of savory profiles without contributing unwanted bulk or off-notes when used judiciously.

Recommended Usage Levels: The following are typical, but not limiting, usage levels. It is critical to start at the lowest possible concentration and adjust based on sensory evaluation in the specific food matrix.

Food Category Average Usual PPM Average Maximum PPM
Baked Goods0.81.5
Non-alcoholic Beverages0.40.8

Data sourced from The Good Scents Company, reflecting FEMA GRAS usage levels.[11]

Protocol 1: Incorporation into a Food Matrix

The high potency of this compound necessitates a precise and controlled method of incorporation. Direct addition of the neat compound is never recommended due to the high risk of overdosing and creating localized "hot spots" of intense flavor.

Objective: To achieve a homogenous distribution of this compound in a food product at a target concentration.

Materials:

  • This compound (food grade)

  • Solvent: Propylene Glycol (PG) or Medium-Chain Triglycerides (MCT Oil)

  • Calibrated positive displacement pipettes

  • Volumetric flasks

  • Vortex mixer

  • Analytical balance

Methodology:

  • Stock Solution Preparation (1,000 ppm): 1.1. Tare a 100 mL volumetric flask on an analytical balance. 1.2. Add 0.100 g (100 mg) of this compound directly into the flask. 1.3. Dilute to the 100 mL mark with the chosen solvent (PG or MCT Oil). 1.4. Cap the flask and vortex thoroughly for 2 minutes to ensure complete dissolution.

    • Rationale: Creating a stock solution is a critical control step. PG and MCT oil are chosen for their miscibility with lipophilic flavor compounds and their approved status in food applications.

  • Working Solution Preparation (10 ppm): 2.1. Pipette 1 mL of the 1,000 ppm stock solution into a 100 mL volumetric flask. 2.2. Dilute to the 100 mL mark with the same solvent. 2.3. Cap and vortex for 1 minute. This working solution is now at a concentration that is safer and more controllable for direct addition to a food base.

  • Incorporation into Food Base: 3.1. Determine the target final concentration in the food product (e.g., 0.5 ppm). 3.2. Calculate the required volume of the 10 ppm working solution. For a 1 kg batch of product to achieve 0.5 ppm:

    • Required mass of this compound = 1000 g * (0.5 / 1,000,000) = 0.0005 g (0.5 mg)
    • Required volume of 10 ppm solution = 0.5 mg / (10 mg/L) = 0.05 L = 50 mL 3.3. Add the calculated volume of the working solution to the food base during a mixing step to ensure even distribution.
    • Rationale: Adding the flavor as a dilute solution during a dynamic mixing phase leverages mechanical energy to overcome concentration gradients, ensuring a homogenous final product.

Protocol 2: Sensory Evaluation Workflow

Sensory analysis is crucial to validate the contribution and acceptability of the flavor.[13] A discriminative test, such as the Triangle Test, is an effective method to determine if the addition of this compound produces a perceivable difference.[14]

Objective: To determine if a statistically significant sensory difference exists between a control product and a product flavored with this compound.

Workflow Diagram:

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_setup Test Setup cluster_eval Evaluation cluster_analysis Analysis P1 Prepare Control Batch (A) S1 Code Samples with 3-Digit Random Numbers P1->S1 P2 Prepare Test Batch (B) with this compound P2->S1 S2 Present 3 Samples to Panelist (Two Alike, One Different) e.g., AAB, ABA, BAA, etc. S1->S2 E1 Panelist Tastes Samples S2->E1 S3 Provide Palate Cleansers (Water, Unsalted Crackers) S3->E1 E2 Panelist Identifies the 'Odd' Sample E1->E2 A1 Collect Responses E2->A1 A2 Analyze Data Using Binomial Distribution Table A1->A2 A3 Determine Statistical Significance (p < 0.05) A2->A3

Workflow for a Triangle Test sensory evaluation.

Methodology:

  • Panelist Recruitment: Select 20-30 panelists trained in sensory evaluation.

  • Sample Preparation: Prepare a control batch and a test batch containing the desired level of this compound. Code all samples with random three-digit numbers.[14]

  • Test Administration: 3.1. Present each panelist with three samples (two are identical, one is different) in a balanced, randomized order. 3.2. Instruct panelists to identify the sample they believe is different. 3.3. Ensure panelists cleanse their palate with water and unsalted crackers between samples.[15]

  • Data Analysis: 4.1. Tally the number of correct identifications. 4.2. Consult a statistical chart for triangle tests to determine if the number of correct answers is significant at a given confidence level (typically p<0.05). A significant result indicates that the addition of this compound produced a perceivable sensory difference.

Protocol 3: Analytical Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for quantifying volatile flavor compounds like this compound in a food matrix.

Objective: To accurately quantify the concentration of this compound in a food sample.

Principle: The volatile compounds are extracted from the food matrix, separated by gas chromatography based on their boiling point and polarity, and then identified and quantified by mass spectrometry.

Materials:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • SPME (Solid Phase Microextraction) fibers (e.g., DVB/CAR/PDMS)

  • Headspace vials with septa

  • Internal Standard (e.g., Isobutyl Methyl Sulfide)

  • Sodium chloride

  • Deionized water

Methodology:

  • Calibration Curve Preparation: 1.1. Prepare a series of standards in deionized water (or a model matrix) containing known concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 ppm). 1.2. Spike each standard with a fixed concentration of the internal standard.

    • Rationale: An internal standard corrects for variations in extraction efficiency and injection volume, leading to higher accuracy.

  • Sample Preparation: 2.1. Homogenize the food sample. 2.2. Weigh 5 g of the homogenized sample into a 20 mL headspace vial. 2.3. Add 5 mL of deionized water and 1 g of sodium chloride.

    • Rationale: Adding salt increases the ionic strength of the aqueous phase, which "salts out" the volatile nonpolar compounds, driving them into the headspace and increasing the sensitivity of the analysis. 2.4. Add the internal standard at the same concentration used for the calibration curve. 2.5. Immediately seal the vial.

  • HS-SPME Extraction: 3.1. Place the vial in a heated agitator (e.g., 60°C for 15 minutes) to allow the sample to equilibrate. 3.2. Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) to absorb the volatile compounds.

  • GC-MS Analysis: 4.1. Immediately desorb the SPME fiber in the hot GC inlet (e.g., 250°C). 4.2. GC Conditions (Example):

    • Column: DB-5ms (30m x 0.25mm x 0.25µm)
    • Oven Program: 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.
    • Carrier Gas: Helium 4.3. MS Conditions (Example):
    • Ionization Mode: Electron Ionization (EI) at 70 eV
    • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 118, 61, 47) and the internal standard.
    • Rationale: SIM mode increases sensitivity and selectivity by only monitoring for specific mass fragments characteristic of the target analyte, reducing interference from other matrix components.

  • Quantification: 5.1. Integrate the peak areas for this compound and the internal standard in both the standards and the samples. 5.2. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. 5.3. Calculate the concentration of this compound in the unknown sample using the regression equation from the calibration curve.

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2007). Amyl methyl disulfide. WHO.
  • U.S. Food and Drug Administration (FDA). (n.d.). Substances Added to Food (formerly EAFUS).
  • Food and Agriculture Organization of the United Nations (FAO). (n.d.). Food safety and quality: details-zh.
  • The Good Scents Company. (n.d.). amyl methyl disulfide.
  • Flavor and Extract Manufacturers Association (FEMA). (n.d.). AMYL METHYL DISULFIDE.
  • BRF Ingredients. (2025). How to validate flavorings: aroma testing and sensory evaluation.
  • Food and Agriculture Organization of the United Nations (FAO). (n.d.). Online Edition: "Specifications for Flavourings".
  • U.S. Food and Drug Administration (FDA). (n.d.). Substances Added to Food (formerly EAFUS).
  • Harman, C. L., Hallagan, J. B., & the FEMA Science Committee. (n.d.). Sensory Testing for Flavorings with Modifying Properties. FEMA.
  • U.S. Food and Drug Administration (FDA). (n.d.). Substances Added to Food (formerly EAFUS).
  • Smolecule. (2023). Buy this compound | 1741-83-9.
  • E.A. Weber. (2017). Sensory Evaluation of Flavors.
  • Sensapure Flavors. (n.d.). Measuring Flavor and Sensory Protocols.
  • Smith, R.L., et al. (2003). GRAS flavoring substances 21. Food Technology, 57(5), 46-59.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Tian, H., et al. (2022). Research progress on flavor characteristics and formation mechanism of sulfur compounds in six common foods. Food Science and Human Wellness.

Sources

Application Note: A Robust Protocol for the Synthesis of Amyl Methyl Sulfide via S-Alkylation of 1-Pentanethiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of amyl methyl sulfide, also known as 1-(methylthio)pentane[1]. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. We detail a classic S-alkylation of 1-pentanethiol using a strong base and a methylating agent, a method analogous to the Williamson ether synthesis[2][3]. This guide emphasizes the underlying chemical principles, provides a detailed step-by-step experimental protocol, outlines critical safety precautions, and offers troubleshooting insights to ensure a high-yield, reproducible synthesis.

Introduction and Scientific Rationale

This compound (C₆H₁₄S) is an organosulfur compound with applications as a flavoring agent and as a versatile intermediate in organic synthesis[1][4]. The construction of thioether bonds is a fundamental transformation in organic chemistry[2]. The protocol described herein employs a robust and widely applicable SN2 (bimolecular nucleophilic substitution) reaction pathway.

The core of this synthesis involves two key steps:

  • Deprotonation: 1-Pentanethiol is a weak acid (pKa ≈ 10.5) and must be converted to its conjugate base, the pentanethiolate anion, to enhance its nucleophilicity.[5]

  • Nucleophilic Attack: The resulting pentanethiolate anion acts as a potent sulfur nucleophile, attacking an electrophilic methyl group from a suitable methylating agent to form the desired thioether bond[6].

This method is chosen for its reliability, high yields, and the ready availability of the required starting materials[7]. Understanding the causality behind each step—from the choice of base to the selection of solvent—is critical for adapting and troubleshooting the reaction.

Reaction Mechanism and Core Principles

The synthesis proceeds via an Sₙ2 mechanism, which is a concerted, single-step reaction. The nucleophilic thiolate anion performs a "backside attack" on the methylating agent, displacing the leaving group and inverting the stereochemistry if the electrophilic carbon were chiral (which is not the case for a methyl group)[3][8].

Key Components:

  • Nucleophile Precursor (Thiol): 1-Pentanethiol (also known as n-amyl mercaptan) is the sulfur source[4].

  • Base: A base is required to deprotonate the thiol. Sodium hydroxide (NaOH) is a cost-effective and efficient choice. The pKa of the thiol is low enough that a strong base like NaOH ensures near-complete conversion to the highly nucleophilic thiolate anion.

  • Electrophile (Methylating Agent): Methyl iodide (CH₃I) is an excellent methylating agent for this purpose. Iodine is a large, polarizable atom, making the iodide ion (I⁻) an excellent leaving group, which facilitates the Sₙ2 reaction[9].

  • Solvent: A polar aprotic solvent like acetone or Dimethylformamide (DMF) is ideal. These solvents can solvate the counter-ion of the base (e.g., Na⁺) but do not strongly solvate the nucleophile (the thiolate anion). This leaves the nucleophile "bare" and highly reactive, accelerating the rate of the Sₙ2 reaction[2][10].

SN2_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Thiol CH₃(CH₂)₄-SH (1-Pentanethiol) Thiolate CH₃(CH₂)₄-S⁻ (Pentanethiolate) Thiol->Thiolate Base + OH⁻ (from NaOH) Nuc CH₃(CH₂)₄-S⁻ Water + H₂O Product CH₃(CH₂)₄-S-CH₃ (this compound) Nuc->Product Elec + CH₃-I (Methyl Iodide) LeavingGroup + I⁻ Experimental_Workflow start Start setup 1. Reaction Setup - Dissolve NaOH in H₂O. - Add 1-Pentanethiol in Acetone. start->setup addition 2. Add Methyl Iodide - Add CH₃I dropwise at 0°C. - Warm to room temp. setup->addition reflux 3. Reaction - Stir at room temperature for 2-4 hours. addition->reflux quench 4. Workup: Quench & Dilute - Add water to quench. - Evaporate acetone. reflux->quench extract 5. Extraction - Extract aqueous layer with diethyl ether (3x). quench->extract wash 6. Wash Organic Layer - Wash with water. - Wash with brine. extract->wash dry 7. Dry and Filter - Dry over anhydrous MgSO₄. - Filter. wash->dry concentrate 8. Concentrate - Remove solvent via rotary evaporation. dry->concentrate purify 9. Purification - Purify crude product by vacuum distillation. concentrate->purify end End (Characterize Product) purify->end

Diagram 2: Step-by-step experimental workflow.

Step 1: Preparation of the Thiolate

  • Place a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Add sodium hydroxide (2.2 g, 55 mmol, 1.1 eq) and dissolve it in 10 mL of deionized water.

  • To this solution, add 100 mL of acetone.

  • In a separate beaker, dissolve 1-pentanethiol (5.21 g, 6.5 mL, 50 mmol, 1.0 eq) in 20 mL of acetone.

  • Transfer the 1-pentanethiol solution to a dropping funnel and add it dropwise to the stirring NaOH solution over 15 minutes at room temperature. Stir for an additional 30 minutes to ensure complete formation of the sodium pentanethiolate.

Step 2: S-Methylation Reaction

  • Cool the reaction flask in an ice bath to 0-5 °C.

  • Add methyl iodide (7.8 g, 3.4 mL, 55 mmol, 1.1 eq) dropwise via syringe or dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate of sodium iodide (NaI) may form.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS if desired.

Step 3: Workup and Extraction

  • Pour the reaction mixture into a beaker containing 100 mL of deionized water.

  • Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the acetone.

  • Transfer the remaining aqueous mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with deionized water (1 x 50 mL) and saturated brine (1 x 50 mL) to remove any remaining water-soluble impurities.

Step 4: Purification

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 15 minutes.

  • Filter the drying agent and wash the solid with a small amount of diethyl ether.

  • Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. This will yield the crude this compound.

  • Purify the crude liquid by short-path vacuum distillation to obtain the final product as a colorless liquid.[11]

Data Summary and Expected Results

ParameterValueNotes
1-Pentanethiol5.21 g (50 mmol)Limiting Reagent (1.0 eq)
Sodium Hydroxide2.2 g (55 mmol)1.1 eq
Methyl Iodide7.8 g (55 mmol)1.1 eq
Reaction Temperature0 °C to Room Temp.Initial cooling is critical to control exotherm.
Reaction Time2-4 hoursMonitor for completion.
Product MW118.24 g/mol [1]C₆H₁₄S
Theoretical Yield5.91 gBased on 100% conversion.
Expected Yield 4.7 - 5.3 g (80-90%) Typical yield after purification.

Safety, Handling, and Waste Disposal

  • Hazard Overview: This procedure must be conducted in a well-ventilated chemical fume hood at all times.

  • 1-Pentanethiol: Possesses an extremely strong and unpleasant odor. It is flammable and an irritant.[4] Avoid inhalation and skin contact.

  • Methyl Iodide: Is toxic, a suspected carcinogen, and a potent alkylating agent. Handle with extreme care, using appropriate gloves and eye protection. Avoid all contact and inhalation.

  • Sodium Hydroxide: Is corrosive and can cause severe burns.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and nitrile gloves are mandatory.

  • Waste Disposal: All organic waste, including solvents and reaction residues, should be collected in a designated halogenated organic waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Troubleshooting

  • Low Yield:

    • Cause: Incomplete deprotonation of the thiol.

    • Solution: Ensure the NaOH is fully dissolved and of high purity. Allow sufficient time for thiolate formation before adding the methyl iodide.

    • Cause: Oxidation of the thiol to form dipentyl disulfide. This is more likely if the reaction is exposed to air for prolonged periods.

    • Solution: While not always necessary, performing the reaction under an inert atmosphere (N₂ or Ar) can prevent this side reaction.[6]

  • Reaction Stalls:

    • Cause: Poor quality or insufficient methyl iodide.

    • Solution: Use fresh, high-purity methyl iodide. Ensure the correct stoichiometry is used.

  • Impure Product:

    • Cause: Incomplete removal of starting material or side products during workup.

    • Solution: Ensure thorough extraction and washing steps. Careful distillation is crucial for achieving high purity.

Conclusion

The S-alkylation of 1-pentanethiol provides a reliable and high-yielding route to this compound. By carefully controlling the reaction conditions, particularly the initial temperature and the purity of the reagents, researchers can consistently obtain the desired product. The principles outlined in this guide—deprotonation followed by Sₙ2 attack—are fundamental to organosulfur chemistry and can be adapted for the synthesis of a wide range of other thioethers.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15620, this compound. Available: [Link]

  • Al-Mousawi, S. M. (2021). S-methylation of organosulfur substrates: A comprehensive overview. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(8). Available: [Link]

  • O'Doherty, G. O. (1984). Thiol methylation process-reaction, recycle and regeneration of methyl bromide. U.S. Patent 4,435,568.
  • Shimizu, M., et al. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2). Available: [Link]

  • Wollrab, F., et al. (2000). S-methyl derivatives from thiol compounds by the pyrolytic reaction with trimethylsulfonium hydroxide. Journal of Chromatography A. Available: [Link]

  • PubChemLite (2025). This compound (C6H14S). Available: [Link]

  • ACS Green Chemistry Institute. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. American Chemical Society. Available: [Link]

  • Williamson Ether Synthesis. Diablo Valley College. Available: [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Available: [Link]

  • The Good Scents Company. Allyl methyl sulfide. Available: [Link]

  • Lumen Learning. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Available: [Link]

  • Organic Syntheses Procedure. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8067, 1-Pentanethiol. Available: [Link]

  • Chemistry Steps. Reactions of Thiols. Available: [Link]

  • Indian Academy of Sciences. (2017). Synthetic access to thiols: A review. Journal of Chemical Sciences. Available: [Link]

  • Wikidata. 1-pentanethiol. Available: [Link]

  • Royal Society of Chemistry. (2014). A versatile and odorless protocol for direct synthesis of asymmetric disulfides from non-thiolic precursors. RSC Advances. Available: [Link]

  • Kazemi, F., et al. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5). Available: [Link]

  • NIST. 1-Pentanethiol. NIST Chemistry WebBook. Available: [Link]

  • The Good Scents Company. amyl mercaptan 1-pentanethiol. Available: [Link]

  • Chemistry LibreTexts. (2024). 18.7: Thiols and Sulfides. Available: [Link]

  • NIST. 1-Pentanethiol. NIST Chemistry WebBook. Available: [Link]

  • Chemistry LibreTexts. (2022). 9.2: The Discovery of Nucleophilic Substitution Reactions. Available: [Link]

  • National Institutes of Health. (2016). Concerted Nucleophilic Aromatic Substitutions. PMC. Available: [Link]

  • Science.gov. aromatic nucleophilic substitution: Topics. Available: [Link]

  • NC State University Libraries. 7.1 The Discovery of Nucleophilic Substitution Reactions. Available: [Link]

Sources

Application Notes and Protocols: Amyl Methyl Sulfide as a Versatile Chemical Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of amyl methyl sulfide, also known as 1-(methylthio)pentane, as a chemical intermediate. Beyond its application as a flavor and fragrance agent, this compound serves as a valuable building block in organic synthesis. These notes detail its synthesis, core reactivity, and provide a validated protocol for its use in constructing complex molecular architectures, specifically α-sulfenylated ketones, which are valuable precursors in medicinal chemistry.

Introduction

This compound (CAS: 1741-83-9) is an organosulfur compound belonging to the thioether class.[1] While its characteristic odor has cemented its role in the food and fragrance industries, its true potential for synthetic chemists lies in the reactivity of its thioether moiety and adjacent α-protons.[1] This guide focuses on leveraging this reactivity, treating this compound not as an end-product, but as a versatile C5 synthon for constructing more complex molecules. We will explore its synthesis and provide in-depth protocols for its application as a nucleophilic intermediate, a strategy of significant interest in the development of novel pharmaceutical compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 1-(Methylthio)pentane
Molecular Formula C₆H₁₄S[2][3]
Molecular Weight 118.24 g/mol [2][4]
CAS Number 1741-83-9[3][4]
Physical State Colorless Liquid[4]
Boiling Point 155–157.5 °C[5]
Density 0.84 g/cm³[4]
Refractive Index 1.45[4]
Hazards Flammable Liquid[3]

Synthesis of this compound

The most direct and common method for synthesizing this compound is through the nucleophilic substitution (S_N2) reaction between an alkyl halide and a thiol.[1][6] This approach is efficient and scalable, making the intermediate readily accessible in a laboratory setting.

Protocol 1.1: Synthesis via S_N2 Alkylation of Sodium Thiomethoxide

This protocol describes the synthesis of this compound from 1-bromopentane and sodium thiomethoxide, generated in situ from methanethiol.

Causality Behind Experimental Choices:

  • Base: Sodium hydroxide is used to deprotonate the weakly acidic methanethiol, forming the potent nucleophile, sodium thiomethoxide.

  • Solvent: A polar aprotic solvent like DMF or DMSO is often chosen to solvate the cation without hindering the nucleophilicity of the anion, thus accelerating the S_N2 reaction. However, for simplicity and ease of workup, an alcohol like ethanol can be used.

  • Temperature: The reaction is typically run at a moderate temperature to ensure a reasonable reaction rate without promoting elimination side reactions (E2).

Synthesis_Workflow reagent1 Methanethiol reaction_step S_N2 Reaction (Ethanol, 50°C) reagent1->reaction_step reagent2 1-Bromopentane reagent2->reaction_step base NaOH (Base) base->reaction_step product This compound reaction_step->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a thermometer, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Addition: Dissolve 4.4 g (0.11 mol) of sodium hydroxide in 100 mL of absolute ethanol in the flask and cool the solution to 0-5°C in an ice bath.

  • Thiomethoxide Formation: Slowly bubble 5.3 g (0.11 mol) of methanethiol gas through the cooled solution or add an equivalent amount of a pre-formed sodium thiomethoxide solution. Stir for 30 minutes at 0-5°C.

  • Alkylation: Add 15.1 g (0.10 mol) of 1-bromopentane dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 50°C and maintain for 3-4 hours, monitoring the reaction progress by TLC or GC.

  • Work-up: Cool the mixture to room temperature and pour it into 200 mL of deionized water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure.

  • Distillation: Purify the crude product by fractional distillation to yield pure this compound.

The Thioether Moiety as a Synthetic Handle

The synthetic utility of this compound stems from two primary reactive sites: the sulfur atom itself and the adjacent α-carbon atoms.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in a thioether is in its lowest oxidation state and can be readily oxidized to form sulfoxides and subsequently sulfones.[1] This transformation is critical because it converts the thioether into a better leaving group and activates the α-protons, making them more acidic and accessible for further functionalization.

Oxidation_States sulfide This compound (R-S-CH₃) sulfoxide Amyl Methyl Sulfoxide (R-SO-CH₃) sulfide->sulfoxide [O] m-CPBA (1 eq.) sulfone Amyl Methyl Sulfone (R-SO₂-CH₃) sulfoxide->sulfone [O] m-CPBA (>2 eq.)

Caption: Oxidation states of the this compound moiety.

α-Deprotonation and Nucleophilic Addition

The protons on the carbon adjacent to the sulfur atom are weakly acidic (pKa ≈ 38 for thioanisole) and can be removed by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).[7] This generates a potent carbanion that can serve as a nucleophile in a variety of carbon-carbon bond-forming reactions. This strategy is the cornerstone of its use as a versatile intermediate.

Application Protocol: Synthesis of α-(Methylthio) Ketones

This section provides a detailed protocol for a modern application of this compound: the direct aroylation with tertiary benzamides to form α-(methylthio) ketones.[7] These products are valuable intermediates, as the sulfide group can be further manipulated (e.g., oxidized and eliminated to form enones) in the synthesis of biologically active molecules.

Trustworthiness & Self-Validation: This protocol is adapted from recent peer-reviewed literature and includes checkpoints for validation.[7] The success of the reaction is confirmed by standard analytical techniques (TLC, NMR), and expected outcomes are described.

Protocol 3.1: LDA-Mediated Aroylation of this compound with N,N-Dimethylbenzamide

Mechanistic Insight: The reaction proceeds via the deprotonation of the methyl group of this compound by LDA. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the N,N-dimethylbenzamide. The stability of the resulting tetrahedral intermediate, and the subsequent collapse to form the ketone, is a key feature of this transformation.[7]

Reaction_Mechanism sub1 Amyl-S-CH₃ This compound carbanion Amyl-S-CH₂⁻ Li⁺ Nucleophilic Carbanion sub1->carbanion Deprotonation lda LDA Strong Base lda->carbanion intermediate {Tetrahedral Intermediate} carbanion->intermediate Nucleophilic Attack sub2 Ph-C(=O)NMe₂ N,N-Dimethylbenzamide sub2->intermediate product Ph-C(=O)CH₂-S-Amyl α-(Methylthio) Ketone intermediate->product Collapse & Elimination of LiNMe₂

Caption: Mechanism for α-(Methylthio) Ketone synthesis.

Materials and Reagents

ReagentM.W.AmountMoles
This compound118.241.18 g10.0 mmol
Diisopropylamine101.191.52 g (2.1 mL)15.0 mmol
n-Butyllithium (2.5 M in hexanes)64.066.0 mL15.0 mmol
N,N-Dimethylbenzamide149.191.49 g10.0 mmol
Anhydrous Tetrahydrofuran (THF)-50 mL-
Saturated NH₄Cl solution-50 mL-

Step-by-Step Protocol:

  • LDA Preparation: To a flame-dried, 100 mL round-bottom flask under an argon atmosphere, add 20 mL of anhydrous THF and diisopropylamine (2.1 mL, 15.0 mmol). Cool the flask to -78°C using a dry ice/acetone bath. Add n-butyllithium (6.0 mL, 15.0 mmol) dropwise via syringe. Stir the solution at -78°C for 30 minutes.

  • Carbanion Formation: In a separate flame-dried flask, dissolve this compound (1.18 g, 10.0 mmol) in 10 mL of anhydrous THF. Using a cannula or syringe, transfer this solution dropwise to the freshly prepared LDA solution at -78°C. Stir the resulting mixture for 1 hour at -78°C. A color change is typically observed, indicating anion formation.

  • Aroylation: Dissolve N,N-dimethylbenzamide (1.49 g, 10.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the carbanion mixture at -78°C.

  • Reaction: Allow the reaction to stir at -78°C for 2 hours, then let it warm slowly to 0°C over 1 hour. Monitor the consumption of the starting material by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The product should be a new, more polar spot.

  • Quenching: Carefully quench the reaction at 0°C by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the pure α-(methylthio) ketone.

  • Characterization: The final product should be characterized by ¹H and ¹³C NMR and mass spectrometry to confirm its structure and purity. Typical yields for this type of reaction are in the range of 60-85%.

Relevance in Drug Discovery and Development

The ability to synthesize functionalized ketones using this compound as an intermediate is highly relevant to drug discovery.[8] Organosulfur compounds are prevalent in a wide array of pharmaceuticals, and the development of novel synthetic routes to access them is a key objective in medicinal chemistry.[9][10]

  • Scaffold Elaboration: The α-(methylthio) ketone product is not an endpoint. The sulfide can be oxidized to a sulfone, which then becomes an excellent leaving group for introducing further diversity. Alternatively, oxidation followed by elimination can generate an α,β-unsaturated ketone, a common pharmacophore in many drug candidates.

  • Modulation of Properties: The introduction of a methylthio group can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. This is a critical consideration in the hit-to-lead optimization process.[11]

By providing a reliable method to incorporate a C5 alkylthio chain into an aromatic ketone scaffold, this compound serves as a valuable tool for generating compound libraries for high-throughput screening and advancing drug discovery programs.

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate. Its utility extends far beyond its traditional uses, offering synthetic chemists a powerful tool for carbon-carbon bond formation through the generation of α-thio carbanions. The detailed protocol provided herein for the synthesis of α-(methylthio) ketones demonstrates a practical and modern application, enabling the construction of complex molecular frameworks relevant to the pharmaceutical and agrochemical industries. By understanding and applying the principles outlined in these notes, researchers can effectively leverage this compound to accelerate their synthetic and drug discovery efforts.

References

  • Title: this compound | C6H14S | CID 15620 Source: PubChem - NIH URL: [Link]

  • Title: allyl methyl sulfide, 10152-76-8 Source: The Good Scents Company URL: [Link]

  • Title: Synthesis of aryl sulfides and diaryl sulfides Source: Organic Chemistry Portal URL: [Link]

  • Title: Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions Source: Nature Communications (via NIH) URL: [Link]

  • Title: Design, synthesis, and energy-related applications of metal sulfides Source: Materials Horizons (RSC Publishing) URL: [Link]

  • Title: 2-heptanol Source: Organic Syntheses URL: [Link]

  • Title: The Magic Methyl and Its Tricks in Drug Discovery and Development Source: MDPI URL: [Link]

  • Title: Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies Source: NCBI URL: [Link]

  • Title: Using hydrogen sulfide to design and develop drugs Source: ResearchGate URL: [Link]

  • Title: Alkyl Nitrites as Valuable Reagents in Organic Synthesis Source: ChemInform URL: [Link]

  • Title: Synthesis of methyl ethyl sulfide and related production systems Source: Google Patents URL
  • Title: Cyanide Source: Wikipedia URL: [Link]

  • Title: Using hydrogen sulfide to design and develop drugs Source: PubMed URL: [Link]

  • Title: 24.6: Synthesis of Amines Source: Chemistry LibreTexts URL: [Link]

Sources

Topic: Quantification of Allyl Methyl Sulfide in Garlic Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tracking Allyl Methyl Sulfide

Garlic (Allium sativum) has been a cornerstone of culinary and medicinal practices for centuries, with its health benefits largely attributed to a rich profile of organosulfur compounds.[1] Upon ingestion, the primary compound allicin is rapidly metabolized into various secondary compounds, including diallyl disulfide (DADS), diallyl trisulfide (DATS), and, notably, allyl methyl sulfide (AMS).[2][3] AMS (CH₂=CHCH₂SCH₃) is a volatile, odor-active metabolite responsible for the characteristic "garlic breath" that can persist for many hours.[4]

Beyond its role as a social deterrent, AMS is a key bioactive metabolite that enters systemic circulation and is excreted through breath, skin, urine, and milk.[5][6][7] Its presence and concentration in these biological matrices serve as a direct indicator of the bioavailability and metabolism of garlic-derived organosulfur compounds. For researchers in nutrition, pharmacology, and drug development, accurately quantifying AMS is critical for understanding the dose-response relationship of garlic consumption, evaluating the efficacy of garlic-based supplements, and exploring its therapeutic potential in areas like antioxidant and anti-inflammatory pathways.[3][8]

This application note provides a comprehensive, field-proven guide to the robust quantification of AMS in biological samples, focusing on the gold-standard methodology of Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Stable Isotope Dilution Assay (SIDA).

Metabolic Fate of Garlic-Derived Organosulfur Compounds

Understanding the metabolic pathway is fundamental to designing an effective analytical strategy. The quantification of AMS targets a specific downstream metabolite that confirms systemic absorption and processing of precursor compounds.

The process begins with the enzymatic conversion of alliin to allicin when garlic is crushed. Allicin is highly unstable and is rapidly converted in the body to intermediates like allyl mercaptan, which is then methylated to form AMS.[2][6] AMS itself is further oxidized to form the more persistent, odorless metabolites allyl methyl sulfoxide (AMSO) and allyl methyl sulfone (AMSO₂).[6][7]

cluster_0 Garlic Consumption & Digestion cluster_1 Systemic Metabolism cluster_2 Excretion & Analysis GarlicClove Garlic Clove (Alliin) Allicin Allicin Formation (Crushing/Chewing) GarlicClove->Allicin Alliinase AllylMercaptan Allyl Mercaptan Allicin->AllylMercaptan Reduction (e.g., by Glutathione) AMS Allyl Methyl Sulfide (AMS) (Volatile, Odorous) AllylMercaptan->AMS S-methylation Metabolites AMSO & AMSO₂ (Non-volatile, Odorless) AMS->Metabolites Oxidation Breath Breath (AMS) AMS->Breath Urine Urine (AMS, AMSO, AMSO₂) AMS->Urine Milk Milk (AMS, AMSO, AMSO₂) AMS->Milk Metabolites->Urine Metabolites->Milk

Caption: Metabolic pathway from garlic consumption to AMS excretion.

Analytical Strategy: Why GC-MS is the Method of Choice

The physicochemical properties of AMS dictate the optimal analytical approach. As a small, highly volatile, and relatively nonpolar molecule, AMS is an ideal candidate for Gas Chromatography (GC). When coupled with a Mass Spectrometry (MS) detector, this method provides the high sensitivity and specificity required to detect and quantify low concentrations of AMS in complex biological matrices.[5][9]

Causality Behind the Choice:

  • Volatility: Headspace (HS) or direct liquid injection GC allows for the efficient transfer of volatile AMS into the gas phase for separation, minimizing cumbersome extraction steps that can lead to analyte loss.[10]

  • Specificity: MS detection allows for the unequivocal identification of AMS based on its unique mass spectrum and fragmentation pattern. Using Selected Ion Monitoring (SIM) mode, the detector can be programmed to monitor only specific mass-to-charge ratio (m/z) ions for AMS (e.g., m/z 88), drastically reducing background noise and enhancing sensitivity.[6][11]

  • Accuracy: The use of a stable isotope-labeled internal standard, such as deuterated AMS (²H₃-AMS), is the cornerstone of a trustworthy protocol. This standard is chemically identical to the analyte but has a different mass. By adding a known amount of this standard at the very beginning of sample preparation, it corrects for any analyte loss during extraction and variability in instrument injection, ensuring the highest level of accuracy through Stable Isotope Dilution Assay (SIDA).[6][11]

While High-Performance Liquid Chromatography (HPLC) is a powerful technique, it is less suited for a volatile compound like AMS. Analytes for HPLC generally require some polarity for retention on a column and a chromophore for UV detection.[12] While derivatization could be employed to make AMS detectable by HPLC, this adds complexity and potential for error, making GC-MS the more direct and robust method.[13][14]

Detailed Protocols & Methodologies

The following protocols are designed as a self-validating system, incorporating an internal standard from the outset to ensure data integrity.

PART 1: Sample Preparation & Extraction

The goal of sample preparation is to isolate AMS from the matrix while preventing its degradation or loss. The choice of method depends on the sample type.

Protocol 1A: Headspace Solid-Phase Microextraction (HS-SPME) for Urine or Milk

This method is ideal as it is solvent-free and concentrates volatile analytes from the headspace above the sample.[15][16]

  • Aliquoting: Transfer 1-2 mL of the biological sample (e.g., urine, milk) into a 10 mL or 20 mL glass headspace vial.[10]

  • Internal Standard Spiking: Add a precise amount of the internal standard solution (e.g., 10 µL of 1 µg/mL ²H₃-AMS in methanol). The amount should be chosen to yield a signal intensity comparable to the expected analyte concentration.[6]

  • Matrix Modification (Optional but Recommended): Add ~0.5 g of sodium chloride (NaCl). This increases the ionic strength of the sample, promoting the partitioning of volatile organic compounds like AMS into the headspace, thereby increasing sensitivity.[16]

  • Equilibration: Seal the vial immediately with a PTFE-lined septum cap. Place the vial in a heated agitator (e.g., 40-60°C for 15-30 minutes). This allows the volatile compounds to reach equilibrium between the liquid and gas phases.

  • Extraction: Insert the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) into the vial's headspace for a defined period (e.g., 20-30 minutes) while maintaining the temperature and agitation. The fiber coating adsorbs the volatile analytes.

  • Desorption: Immediately after extraction, transfer the SPME fiber to the GC inlet, where the adsorbed compounds are thermally desorbed onto the GC column for analysis.

Protocol 1B: Solvent-Assisted Flavor Evaporation (SAFE) or Liquid-Liquid Extraction

For broader analysis including less volatile metabolites like AMSO and AMSO₂, a distillation/extraction method may be required.

  • Sample Dilution & Spiking: Dilute the sample (e.g., 5 mL of milk) with an equal volume of purified water. Add the internal standards (²H₃-AMS, ²H₃-AMSO, ²H₃-AMSO₂).[6][11]

  • Extraction: Perform a high-vacuum distillation using a SAFE apparatus to separate volatile and semi-volatile compounds from the non-volatile matrix.[17] Alternatively, perform a liquid-liquid extraction by adding an immiscible organic solvent like dichloromethane (DCM), vortexing vigorously, and collecting the organic layer. Repeat the extraction 2-3 times.

  • Drying and Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate to remove residual water. Carefully concentrate the extract to a final volume of ~100-200 µL under a gentle stream of nitrogen.

  • Analysis: Inject 1-2 µL of the concentrated extract into the GC-MS system.

cluster_hs HS-SPME Workflow cluster_lle Solvent Extraction Workflow start Sample Collection (e.g., Urine, Milk) spike Spike with Internal Standard (e.g., ²H₃-AMS) start->spike hs_vial Transfer to Headspace Vial (+ NaCl) spike->hs_vial Volatiles Focus lle_extract Liquid-Liquid Extraction (e.g., with DCM) spike->lle_extract Broader Profile hs_equil Equilibrate & Heat hs_vial->hs_equil hs_extract Extract with SPME Fiber hs_equil->hs_extract hs_desorb Thermal Desorption in GC Inlet hs_extract->hs_desorb end_node GC-MS Analysis hs_desorb->end_node lle_dry Dry Organic Phase (Na₂SO₄) lle_extract->lle_dry lle_conc Concentrate Under Nitrogen lle_dry->lle_conc lle_inject Liquid Injection into GC lle_conc->lle_inject lle_inject->end_node

Caption: Overview of sample preparation workflows for AMS analysis.

PART 2: GC-MS Instrumentation and Analysis

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

Table 1: Example GC-MS Instrument Parameters

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides precise temperature and flow control.
MS Detector Agilent 5977 MSD or equivalentOffers high sensitivity and selectivity.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar columnGood general-purpose column for separating volatile and semi-volatile compounds.
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Ensures optimal and consistent separation.
Inlet Temp. 250°CEnsures rapid and complete desorption/vaporization of analytes.
Oven Program 40°C (hold 5 min), ramp at 8°C/min to 250°C (hold 5 min)Separates highly volatile compounds at the start and elutes less volatile compounds later.[6]
MS Source Temp. 230°CStandard temperature for electron ionization.
MS Quad Temp. 150°CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible method for creating characteristic fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Maximizes sensitivity by monitoring only ions of interest.
SIM Ions AMS: m/z 88, 73²H₃-AMS: m/z 91, 76m/z 88 and 91 are the molecular ions (quantifiers); others are qualifiers.[6][11]
PART 3: Method Validation & Quantification

A method is only trustworthy if it is properly validated. Quantification is achieved by creating a calibration curve and calculating the concentration based on the area ratio of the analyte to the internal standard.

  • Calibration Standards: Prepare a series of calibration standards in a clean matrix (e.g., control urine or water) spanning the expected concentration range of the samples. Each standard must contain the exact same concentration of the internal standard (²H₃-AMS). A typical range might be 0.1 to 50 ng/mL. Analytical standards for AMS are commercially available.[18]

  • Calibration Curve: Analyze the calibration standards using the established GC-MS method. Plot the ratio of the analyte peak area to the internal standard peak area (AreaAMS / Area²H₃-AMS) against the analyte concentration. The resulting curve should be linear with a correlation coefficient (R²) > 0.99.[19]

  • Quantification: Analyze the unknown samples. Determine the peak area ratio and use the linear regression equation from the calibration curve to calculate the concentration of AMS in the sample.

  • Validation Parameters: The method's performance must be characterized.

Table 2: Typical Method Validation Performance Data

ParameterDefinitionTypical Acceptance Criteria / Example Value
Linearity (R²) How well the calibration points fit a straight line.> 0.99[19]
Limit of Detection (LOD) The lowest concentration that can be reliably detected.Signal-to-Noise ratio of 3:1. Example: ~0.1 µg/kg in urine.[6]
Limit of Quantification (LOQ) The lowest concentration that can be accurately quantified.Signal-to-Noise ratio of 10:1. Example: ~0.3 µg/kg in urine.[6][19]
Accuracy (% Recovery) How close the measured value is to the true value.80-120%. Determined by analyzing spiked control samples.[19]
Precision (% RSD) The closeness of repeated measurements.< 15-20%. Calculated from replicate analyses.[19]

Conclusion

The quantification of allyl methyl sulfide is an essential tool for evaluating the metabolism and bioavailability of garlic's bioactive compounds. The combination of Headspace SPME or SAFE for sample preparation, followed by a validated GC-MS method using a stable isotope-labeled internal standard, provides the highest level of accuracy and reliability. This robust methodology empowers researchers, scientists, and drug development professionals to generate defensible data, enabling deeper insights into the pharmacokinetics of garlic metabolites and their role in human health.

References

  • Analysis of nature garlic oil and synthetical allicin by gas chromatography/mass spectrometry. ResearchGate. Available at: [Link]

  • Measurement of diallyl disulfide and allyl methyl sulfide emanating from human skin surface and influence of ingestion of grilled garlic. ResearchGate. Available at: [Link]

  • Attempt to Detect Garlic Allyl Sulphides from Saliva after Consumption of Garlic Tablets Using GC-MS. Walsh Medical Media. Available at: [Link]

  • Quantification of Allyl Methyl Sulfide, Allyl Methyl Sulfoxide, and Allyl Methyl Sulfone in Human Milk and Urine After Ingestion of Cooked and Roasted Garlic. PubMed Central. Available at: [Link]

  • Quantification of Allyl Methyl Sulfide, Allyl Methyl Sulfoxide, and Allyl Methyl Sulfone in Human Milk and Urine After Ingestion of Cooked and Roasted Garlic. PubMed. Available at: [Link]

  • Quantification of Allyl Methyl Sulfide, Allyl Methyl Sulfoxide, and Allyl Methyl Sulfone in Human Milk and Urine After Ingestion of Cooked and Roasted Garlic. Frontiers. Available at: [Link]

  • Allyl Dimethyl Sulfonium: A Novel Urinary Biomarker of Allium Consumption. PubMed Central. Available at: [Link]

  • Allyl methyl sulfide – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Quantification of Allyl Methyl Sulfide, Allyl Methyl Sulfoxide, and Allyl Methyl Sulfone in Human Milk and Urine After Ingestion of Cooked and Roasted Garlic. ResearchGate. Available at: [Link]

  • Analysis of Garlic Cultivars Using Head Space Solid Phase Microextraction/Gas Chromatography/Mass Spectroscopy. ResearchGate. Available at: [Link]

  • REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES. Journal of Critical Reviews. Available at: [Link]

  • The Chemical Compositions of the Volatile Oils of Garlic (Allium sativum) and Wild Garlic (Allium vineale). PubMed Central. Available at: [Link]

  • Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. ResearchGate. Available at: [Link]

  • Standardized Protocols for Measuring Volatile Sulfur Compounds: Scientific Foundations and Methodologies. Journal of Clinical Medicine. Available at: [Link]

  • Volatile compounds of fresh and processed garlic. PubMed Central. Available at: [Link]

  • The analysis of volatile flavor components of Jin Xiang garlic and Tai'an garlic. Scirp.org. Available at: [Link]

  • Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. National Institutes of Health. Available at: [Link]

  • VALIDATION AND ANALYSIS OF DIALLYL DISULFIDE AND DIALLYL TRISULFIDE IN GARLIC (ALLIUM SATIVUM L.) USING GAS CHROMATOGRAPHY. Semantic Scholar. Available at: [Link]

  • Unlocking the Potential of Derivatization Technology in HPLC Analysis. Welch Materials. Available at: [Link]

  • Allyl methyl sulfide. Wikipedia. Available at: [Link]

  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. Available at: [Link]

  • Development of a New HPLC Method for the Identification of Allicin and S-allyl Cysteine in Garlic (Allium sativum L.) Extracts. Semantic Scholar. Available at: [Link]

  • Standard Methods for the Examination of Water and Wastewater: 4500-S²⁻ Sulfide. American Public Health Association. Available at: [Link]

  • Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. Google Patents.
  • Sulfide in Water by Colourimetric Analysis. British Columbia Ministry of Environment and Climate Change Strategy. Available at: [Link]

Sources

Application Note: Amyl Methyl Sulfide as a Quantitative Standard for the Analysis of Sulfur Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The accurate quantification of sulfur compounds is critical across various industries, including petrochemicals, environmental monitoring, and drug development. In petroleum products, sulfur compounds are undesirable due to their corrosive nature, detrimental impact on catalysts, and contribution to air pollution.[1][2] Consequently, regulatory bodies mandate strict limits on sulfur content in fuels.[2] In pharmaceutical research, sulfur-containing molecules are integral to many drugs, and precise analysis is essential for quality control and metabolic studies.

Gas chromatography (GC) coupled with sulfur-selective detectors, such as the Sulfur Chemiluminescence Detector (SCD) or Pulsed Flame Photometric Detector (PFPD), provides a robust method for identifying and quantifying individual sulfur species.[1][2][3][4][5] The success of these analytical methods hinges on the use of accurate and stable calibration standards. Amyl methyl sulfide (1-methylsulfanylpentane) is an excellent candidate for a sulfur standard due to its stability and the equimolar response of many sulfur-selective detectors to different sulfur compounds.[1][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound as a standard for the analysis of sulfur compounds.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a standard is fundamental to its correct handling and application.

PropertyValueSource
CAS Number 1741-83-9[7]
Molecular Formula C6H14S[7]
Molecular Weight 118.24 g/mol [7][8]
Appearance Colorless liquid[8]
Boiling Point Not explicitly found
Melting Point -94 °C[8]
Density 0.84 g/cm³ (Specific Gravity)[8]
Refractive Index 1.45[8]
Hazards Flammable liquid and vapor[7]

Protocol 1: Preparation of this compound Calibration Standards

Accurate preparation of calibration standards is the cornerstone of quantitative analysis. This protocol outlines the serial dilution method to prepare a set of calibration standards from a stock solution.

Materials:

  • This compound (purity ≥ 97%)

  • High-purity solvent (e.g., isooctane, toluene, or a mixture appropriate for the sample matrix)[2]

  • Class A volumetric flasks (various sizes)

  • Calibrated micropipettes and tips

  • Analytical balance

Procedure:

  • Preparation of a Stock Standard Solution (e.g., 1000 ppm S):

    • Rationale: A concentrated stock solution is prepared first to minimize weighing errors and serve as the source for all subsequent dilutions.

    • Accurately weigh an appropriate amount of this compound into a volumetric flask.

    • Calculate the mass of this compound needed using its molecular weight and the atomic weight of sulfur (32.06 g/mol ).

    • Dissolve the this compound in the chosen solvent and dilute to the mark. Ensure the solution is thoroughly mixed.

  • Serial Dilution to Prepare Working Standards:

    • Rationale: Serial dilution is a systematic method to create a series of standards with decreasing concentrations. This approach is efficient and can minimize the use of the stock solution.

    • Label a series of volumetric flasks for each desired concentration level (e.g., 100 ppm, 50 ppm, 10 ppm, 5 ppm, 1 ppm, and 0.5 ppm S).

    • Use a calibrated micropipette to transfer a calculated volume of the stock solution into the first volumetric flask for the highest concentration working standard.

    • Dilute with the solvent to the calibration mark and mix thoroughly.

    • For each subsequent standard, transfer a calculated volume from the previously prepared, more concentrated standard into a new volumetric flask.

    • Dilute to the mark with the solvent and mix well. Repeat this process until all working standards have been prepared. A video guide on preparing calibration standards can provide a helpful visual reference.[9]

Safety Precautions:

  • This compound is a flammable liquid.[7] Handle in a well-ventilated fume hood away from ignition sources.[10][11]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.[10][11]

G cluster_prep Protocol 1: Calibration Standard Preparation cluster_serial Serial Dilution stock Prepare Stock Solution (e.g., 1000 ppm S) ws1 Prepare Working Standard 1 (e.g., 100 ppm S) stock->ws1 Dilute weigh Weigh this compound dissolve Dissolve in Solvent in Volumetric Flask weigh->dissolve dissolve->stock ws2 Prepare Working Standard 2 (e.g., 50 ppm S) ws1->ws2 Dilute ws_n ... ws2->ws_n Dilute ws_final Prepare Final Working Standard (e.g., 0.5 ppm S) ws_n->ws_final Dilute G cluster_analysis Protocol 2: GC Analysis Workflow setup Instrument Setup & Equilibration cal_curve Generate Calibration Curve (Inject Standards) setup->cal_curve sample_analysis Analyze Unknown Sample (Inject Sample) cal_curve->sample_analysis quant Quantify Sulfur Compounds sample_analysis->quant

Sources

Application Notes & Protocols: Industrial Applications of Synthetic Thioethers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioethers, or organic sulfides, are a critical class of organosulfur compounds characterized by a C-S-C linkage. Their unique chemical properties, stemming from the polarizability and reactivity of the sulfur atom, have made them indispensable across a multitude of industrial sectors.[1][2] This guide provides an in-depth exploration of the industrial applications of synthetic thioethers, focusing on their roles in pharmaceuticals, advanced polymers, and agrochemicals. We will delve into the causality behind their functional advantages in these domains and provide detailed, field-proven protocols for their synthesis. This document is designed to serve as a practical resource for researchers and professionals engaged in chemical synthesis and material science.

The Pivotal Role of Thioethers in Modern Industry

The thioether functional group is far more than a simple sulfur analog of an ether. The sulfur atom imparts unique reactivity, allowing for facile oxidation to sulfoxides and sulfones, and enables the molecule to act as a soft nucleophile or a ligand for transition metals.[3] These characteristics are harnessed in diverse applications, from modulating the pharmacokinetic profiles of drugs to creating high-performance, thermally stable polymers.[1][4][5]

Key Industrial Sectors:
  • Pharmaceuticals: Thioether moieties are present in a significant number of FDA-approved drugs.[4][5] They are often introduced to enhance metabolic stability, improve receptor binding affinity, or act as a key pharmacophore.

  • Advanced Polymers: The thioether linkage is the backbone of high-performance polymers like polyphenylene sulfide (PPS), prized for its exceptional thermal and chemical resistance.[6][7][8]

  • Agrochemicals: Many pesticides and herbicides utilize thioether structures as key components in their formulations, contributing to their efficacy and mode of action.[1][9]

  • Flavors and Fragrances: Volatile thioethers are responsible for characteristic aromas in various foods and are synthesized as additives.[3][10]

Thioethers in Pharmaceutical Development

The carbon-sulfur bond is a cornerstone of medicinal chemistry, with thioethers representing a major constituent of sulfur-containing drugs.[4][11] Their incorporation can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The thioether bridge is more stable than disulfide or peptide bonds, which can improve the pharmacokinetic properties and bioavailability of a therapeutic agent.[12]

Case Study: Thioether-Containing Drugs

A diverse array of pharmaceuticals incorporates the thioether motif. For instance, cimetidine, a histamine H2 receptor antagonist, and various antipsychotic medications feature this functional group.[4] Many modern anticancer agents are also being developed with thioether-containing heterocyclic compounds.[12]

Drug Class/Example Therapeutic Area Role of Thioether Moiety
Cimetidine Alimentary Tract & MetabolismPart of the core scaffold, essential for receptor binding.[4]
Thiethylperazine Nervous System (Antiemetic)Contributes to the molecule's overall structure and activity.[4]
Pergolide Nervous System (Antiparkinson)Integral part of the ergoline scaffold.[4]
Various Penicillins Anti-infectiveThe thiazolidine ring is a cyclic thioether.[4]
Clopidogrel (Plavix) Cardiovascular (Antiplatelet)The thiophene ring, a cyclic thioether, is bioactivated via oxidation.[13][14]
Synthetic Strategy: Palladium-Catalyzed C-S Cross-Coupling

The formation of aryl thioethers is crucial for many pharmaceutical compounds. The Buchwald-Hartwig amination reaction conditions have been adapted for C-S bond formation, providing a powerful and versatile method for coupling thiols with aryl halides.[15] This reaction is valued for its broad substrate scope and functional group tolerance.[15]

Caption: General workflow for aryl thioether synthesis via palladium-catalyzed coupling.

High-Performance Polymers: The Strength of the Thioether Linkage

The thioether bond is the foundation for a class of high-performance thermoplastics known as poly(arylene sulfide)s, with poly(p-phenylene sulfide) (PPS) being the most prominent member.[8]

Poly(p-phenylene sulfide) (PPS)

PPS is a semi-crystalline polymer renowned for its remarkable properties, making it a suitable replacement for metals and thermosets in demanding applications.[16]

  • Thermal Stability: It has a high melting point (around 280°C) and can be used at service temperatures up to 240°C.[8][16]

  • Chemical Resistance: PPS is highly resistant to a broad range of acids, alkalis, and organic solvents, even at elevated temperatures.[6][8] It is not known to dissolve in any solvent below 200°C.[8]

  • Inherent Flame Retardance: PPS compounds often achieve a UL94 V-0 flammability rating without flame-retardant additives.[16][17]

  • Mechanical Properties: It exhibits high rigidity, dimensional stability, and good toughness.[16]

These properties make PPS ideal for applications in the automotive, aerospace, electrical, and medical industries for parts like connectors, pumps, and surgical instruments.[7][16][17]

Synthetic Strategy: Thiol-Ene "Click" Chemistry

While industrial PPS production involves the reaction of sodium sulfide with 1,4-dichlorobenzene, other thioether polymers can be synthesized using modern, highly efficient methods like the thiol-ene reaction.[8][17] The thiol-ene reaction is a "click" chemistry process where a thiol adds across an alkene, typically initiated by UV light or radicals, to form a thioether.[18][19] This reaction is rapid, high-yielding, and tolerant of many functional groups, making it excellent for creating well-defined polymer networks.[18][20]

Thiol_Ene_Mechanism cluster_Initiation Initiation cluster_Propagation Propagation Cycle Initiator Initiator (I) Radical_I Radical (I•) Initiator->Radical_I UV Light / Heat Thiyl_Radical Thiyl Radical (RS•) Radical_I->Thiyl_Radical H-abstraction Carbon_Radical Carbon-Centered Radical (R'-CH•-CH2-SR) Thiyl_Radical->Carbon_Radical Addition to Alkene Thioether_Product Thioether (R'-CH2-CH2-SR) Carbon_Radical->Thioether_Product Chain Transfer (H-abstraction from new R-SH) Thioether_Product->Thiyl_Radical Generates new RS•

Caption: Radical-initiated mechanism for the Thiol-Ene "click" reaction.

Detailed Application Protocols

Safety Precaution: Low molecular weight thiols and thioethers are often volatile and possess strong, unpleasant odors.[10][11] All manipulations should be performed in a well-ventilated fume hood. Off-gases should be treated through a bleach (NaOCl) scrubber.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Protocol 1: Synthesis of an Aliphatic Thioether via SN2 Reaction (Adapted Williamson Synthesis)

This protocol describes the synthesis of ethyl phenyl sulfide, a representative thioether, via the reaction of a thiolate with an alkyl halide. This classic SN2 method is robust and widely used for preparing both symmetrical and asymmetrical thioethers.[21][22]

Objective: To synthesize ethyl phenyl sulfide from thiophenol and ethyl bromide.

Materials:

  • Thiophenol

  • Ethyl bromide

  • Sodium hydroxide (NaOH)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer

Procedure:

  • Thiolate Formation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiophenol (5.5 g, 50 mmol) in 30 mL of ethanol.

  • Carefully add a solution of NaOH (2.0 g, 50 mmol) in 10 mL of water to the flask. Stir for 10 minutes at room temperature to form the sodium thiophenolate salt.

  • Alkylation: Attach a reflux condenser to the flask. Slowly add ethyl bromide (7.1 g, 65 mmol) through the condenser.

  • Heat the mixture to a gentle reflux and maintain for 1.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Pour the contents into a separatory funnel containing 50 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash with water (2 x 20 mL), followed by brine (1 x 20 mL).

  • Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification (Optional): The crude product can be purified by vacuum distillation if necessary.

Self-Validation:

  • Expected Yield: 80-90%.

  • Characterization: Confirm the structure of the product, ethyl phenyl sulfide, using ¹H NMR, ¹³C NMR, and GC-MS to verify its purity and identity.

Protocol 2: Synthesis of an Aryl Thioether via Buchwald-Hartwig C-S Coupling

This protocol details the synthesis of 4-(methylthio)biphenyl, demonstrating a modern palladium-catalyzed method for forming C-S bonds, which is particularly useful in drug development.[15][23][24]

Objective: To synthesize 4-(methylthio)biphenyl from 4-bromobiphenyl and methanethiol (or a surrogate).

Materials:

  • 4-Bromobiphenyl

  • Sodium thiomethoxide (NaSMe)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Schlenk flask or sealed vial, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add 4-bromobiphenyl (233 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and Xantphos (23 mg, 0.04 mmol).

  • Add sodium tert-butoxide (144 mg, 1.5 mmol).

  • Reagent Addition: Add sodium thiomethoxide (84 mg, 1.2 mmol) and 5 mL of anhydrous toluene via syringe.

  • Reaction: Seal the flask and heat the mixture in a preheated oil bath at 100°C with vigorous stirring for 12-18 hours.

  • Workup: Cool the reaction to room temperature. Quench with 10 mL of water and dilute with 10 mL of ethyl acetate.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution in vacuo. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Self-Validation:

  • Expected Yield: 75-85%.

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity against a reference standard or spectral database.

Conclusion

Synthetic thioethers are a versatile and economically significant class of compounds. Their applications are deeply rooted in the fundamental chemical properties of the sulfur atom. In pharmaceuticals, they serve as durable and effective pharmacophores. In materials science, they form the basis of exceptionally robust polymers. Understanding the key synthetic methodologies—from classic SN2 reactions to modern catalytic cross-couplings—empowers researchers to innovate and develop next-generation products across these critical industries. The protocols provided herein offer validated, practical starting points for the synthesis and exploration of these valuable molecules.

References

  • Thioether Formation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (Source URL not available)
  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC - NIH. [Link]

  • Polyphenylene Sulfide-Based Membranes: Recent Progress and Future Perspectives. [Link]

  • Synthesis and application of polyphenylene sulphides: problems and solutions | Request PDF - ResearchGate. [Link]

  • Polyphenylene Sulfide (PPS) - A robust polymer with multiple applications - Poly Fluoro Ltd. [Link]

  • Polyphenylene sulfide - Wikipedia. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • «PPS-1»: Synthesis of polyphenylene sulfide. [Link]

  • Thioethers Market Size, Applications & Forecast 2034 - Prismane Consulting. [Link]

  • Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C-S Bonds - Organic Chemistry Portal. [Link]

  • (PDF) Thioethers: An Overview - ResearchGate. [Link]

  • Thioethers – Knowledge and References - Taylor & Francis. [Link]

  • Thioester - Wikipedia. [Link]

  • Other drugs containing thioethers | Download Scientific Diagram - ResearchGate. [Link]

  • Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. [Link]

  • Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds | Organic Letters - ACS Publications. [Link]

  • Thiol-ene reaction - Wikipedia. [Link]

  • Recent Advances in the Synthesis of Thioether | Request PDF - ResearchGate. [Link]

  • Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. [Link]

  • Williamson Ether Synthesis. [Link]

  • Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress. (Source URL not available)
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Williamson ether synthesis - Wikipedia. [Link]

  • Thioether - chemeurope.com. [Link]

  • Thiols And Thioethers - Master Organic Chemistry. [Link]

  • Organic sulfide - Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Amyl Methyl Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Amyl Methyl Sulfide Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize the yield and purity of your this compound synthesis.

I. Understanding the Synthesis: The Williamson Thioether Approach

The most common and reliable method for synthesizing this compound is an adaptation of the Williamson ether synthesis.[1][2][3] This SN2 reaction involves a thiolate nucleophile attacking an alkyl halide.[1][3] In this specific case, a methyl thiolate anion displaces a halide from an amyl halide (1-halopentane).

The overall reaction is as follows:

CH₃S⁻Na⁺ + CH₃(CH₂)₄-X → CH₃S(CH₂)₄CH₃ + NaX (Sodium thiomethoxide + 1-Halo-pentane → this compound + Sodium halide)

Key advantages of this method include its versatility and the generally high yields achievable with primary alkyl halides like amyl bromide.[2][3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield

A low yield of this compound is one of the most frequent challenges. Several factors can contribute to this issue.

Possible Causes & Solutions:

  • Poor Quality of Reagents:

    • Sodium thiomethoxide: This reagent is highly reactive and can degrade upon exposure to air and moisture.[4][5][6] Use freshly opened or properly stored sodium thiomethoxide.

    • Amyl halide: Impurities in the amyl halide can lead to unwanted side reactions. It is recommended to use a freshly distilled or high-purity grade of 1-bromopentane or 1-iodopentane.[7]

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The SN2 mechanism is favored in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][8] These solvents effectively solvate the cation (Na⁺) while leaving the thiolate nucleophile free to react.[8] Protic solvents like ethanol or water can solvate the nucleophile, reducing its reactivity and slowing down the reaction.[2]

    • Temperature: While heating can increase the reaction rate, excessive temperatures can promote elimination (E2) side reactions, especially if using a secondary amyl halide.[2] A typical temperature range for this synthesis is 50-80 °C.[2]

  • Presence of Water:

    • Water can protonate the highly basic thiolate, reducing its nucleophilicity. Ensure all glassware is thoroughly dried, and use anhydrous solvents.

  • Incorrect Stoichiometry:

    • A slight excess of the sodium thiomethoxide can help drive the reaction to completion. However, a large excess can complicate the purification process.

ParameterRecommendationRationale
Solvent Polar aprotic (e.g., DMF, DMSO)Favors SN2 reaction by solvating the cation and leaving the nucleophile reactive.[2][8]
Temperature 50-80 °CBalances reaction rate with minimizing elimination side reactions.[2]
Atmosphere Inert (Nitrogen or Argon)Prevents degradation of the reactive sodium thiomethoxide.[5]
Issue 2: Presence of Impurities in the Final Product

Even with a good yield, the purity of the this compound can be compromised by side products or unreacted starting materials.

Common Impurities & Purification Strategies:

  • Unreacted Amyl Halide:

    • Detection: Gas chromatography-mass spectrometry (GC-MS) is the most effective method for identifying unreacted starting materials.

    • Removal: Careful fractional distillation is usually sufficient to separate the lower-boiling amyl halide from the this compound.

  • Dialkyl Sulfide (Amyl Sulfide):

    • Formation: This can occur if there is an excess of the amyl halide and a limited amount of the methyl thiolate.

    • Prevention: Use a slight excess of sodium thiomethoxide to ensure all the amyl halide reacts.

  • Elimination Product (1-Pentene):

    • Formation: This is more likely with secondary amyl halides or when using a sterically hindered base.[2] High reaction temperatures also favor elimination.[2]

    • Prevention: Use a primary amyl halide (1-bromopentane) and maintain a moderate reaction temperature.[2]

III. Frequently Asked Questions (FAQs)

Q1: What is the best leaving group for the amyl halide?

For SN2 reactions, the leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻. Therefore, 1-iodopentane would be the most reactive, followed by 1-bromopentane.[3] However, 1-bromopentane is often preferred due to its lower cost and sufficient reactivity.[7][9][10]

Q2: How can I safely handle sodium thiomethoxide?

Sodium thiomethoxide is a toxic, flammable, and corrosive solid that reacts with water.[4][5][6][11]

  • Always handle it in a well-ventilated fume hood.[4][11]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][11][12]

  • Keep it away from heat, sparks, and open flames.[4][6][12]

  • Store it under an inert atmosphere (nitrogen or argon) to prevent degradation.[5]

Q3: My reaction is very slow. What can I do to speed it up?

  • Increase the Temperature: Gradually increase the reaction temperature in increments of 5-10 °C, while monitoring for the formation of side products.

  • Change the Solvent: If you are using a less polar solvent, switching to a polar aprotic solvent like DMF or DMSO can significantly increase the reaction rate.[2][8]

  • Use a More Reactive Halide: If you are using 1-chloropentane, consider switching to 1-bromopentane or 1-iodopentane.[3]

Q4: How do I monitor the progress of the reaction?

Thin-layer chromatography (TLC) or gas chromatography (GC) can be used to monitor the disappearance of the starting materials. A small aliquot of the reaction mixture can be taken at regular intervals, quenched, and analyzed.

Q5: What is the best method for purifying the final product?

Fractional distillation is the most common and effective method for purifying this compound. Due to the potential for closely boiling impurities, a fractional distillation column with a good number of theoretical plates is recommended.

IV. Experimental Workflow & Visualization

Detailed Protocol for this compound Synthesis
  • Setup: Assemble a dry, three-necked round-bottom flask with a reflux condenser, a thermometer, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: In the flask, dissolve sodium thiomethoxide (1.1 equivalents) in a suitable anhydrous polar aprotic solvent (e.g., DMF).

  • Reaction Initiation: Slowly add 1-bromopentane (1.0 equivalent) to the stirred solution at room temperature.

  • Heating: Gently heat the reaction mixture to 50-60 °C and maintain this temperature.

  • Monitoring: Monitor the reaction progress using TLC or GC until the amyl bromide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by fractional distillation.

Logical Workflow for Troubleshooting

Amyl_Methyl_Sulfide_Synthesis_Troubleshooting start Low Yield of this compound reagents Check Reagent Quality - Fresh Sodium Thiomethoxide? - High Purity Amyl Halide? start->reagents conditions Verify Reaction Conditions - Polar Aprotic Solvent? - Appropriate Temperature? start->conditions water Check for Water Contamination - Dry Glassware? - Anhydrous Solvent? start->water stoichiometry Review Stoichiometry - Slight Excess of Thiolate? start->stoichiometry solution Optimize and Rerun Experiment reagents->solution conditions->solution water->solution stoichiometry->solution

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

V. References

  • Scribd. (n.d.). Safety Data Sheet - EN - (77969456) SODIUM THIOMETHOXIDE (SODIUM METHYL MERCAPTIDE) (5188-07-8). Retrieved from [Link]

  • Haz-Map. (n.d.). n-Amyl bromide. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]

Sources

Troubleshooting peak tailing for Amyl methyl sulfide in GC

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Gas Chromatography (GC)

Topic: Troubleshooting Peak Tailing for Amyl Methyl Sulfide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak tailing issues encountered during the Gas Chromatography (GC) analysis of this compound. As a Senior Application Scientist, my goal is to provide you with a structured, in-depth guide that moves from common, easily resolved issues to more complex challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Peak tailing, where a peak skews asymmetrically, is a common frustration in GC that can compromise the accuracy of quantification.[1] For active sulfur compounds like this compound, this issue is particularly prevalent due to their propensity to interact with the GC system.[2][3]

Q1: I'm seeing peak tailing for this compound. Where should I start my troubleshooting?

When troubleshooting, it's best to start with the simplest and most common causes. The logical flow is to first assess whether the issue is widespread or specific to your analyte, and then systematically check the components of the GC system from the injector to the detector.

Initial Diagnostic Question:

  • Are all peaks in my chromatogram tailing, or just the this compound and other similar compounds?

    • All peaks are tailing: This typically points to a physical problem or a disruption in the flow path.[4][5] This could be due to an improper column installation (e.g., incorrect insertion depth in the inlet or detector), a poor column cut, or dead volume in the system.[6][7]

    • Only this compound (and other active compounds) are tailing: This strongly suggests a chemical interaction, or "activity," within the system.[4][8] Sulfur compounds are prone to adsorption onto active sites.[2][9]

Below is a troubleshooting workflow to guide your initial investigation.

Troubleshooting_Peak_Tailing cluster_0 Initial Observation cluster_1 Diagnosis cluster_2 Potential Causes & Next Steps A Peak Tailing Observed for this compound B Are ALL peaks tailing? A->B C YES: Likely a Flow Path Disruption - Check column installation - Inspect column cut - Check for leaks/dead volume B->C Yes D NO: Likely Chemical Activity - Check inlet liner - Assess column condition - Verify system inertness B->D No

Caption: Initial diagnostic workflow for peak tailing.

Q2: I suspect chemical activity is the cause. What specific components should I investigate?

When active compounds like this compound tail, the issue often lies with "active sites" within the sample flow path that cause reversible adsorption.[4] The most common culprits are the inlet liner, the column itself, and any connecting tubing.[2][10]

1. The Inlet Liner:

The inlet is the first place your sample encounters high temperatures and potential for interaction.

  • Why it matters: A dirty or non-deactivated liner can have exposed silanol groups or metallic sites that strongly adsorb sulfur compounds.[11]

  • What to do:

    • Inspect and Replace: Visually inspect the liner for residue or discoloration. When in doubt, replace it with a new, deactivated liner.[4] Deactivated liners are essential for analyzing active sulfur compounds.[11]

    • Choose the Right Liner: For sulfur analysis, a liner with glass wool can sometimes create active sites. A liner without glass wool or one with deactivated glass wool is often a better choice.

2. The GC Column:

The column is where the separation occurs, and its inertness is paramount.

  • Why it matters: Contamination can accumulate at the head of the column, creating active sites.[5] Also, the stationary phase can degrade over time, exposing active surfaces.[8]

  • What to do:

    • Column Trimming: A quick and effective solution is to trim the front end of the column.[1][6] Removing 10-20 cm can eliminate the contaminated section.[6]

    • Proper Column Selection: Ensure you are using a column suitable for sulfur analysis. Columns specifically designed for volatile sulfur compounds offer a high degree of inertness and are often the best choice.[12][13][14] Porous Layer Open Tubular (PLOT) columns are often used for their unique selectivity in separating volatile sulfur compounds from light hydrocarbons.[9]

Experimental Protocol: Inlet Maintenance and Column Trimming

  • System Cooldown: Cool down the injector and oven. Turn off the carrier gas flow at the instrument (but not at the source).

  • Inlet Disassembly: Carefully remove the septum nut and septum. Then, remove the inlet liner.

  • Liner Replacement: Replace the old liner with a new, deactivated liner of the same type.

  • Column Trimming:

    • Loosen the column nut at the inlet.

    • Using a ceramic scoring wafer, make a clean, square cut to remove 10-20 cm from the front of the column.[6]

    • Wipe the end of the column with a lint-free cloth dampened with solvent (e.g., methanol or isopropanol).

  • Reassembly:

    • Reinstall the column in the inlet to the manufacturer's recommended depth.[6]

    • Tighten the column nut.

    • Install a new septum and tighten the septum nut.

  • System Check: Turn the carrier gas back on and perform a leak check.

  • Conditioning: Briefly condition the column if necessary before running your next sample.

Q3: I've changed my liner and trimmed the column, but the peak tailing persists. What are the next steps?

If the initial steps haven't resolved the issue, you'll need to look at your method parameters and the overall system inertness.

Method Parameter Optimization:

  • Injector Temperature: If the injector temperature is too low, it can cause slow vaporization of the sample, leading to peak tailing.[8] Conversely, if it's too high, it could cause thermal decomposition of your analyte, which might mimic peak tailing.[5]

    • Recommendation: For this compound, a starting injector temperature of 200-250°C is typical. You may need to experiment to find the optimal temperature for your specific setup.

  • Oven Temperature Program: A low initial oven temperature can sometimes lead to peak tailing if it's not optimized for the solvent.

    • Recommendation: Ensure your initial oven temperature is about 10-20°C below the boiling point of your sample solvent for splitless injections to ensure proper solvent focusing.[6]

  • Carrier Gas Flow Rate: A flow rate that is too low can increase the interaction time of the analyte with any active sites in the column.

    • Recommendation: Ensure your flow rate is within the optimal range for your column's internal diameter.

System-Wide Inertness:

Sulfur compounds are notoriously "sticky" and will find any active site in the flow path.[2]

  • Why it matters: Every component from the gas cylinder to the detector can be a source of activity. This includes tubing, fittings, and gas filters.[2]

  • What to do:

    • Passivation: The entire sample flow path should be made of inert materials.[9][10] Using deactivated tubing (e.g., SilcoNert® or Sulfinert® treated) is highly recommended for connecting gas lines and for transfer lines.[15]

    • Carrier Gas Purity: Ensure you are using high-purity carrier gas and that your gas filters are not exhausted. Oxygen and moisture can damage the column's stationary phase and create active sites.[8]

Table 1: Recommended GC Parameters for this compound Analysis

ParameterRecommended RangeRationale
Column Specialized Sulfur Column (e.g., Agilent J&W DB-Sulfur SCD, Select Low Sulfur)Provides the highest degree of inertness for better peak shape and lower detection limits.[12][16]
Injector Temperature 200 - 250 °CEnsures efficient vaporization without thermal decomposition.
Oven Program Start 10-20°C below solvent boiling point; ramp to appropriate final temp.Optimizes focusing of the analyte at the head of the column.
Carrier Gas Helium or Hydrogen (High Purity)Inert and provides good efficiency.
Liner Deactivated, low-volume linerMinimizes surface interaction and dead volume.
Detector Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD)Provides selectivity and sensitivity for sulfur compounds.[17][18]
Q4: Could my injection technique or sample itself be the problem?

Yes, both the injection technique and sample matrix can contribute to peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting, but in some cases, it can manifest as tailing.[11]

    • Solution: Try diluting your sample or reducing the injection volume.[19]

  • Injection Speed (Manual Injection): A slow injection can cause the sample to vaporize inefficiently, leading to a broad, tailing peak.

    • Solution: Practice a smooth, rapid injection technique.[7]

  • Solvent-Phase Mismatch: If the polarity of your solvent is very different from your stationary phase, it can cause peak distortion, including tailing.

    • Solution: Choose a solvent that is more compatible with your column's stationary phase.

Advanced_Troubleshooting cluster_0 Initial Fixes Unsuccessful cluster_1 Method & System Checks cluster_2 Specific Actions A Peak Tailing Persists B Review Method Parameters A->B C Verify System-Wide Inertness A->C D Evaluate Sample & Injection A->D B_Actions Optimize Injector Temp Adjust Oven Program Check Flow Rate B->B_Actions C_Actions Use Inert Tubing Check Gas Purity/Filters C->C_Actions D_Actions Dilute Sample Improve Injection Technique Check Solvent Compatibility D->D_Actions

Caption: Advanced troubleshooting steps for persistent peak tailing.

By systematically working through these diagnostic steps, from simple physical checks to more nuanced chemical and methodological considerations, you can effectively identify and resolve the root cause of peak tailing for this compound in your GC analysis.

References

  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results.
  • Restek. (2018, January 13). GC Troubleshooting—Tailing Peaks. Restek Resource Hub.
  • Chemistry For Everyone. (2025, March 14).
  • Agilent Technologies. Gas Chromatography Problem Solving and Troubleshooting.
  • Element Lab Solutions. Troubleshooting GC peak shapes.
  • BenchChem. Technical Support Center: Troubleshooting Poor Peak Shape in Sulfur Analysis.
  • Agilent Technologies. Select Low Sulfur GC column.
  • SilcoTek Corporation. Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis.
  • SelectScience. Agilent J&W Select Low Sulfur GC Columns reviews.
  • Chrom Tech. Agilent Select Low Sulfur GC Column.
  • BenchChem.
  • Element Lab Solutions. Select Low Sulfur.
  • Agilent Technologies. (2023, April 26). Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD.
  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
  • BenchChem.
  • ResearchGate. (n.d.). Optimization of GC hardware system for trace level sulfur compounds analysis in hydrocarbon gases.
  • Agilent Technologies. (2003, March 17). Dual-Channel Gas Chromatographic System for the Determination of Low-Level Sulfur in Hydrocarbon Gases.
  • Phenomenex. TROUBLESHOOTING GUIDE.
  • Sigma-Aldrich. GC Troubleshooting.
  • Agilent Technologies. Determination of sulfur compounds in various light hydrocarbon matrices by Sulfur Chemiluminescence Detector.
  • ResearchGate. (2025, August 6).
  • Chromatography Forum. (2013, September 10). Hardware and method for Sulfur analysis.
  • LabRulez GCMS. (2011, October 20). Analysis of Low-Level Sulfur Compounds in Natural Gas and Propylene Using a Pulsed Flame Photometric Detector.
  • Shimadzu. GC-SCD Analysis of Sulfur Compounds in Petrochemical Samples.
  • Kabil, O., & Banerjee, R. (n.d.). H2S Analysis in Biological Samples Using Gas Chromatography with Sulfur Chemiluminescence Detection. PMC - NIH.
  • MDPI. (2024, April 14). Analysis of Three Dimethyl Sulfides in Freshwater Lakes Using Headspace Solid-Phase Microextraction-Gas Chromatography with Flame Photometric Detection.

Sources

Improving resolution of Amyl methyl sulfide in complex matrices

Author: BenchChem Technical Support Team. Date: January 2026

An exceptional challenge in analytical chemistry is the accurate quantification of Amyl Methyl Sulfide (AMS), a volatile sulfur compound (VSC), particularly within complex sample matrices such as food, environmental, and biological samples. Its reactive nature and often low concentration demand robust and meticulously optimized analytical methods.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and enhance the chromatographic resolution of this compound. We will delve into the root causes of common analytical issues and provide field-proven, step-by-step protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: What makes this compound and other volatile sulfur compounds (VSCs) so difficult to analyze?

A1: The analysis of VSCs like this compound is challenging due to a combination of factors:

  • High Reactivity: Sulfur compounds are notoriously reactive and can adsorb to active sites within the Gas Chromatography (GC) system.[1][2] These active sites, often present on metal surfaces in the injector, transfer lines, or even on the column itself, lead to poor peak shape (tailing) and reduced analyte recovery.[1][2][3]

  • Volatility: While their volatility is necessary for GC analysis, it also makes them susceptible to loss during sample preparation and storage if not handled correctly.

  • Matrix Complexity: In real-world samples (e.g., food, water, biological fluids), AMS is often present at trace levels alongside a multitude of other compounds.[4] These matrix components can co-elute with the analyte, causing signal suppression or enhancement, a phenomenon known as the matrix effect.[5][6]

  • Detector Quenching: When using sulfur-selective detectors like the Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD), co-eluting hydrocarbons can quench the sulfur signal, leading to non-linear and inaccurate quantification.[7][8]

Q2: What is the single most important factor for achieving good peak shape for AMS?

A2: Ensuring a completely inert sample flow path is the most critical factor.[1] Because sulfur compounds readily interact with active metal sites, every component the sample touches must be deactivated or made of an inert material. This includes the injection port liner, ferrules, and the analytical column itself.[2][9] Neglecting even one part of the flow path can compromise the entire analysis by causing peak tailing and analyte loss.

Q3: Should I use Solid Phase Microextraction (SPME) or QuEChERS for my sample preparation?

A3: The choice depends on your sample matrix and the overall analytical goal.

  • SPME is an excellent, solvent-free technique for extracting volatile and semi-volatile compounds from liquid samples or the headspace above a sample.[10][11] It is ideal for cleaner matrices like water or beverages and for concentrating trace-level analytes.[12][13] Headspace SPME (HS-SPME) is particularly advantageous as it minimizes matrix interference by sampling from the vapor phase.[13]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a powerful technique for more complex solid or semi-solid matrices, such as food or soil.[14][15] It involves a solvent extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components like fats, pigments, and sugars.[16][17] If your sample has a high concentration of non-volatile interferences, QuEChERS is likely the better choice.[15]

Troubleshooting Guide: Common Resolution Issues

Issue 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is the most common problem encountered when analyzing sulfur compounds.[2] It results in poor resolution and inaccurate integration. Peak fronting is typically caused by column overload.[18]

Visualizing the Problem and Solution Path dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2];

}

Caption: Troubleshooting workflow for poor peak shapes.

Solutions for Peak Tailing:

  • Inlet Liner Deactivation: The inlet liner is a primary source of activity.[2] Always use high-quality, deactivated liners. If tailing appears, replace the liner as the first step.

  • Column Health:

    • Use a Sulfur-Specific Column: Columns designed for sulfur analysis are extensively deactivated and provide the best inertness.[1]

    • Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions before use.[19]

    • Column Trimming: If the front of the column becomes contaminated with non-volatile matrix components, it can create active sites. Trimming 10-20 cm from the inlet side of the column can restore performance.[18]

  • System Inertness: Check for leaks, especially at the inlet septum and column connections. Oxygen entering the system can degrade the column's stationary phase, creating active sites.[19] Using Vespel/graphite ferrules can help prevent oxygen permeation.[19]

Solutions for Peak Fronting:

  • Reduce Analyte Mass: The most common cause of fronting is injecting too much analyte, which overloads the column.[18] Reduce the injection volume or dilute the sample.

  • Increase Column Capacity: If dilution is not feasible, consider a column with a thicker film or a wider internal diameter (ID), as these have a higher sample capacity.[1]

Issue 2: Co-elution with Matrix Components

Resolving AMS from interfering compounds in the matrix is essential for accurate quantification.

Solutions:

  • Optimize Sample Preparation:

    • HS-SPME: As mentioned, using Headspace-SPME can significantly "clean up" the sample by leaving non-volatile matrix components behind.[13] Optimizing the SPME fiber coating is key.

    • QuEChERS Cleanup: If using QuEChERS, optimize the d-SPE cleanup sorbents. For example, Graphitized Carbon Black (GCB) is effective at removing pigments, while PSA (Primary Secondary Amine) removes sugars and organic acids.[16]

  • Adjust GC Parameters:

    • Temperature Program: Use a slower initial temperature ramp to improve the separation of early-eluting volatile compounds like AMS.

    • Column Selection: If co-elution persists, a column with a different stationary phase polarity may be required to alter the elution order.

Parameter Recommendation for Improving Resolution Rationale
GC Column Phase Use a low-bleed, MS-certified column specifically designed for volatile or sulfur analysis (e.g., low-polarity phases like 5% Phenyl-Methylpolysiloxane).These columns offer high inertness and low signal bleed, which is crucial for mass spectrometry (MS) detection.[19]
Carrier Gas Flow Operate at the optimal linear velocity for the carrier gas (Helium or Hydrogen).This ensures the highest column efficiency and the sharpest possible peaks, maximizing resolution.
Oven Program Start with a lower initial temperature (~40-50°C) and use a slow ramp rate (e.g., 5-10°C/min).A slower ramp increases the interaction time of analytes with the stationary phase, improving separation of volatile compounds.[7]
Injection Mode Use splitless injection for trace analysis to maximize sensitivity.This ensures the entire sample is transferred to the column, but be mindful of potential peak broadening if not optimized.
Issue 3: Poor Sensitivity / Low Signal

Low signal can be due to analyte loss during sample handling or poor performance of the analytical system.

Solutions:

  • Prevent Analyte Loss:

    • Inert Sampling Containers: Volatile sulfur compounds can adsorb to or react with metal surfaces.[3][20] Use deactivated glass or specialized polymer bags for air/gas sampling.[21]

    • Minimize Headspace: When preparing liquid samples, minimize the headspace in vials to reduce loss of volatile AMS into the gas phase.

  • Optimize MS Detector Settings (if applicable):

    • Source Cleaning: An ion source contaminated by matrix components will have reduced sensitivity. Regular cleaning is essential.

    • Dwell Time (SIM mode): When using Selected Ion Monitoring (SIM), ensure the dwell time is sufficient to acquire enough data points across the peak (15-20 points recommended) for good peak shape and sensitivity.[19]

    • Tuning: Ensure the mass spectrometer is tuned correctly according to the manufacturer's recommendations to optimize ion transmission and sensitivity.[19]

Experimental Protocols

Protocol 1: Headspace Solid Phase Microextraction (HS-SPME) for AMS in Liquid Matrices

This protocol provides a starting point for developing an HS-SPME method. Optimization is required for each specific matrix.

Workflow Diagram dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: General workflow for HS-SPME analysis.

Methodology:

  • Fiber Selection: A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often a good choice for highly volatile compounds like AMS due to its microporous structure.[13][22]

  • Sample Preparation:

    • Place 10 mL of the liquid sample into a 20 mL headspace vial.

    • (Optional) Add a salt, such as sodium chloride (NaCl), to saturation. This increases the ionic strength of the sample, which can "salt out" the volatile analytes into the headspace, improving extraction efficiency.[10]

    • Immediately seal the vial with a PTFE-lined septum cap.

  • Extraction:

    • Place the vial in a heated agitator. Equilibrate the sample at a set temperature (e.g., 60°C) for 10 minutes.

    • Expose the conditioned SPME fiber to the headspace above the sample.

    • Extract for a predetermined time (e.g., 30 minutes) with agitation. Extraction time and temperature must be optimized and kept consistent for all samples and standards.[23]

  • Desorption and Analysis:

    • Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption.

    • Desorb for 2-5 minutes to ensure complete transfer of the analyte to the column.

    • Start the GC-MS analysis run simultaneously.

Protocol 2: Inlet Maintenance for Sulfur Analysis

Regular inlet maintenance is crucial for preventing peak tailing.

Methodology:

  • System Cooldown: Cool down the GC inlet and oven completely. Turn off carrier gas flow at the instrument (but not the tank).

  • Disassembly:

    • Carefully remove the analytical column from the inlet.

    • Unscrew the retaining nut and remove the septum and inlet liner.

  • Inspection and Cleaning:

    • Liner: Discard the old liner. Never reuse liners for trace sulfur analysis. Visually inspect the inside of the inlet for any residue or debris.[2]

    • Inlet Weldments: If contamination is visible, consult your instrument manual for instructions on cleaning the metal surfaces of the inlet. This may involve gentle cleaning with appropriate solvents and swabs.

  • Reassembly:

    • Install a new, deactivated liner specifically designed for active compounds. A liner with glass wool can help trap non-volatile matrix components, but the wool must also be deactivated.[24]

    • Install a new, high-quality septum.

    • Reinstall the column, ensuring a clean, square cut at the end and the correct insertion depth as specified by the manufacturer.[18][24]

  • Leak Check: Restore carrier gas flow and perform a leak check to ensure all connections are secure. An electronic leak detector is recommended.

References

  • Benchchem.
  • Benchchem. Technical Support Center: Troubleshooting Poor Peak Shape in Sulfur Analysis.
  • LabRulez GCMS. Analysis of Sulfur Compound Species.
  • Spectroscopy Online.
  • Element Lab Solutions. Troubleshooting GC peak shapes.
  • ResearchGate. Challenges associated with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS and offline GC-FID.
  • MDPI.
  • GL Sciences. 4-1 Distorted peak shapes.
  • LCGC Intern
  • Atmospheric Measurement Techniques. Challenges with the sampling and analysis of organosulfur compounds.
  • ResearchGate. Optimization of GC hardware system for trace level sulfur compounds analysis in hydrocarbon gases | Request PDF.
  • SilcoTek® Corporation. Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis.
  • Restek. GC compounds - poor peak shapes and missing peaks.
  • MDPI.
  • MDPI. Quantification and Removal of Volatile Sulfur Compounds (VSCs) in Atmospheric Emissions in Large (Petro) Chemical Complexes in Different Countries of America and Europe.
  • Supelco.
  • Separation Science.
  • Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages.
  • Supelco. Solid Phase Microextraction.
  • ScienceDirect. Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS.
  • Bioanalysis Zone. How Important Is The Matrix Effect in Analyzing Bioprocess Samples?.
  • Phenomenex. QuEChERS Method for Pesticide Residue Analysis.
  • ScienceDirect.
  • Sigma-Aldrich. QuEChERS Method for Pesticide Residue Analysis.
  • MDPI.
  • YouTube. How QuEChERS works.

Sources

Amyl methyl sulfide stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Amyl Methyl sulfide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, you will find in-depth information on its stability, and storage, alongside practical troubleshooting advice to ensure the integrity of your results and maintain a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also known as 1-(methylthio)pentane, is an organosulfur compound with the chemical formula C6H14S.[1][2] It is a colorless liquid with a strong, characteristic odor.[3] Understanding its physical properties is crucial for its proper handling and use in experimental setups.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1741-83-9[1][4][5]
Molecular Formula C6H14S[1][2][4]
Molecular Weight 118.24 g/mol [1][6]
Boiling Point 148 °C[7]
Melting Point -94 °C[7][8]
Density 0.84 g/cm³[8]
Appearance Colorless liquid[3][8]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

To maintain the integrity of this compound, it should be stored at 2-8°C under an inert nitrogen atmosphere.[3][4] It is also crucial to keep the container tightly closed and in a dry, well-ventilated place, away from heat, sparks, open flames, and hot surfaces.[9][10]

Q3: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound, like other thioethers, are oxidation and thermal decomposition.

  • Oxidation: The sulfur atom in this compound is susceptible to oxidation. In the presence of oxidizing agents or prolonged exposure to air, it can be oxidized first to amyl methyl sulfoxide and then further to amyl methyl sulfone.[6][11][12] This process can be accelerated by heat and light.

  • Thermal Decomposition: At elevated temperatures, alkyl sulfides can undergo thermal decomposition, which may lead to the cleavage of carbon-sulfur bonds and the formation of various smaller molecules.[13][14][15][16]

Q4: What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents.[17] Contact with these substances can lead to vigorous reactions, potentially causing heat generation and the release of hazardous fumes. It is also a flammable liquid and should be kept away from sources of ignition.[1][9][10]

Troubleshooting Guide

This section addresses common issues that may arise during experiments involving this compound, providing potential causes and actionable solutions.

Issue 1: Inconsistent or unexpected experimental results.

  • Potential Cause 1: Degradation of this compound. As discussed, this compound can degrade via oxidation. If the compound has been stored improperly or for an extended period, its purity may be compromised, leading to inconsistent results.

    • Solution: Always use freshly opened or properly stored this compound. If degradation is suspected, it is advisable to purify the compound before use, for example, by distillation. Consider verifying the purity of your stock using techniques like Gas Chromatography (GC).

  • Potential Cause 2: Contamination. Contamination from the storage container, dispensing equipment, or other reagents can interfere with your experiment.

    • Solution: Ensure all glassware and equipment are scrupulously clean and dry before use. Use dedicated, properly cleaned syringes or pipettes for transferring this compound.

Issue 2: A strong, unpleasant odor in the laboratory.

  • Potential Cause: this compound is a volatile compound with a potent odor.[3] Even small spills or improper handling can lead to a pervasive smell.

    • Solution: Always handle this compound in a well-ventilated fume hood. Keep the container tightly sealed when not in use. In case of a spill, immediately absorb the liquid with an inert material (e.g., vermiculite, dry sand) and dispose of it as hazardous waste. Clean the affected area thoroughly.

Issue 3: The reaction is not proceeding as expected.

  • Potential Cause 1: Inactive Reagent. If this compound has degraded, it may not participate in the desired reaction.

    • Solution: Confirm the purity of your this compound. If necessary, use a fresh batch.

  • Potential Cause 2: Reaction with Air (Oxygen). If your reaction is sensitive to oxidation, the presence of atmospheric oxygen could be interfering.

    • Solution: Perform the reaction under an inert atmosphere, such as nitrogen or argon. Use degassed solvents to minimize the presence of dissolved oxygen.

Experimental Protocol: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general guideline for assessing the purity of this compound. The specific parameters may need to be optimized for your instrument.

  • Instrument and Column: A gas chromatograph equipped with a flame ionization detector (FID) and a non-polar capillary column (e.g., DB-1 or equivalent) is recommended.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane or dichloromethane). A concentration of approximately 1 mg/mL is a good starting point.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 200 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.

  • Analysis: A pure sample of this compound should show a single major peak. The presence of additional peaks may indicate impurities or degradation products.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered when working with this compound.

TroubleshootingWorkflow This compound Troubleshooting Start Problem Encountered InconsistentResults Inconsistent Results Start->InconsistentResults StrongOdor Strong Odor Start->StrongOdor ReactionFailure Reaction Failure Start->ReactionFailure CheckPurity Check Purity (GC) InconsistentResults->CheckPurity CheckStorage Review Storage Conditions InconsistentResults->CheckStorage CheckHandling Review Handling Procedure StrongOdor->CheckHandling ReactionFailure->CheckPurity CheckReactionSetup Review Reaction Setup ReactionFailure->CheckReactionSetup Purify Purify or Replace Reagent CheckPurity->Purify Impure End Problem Resolved CheckPurity->End Pure CheckStorage->Purify Improper CheckStorage->End Proper ImproveVentilation Improve Ventilation / Use Fume Hood CheckHandling->ImproveVentilation Improper CheckHandling->End Proper UseInertAtmosphere Use Inert Atmosphere CheckReactionSetup->UseInertAtmosphere Air-sensitive CheckReactionSetup->End Correct Purify->End ImproveVentilation->End UseInertAtmosphere->End

Sources

Technical Support Center: Preventing Sample Degradation of Amyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for amyl methyl sulfide (1-methylsulfanylpentane). This guide is designed for researchers, scientists, and drug development professionals who work with this compound. This compound (CAS 1741-83-9) is a volatile, flammable organosulfur compound, and maintaining its chemical integrity is paramount for the accuracy and reproducibility of experimental results.[1][2] This document provides in-depth, experience-driven guidance to help you identify, troubleshoot, and prevent its degradation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and handling of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: As a thioether (aliphatic sulfide), this compound is susceptible to several degradation pathways, primarily driven by environmental factors.[2][3] Understanding these mechanisms is the first step toward prevention.

  • Oxidation: This is the most significant degradation pathway. The sulfur atom in the thioether group is readily oxidized, especially when exposed to atmospheric oxygen. This process can be accelerated by light, heat, or the presence of metal ions. The initial oxidation product is amyl methyl sulfoxide, which can be further oxidized to amyl methyl sulfone.[4][5]

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy necessary to break chemical bonds and initiate degradation, including oxidation.[6][7]

  • Thermal Degradation: While this compound has a boiling point of approximately 148°C, prolonged exposure to elevated temperatures, even well below boiling, can accelerate decomposition.[8]

  • Hydrolysis/Reaction with Contaminants: Although generally stable in neutral aqueous conditions, prolonged contact with strong acids, bases, or reactive impurities can potentially lead to degradation.[6] Moisture can also react with sulfur compounds to form acidic byproducts, which may corrode containers or catalyze further reactions.[9]

Below is a diagram illustrating the primary oxidative degradation pathway.

AMS This compound (C₆H₁₄S) Sulfoxide Amyl Methyl Sulfoxide (C₆H₁₄SO) AMS->Sulfoxide Oxidation [O] (Air, Light, Heat) Sulfone Amyl Methyl Sulfone (C₆H₁₄SO₂) Sulfoxide->Sulfone Further Oxidation [O]

Caption: Oxidative degradation pathway of this compound.

Q2: What are the optimal storage conditions for the long-term stability of this compound?

A2: Optimal storage is a multi-faceted strategy that strictly controls the sample's environment. The goal is to mitigate all potential degradation pathways simultaneously. For volatile sulfur compounds, specific conditions are crucial for maintaining purity.[10]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces volatility and slows the kinetics of oxidative and thermal degradation.[10] Avoid freezing, as this can introduce moisture condensation upon thawing.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen from the headspace of the container, providing a direct barrier against oxidation, the primary degradation pathway.[11]
Light Complete Darkness (Amber Vials/Stored in a dark cabinet)Prevents photodegradation and light-catalyzed oxidation.[6][9]
Moisture Dry EnvironmentPrevents potential hydrolysis and the formation of corrosive acidic byproducts.[9][12]

Q3: Which container materials are best for storing this compound?

A3: The choice of container is critical to prevent contamination, analyte loss, and degradation.

  • Recommended: Type 1 borosilicate amber glass vials with Polytetrafluoroethylene (PTFE)-lined screw caps.

    • Glass: It is chemically inert and non-reactive with most organic compounds.

    • Amber Color: Provides protection from UV and visible light, preventing photodegradation.[6]

    • PTFE-lined Cap: PTFE is highly non-reactive and forms an excellent seal, preventing both the volatile sample from escaping and atmospheric oxygen and moisture from entering.

  • To Avoid:

    • Plastic Containers (e.g., Polypropylene, Polystyrene): this compound can potentially leach plasticizers from the container walls or adsorb onto the plastic surface. Plastics may also have higher permeability to oxygen compared to glass.

    • Clear Glass: Offers no protection from light.[6]

    • Caps with Rubber or Silicone Liners: Volatile organic compounds like this compound can be absorbed by these materials, leading to sample loss and contamination.

Section 2: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Q1: My analytical chromatogram (GC, HPLC) shows new, unexpected peaks. What are they and why are they appearing?

A1: The appearance of extraneous peaks in a chromatogram of a previously pure standard is a classic sign of sample degradation.

  • Likely Identity of Peaks: The most probable impurities are the oxidation products: amyl methyl sulfoxide and, to a lesser extent, amyl methyl sulfone.[4][5] These compounds are more polar than the parent sulfide and will, therefore, have different retention times. In reversed-phase HPLC, they would likely elute earlier, while in gas chromatography, their elution time would depend on their volatility and interaction with the stationary phase.

  • Causality: This issue almost certainly points to improper storage or handling. The most common cause is repeated exposure to atmospheric oxygen every time the vial is opened. Even small amounts of air in the headspace can be sufficient to cause noticeable degradation over time, especially if the sample is not stored at a cool temperature and protected from light.

Q2: I am observing a progressive decrease in the purity of my this compound standard. How can I diagnose the cause?

A2: A systematic approach is required to pinpoint the source of degradation. Use the following workflow to diagnose the issue.

decision decision result result start Purity Decrease Observed check_storage Review Storage Conditions: - Temp (2-8°C)? - Dark (Amber Vial)? - Tightly Sealed? start->check_storage storage_ok Storage Appears Correct check_storage->storage_ok Yes storage_bad Storage Improper check_storage->storage_bad No check_handling Review Handling Protocol: - Frequent opening? - Inert gas overlay used? - Room temp exposure time? storage_ok->check_handling fix_storage Action: Correct Storage (See Protocol 3.1) storage_bad->fix_storage final_check Isolate Cause: Prepare fresh standard with new solvent & proper handling/storage fix_storage->final_check handling_ok Handling Appears Correct check_handling->handling_ok Yes handling_bad Handling Improper check_handling->handling_bad No check_solvent Check Solvent/Diluent Purity: - Anhydrous/High-Purity? - Peroxide-free? handling_ok->check_solvent fix_handling Action: Improve Handling (See Protocol 3.2) handling_bad->fix_handling fix_handling->final_check solvent_ok Solvent is High Purity check_solvent->solvent_ok Yes solvent_bad Solvent is Suspect check_solvent->solvent_bad No solvent_ok->final_check fix_solvent Action: Use Fresh, High-Purity Solvent solvent_bad->fix_solvent fix_solvent->final_check problem_solved Problem Resolved final_check->problem_solved

Caption: Troubleshooting workflow for decreased sample purity.

Q3: Can I prevent degradation while preparing working solutions for my experiments?

A3: Yes. The sample is most vulnerable during preparation and handling. Adhering to a strict protocol is essential.

  • Work Quickly and Efficiently: Minimize the time the stock container is open and the sample is exposed to the laboratory environment.

  • Use an Inert Gas Blanket: Before sealing the stock container, gently flush the headspace with an inert gas like argon or nitrogen. This displaces air and protects the remaining stock.

  • Use High-Purity Solvents: Ensure your solvents are of high purity and, if applicable, free of peroxides, which can act as potent oxidants.

  • Prepare Fresh Solutions: Prepare only the amount of working solution needed for the day's experiments. Avoid preparing large batches that will be stored for extended periods, as degradation is more likely in dilute solutions.

Section 3: Protocols and Methodologies

These protocols provide self-validating, step-by-step instructions for best practices in handling and storing this compound.

Protocol 3.1: Recommended Procedure for Long-Term Storage

This protocol is designed to maximize the shelf-life of a neat or highly concentrated stock of this compound.

  • Container Selection: Procure a Type 1 borosilicate amber glass vial with a PTFE-lined screw cap of the appropriate volume. Ensure the vial is clean and completely dry.

  • Aliquoting: If you have a large stock bottle, it is highly advisable to aliquot it into smaller, single-use or short-term-use vials. This minimizes the number of times the primary stock is exposed to the atmosphere.

  • Sample Transfer: In a well-ventilated fume hood, carefully transfer the required amount of this compound into the vial.[13]

  • Inert Gas Purge: Obtain a cylinder of high-purity argon or nitrogen with a gentle flow regulator. Direct a gentle stream of the inert gas into the headspace of the vial for 10-15 seconds to displace all atmospheric oxygen.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.

  • Labeling: Clearly label the vial with the compound name, concentration, date, and storage conditions.

  • Storage: Place the sealed vial in a refrigerator at 2-8°C, away from any light sources.

  • Validation: The integrity of this protocol is validated by periodically running a quality control check (e.g., GC-FID) on a dedicated QC aliquot stored under the same conditions. The absence of degradation peaks (sulfoxide, sulfone) confirms the protocol's effectiveness.

Protocol 3.2: Step-by-Step Guide for Preparing Working Solutions

This protocol minimizes degradation during the critical step of dilution.

  • Pre-Experiment Preparation: Gather all necessary materials: your stock vial of this compound (stored according to Protocol 3.1), a clean, dry gas-tight syringe, high-purity solvent, and a volumetric flask.

  • Equilibration: Allow the stock vial to equilibrate to room temperature for 15-20 minutes before opening. This crucial step prevents moisture from the air condensing into the cold vial.

  • Withdrawal: In a fume hood, open the vial and quickly withdraw the required volume of this compound using the gas-tight syringe.

  • Dispensing: Dispense the liquid into the volumetric flask containing a portion of the high-purity solvent.

  • Inert Gas Blanket (Stock Vial): Before resealing the stock vial, gently flush the headspace with argon or nitrogen as described in Protocol 3.1. Immediately seal the vial and return it to refrigerated storage.

  • Final Dilution: Bring the volumetric flask to its final volume with the solvent, cap it, and mix thoroughly.

  • Immediate Use: Use the prepared working solution as soon as possible. Do not store dilute solutions for extended periods.

By implementing these rigorous protocols and troubleshooting guides, you can ensure the integrity of your this compound samples, leading to more reliable and reproducible scientific outcomes.

References
  • Patents, G. (n.d.). Method for preventing oxidation of sulfide minerals in sulfide ore.
  • Water360. (n.d.). Assessment of Collection, Handling, and Storage Requirements for Volatile Sulfur Samples.
  • Patent Alert. (n.d.). Anti-oxidation method for sulfide minerals in sulfide ore.
  • Faraz Oil. (n.d.). Sulfur Storage & Handling Tips | Safety Guide.
  • PubMed. (n.d.). Characterization of thioether compounds formed from alkaline degradation products of enflurane.
  • Post Apple Scientific. (2024, January 30). Minimizing Health Risks Around Volatile Organic Compounds.
  • OnePointe Solutions. (2020, March 24). Volatile Organic Compound Testing: An Overview.
  • USP Technologies. (n.d.). Sulfide oxidation using hydrogen peroxide.
  • Wikipedia. (n.d.). Thioester.
  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
  • Benchchem. (n.d.). Technical Support Center: Degradation Pathways of Long-Chain Secondary Thiols.
  • MDPI. (n.d.). Reducing Negative Effects of Oxidation on Flotation of Complex Cu–Zn Sulfide Ores.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sulfide Oxidation.
  • Chemcasts. (n.d.). Thermophysical Properties of this compound.
  • Benchchem. (n.d.). Troubleshooting C14H14Cl2O2 degradation during sample preparation.
  • PubChem - NIH. (n.d.). This compound | C6H14S | CID 15620.
  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
  • PMC - NIH. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
  • REDA Safe. (2022, January 28). Chemical Compatibility and Storage Guidelines.
  • (2024, August 16). Granular sulfur storage + 5 methods of storing.
  • ChemicalBook. (2025, July 16). This compound | 1741-83-9.
  • (2003). 2003: Hazards of Molten Sulfur Storage & Handling.
  • (2003, November 4). Sulphur Storage.
  • Smolecule. (n.d.). Buy this compound | 1741-83-9.

Sources

Technical Support Center: Matrix Effects in Amyl Methyl Sulfide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the accurate quantification of amyl methyl sulfide. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with matrix effects in their analytical workflows. Here, we will delve into the underlying causes of these effects and provide field-proven strategies and detailed protocols to ensure the integrity and accuracy of your results.

Introduction to Matrix Effects

In the realm of analytical chemistry, particularly when dealing with complex samples, the "matrix" refers to all the components of a sample other than the analyte of interest. Matrix effects are the alteration of an analyte's signal response due to the presence of these co-eluting or co-existing components. For this compound (C₆H₁₄S), a volatile sulfur compound, these effects can manifest as either signal suppression or enhancement, leading to significant quantification errors.[1][2][3]

Understanding and mitigating these effects is not merely a procedural step; it is fundamental to generating reliable and reproducible data, a cornerstone of sound scientific research and regulatory compliance.[4][5][6][7] This guide will equip you with the knowledge and techniques to confidently navigate the challenges posed by matrix effects in your this compound quantification studies.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding matrix effects in the analysis of this compound.

Q1: What are the primary causes of matrix effects in this compound analysis?

A1: Matrix effects in this compound analysis, whether by Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS), stem from interferences from the sample matrix.

  • In GC-MS analysis , matrix effects often manifest as signal enhancement.[2][3] This occurs when non-volatile matrix components coat active sites within the GC inlet (e.g., the liner), preventing the thermal degradation or adsorption of the analyte.[1][2] This "analyte protectant" effect results in a higher-than-actual measured concentration.[8]

  • In LC-MS analysis , particularly with electrospray ionization (ESI), the most common matrix effect is ion suppression.[9][10][11][12] This happens when co-eluting matrix components compete with the analyte for ionization in the MS source.[10][11] Factors like changes in droplet surface tension and viscosity caused by matrix components can also hinder the analyte's transition into the gas phase, further suppressing its signal.[10]

Q2: In which types of samples are matrix effects for this compound most prevalent?

A2: Matrix effects are most pronounced in complex biological, environmental, and food samples.

  • Food and Beverages: Samples like wine, beer, and juices contain a high concentration of volatile and non-volatile compounds, such as sugars, acids, and other sulfur-containing molecules, that can interfere with this compound quantification.[13][14][15][16]

  • Environmental Samples: Soil, sediment, and water samples can contain a wide array of organic and inorganic compounds that may act as interfering substances.[17][18]

  • Biological Matrices: When analyzing this compound in samples like blood, urine, or tissue, endogenous compounds such as salts, proteins, and lipids can significantly impact the analytical signal.[1][19]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: A common method to assess matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a matrix-matched calibration curve.

A significant difference between the two slopes indicates the presence of matrix effects. The matrix effect can be quantified using the following formula:

Matrix Effect (%) = (Slope in Matrix / Slope in Solvent) x 100

A value less than 100% indicates signal suppression, while a value greater than 100% suggests signal enhancement.[1]

Q4: What are the regulatory guidelines regarding the management of matrix effects?

A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) emphasize the importance of validating analytical methods to ensure they are suitable for their intended purpose.[4][5][6][7][20][21] The ICH Q2(R1) guideline, for instance, details the validation parameters for analytical procedures, which implicitly includes the assessment and mitigation of matrix effects to ensure accuracy and precision.[4][5][6][22][23][24]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Recommended Solution(s)
Poor reproducibility of results Inconsistent matrix effects between samples.* Implement a robust sample cleanup procedure to remove interfering components. * Utilize an isotopically labeled internal standard for this compound. * Employ the standard addition method for calibration.
Inaccurate quantification (high or low recovery) Significant signal suppression or enhancement.* Use matrix-matched calibration standards.[25][26] * Optimize chromatographic conditions to separate this compound from interfering matrix components. * Consider a different ionization technique (e.g., APCI instead of ESI in LC-MS) that may be less susceptible to matrix effects.[11]
Analyte peak tailing or fronting in GC analysis Active sites in the GC inlet or column.* Use a deactivated inlet liner and an inert-coated GC column.[13] * If tailing persists, you may need to trim a small portion (5-10 cm) from the front of the column.[13]
Loss of sensitivity over an analytical run Accumulation of non-volatile matrix components in the ion source or GC inlet.* Incorporate a divert valve to direct the flow to waste during the elution of highly concentrated, non-target matrix components. * Perform regular maintenance and cleaning of the ion source and GC inlet.

Experimental Protocols & Workflows

To effectively mitigate matrix effects, a systematic approach to sample preparation and calibration is essential. Below are detailed protocols for key techniques.

Workflow for Mitigating Matrix Effects

The following diagram illustrates a decision-making workflow for addressing matrix effects in this compound quantification.

Matrix_Effect_Workflow Decision Workflow for Managing Matrix Effects A Start: Sample Analysis B Assess for Matrix Effects (Compare Solvent vs. Matrix-Matched Calibration) A->B C Are Matrix Effects Significant? B->C D Proceed with Solvent-Based Calibration C->D No E Implement Mitigation Strategy C->E Yes L Finalize Method and Proceed with Quantification D->L F Option 1: Matrix-Matched Calibration E->F G Option 2: Standard Addition Method E->G H Option 3: Stable Isotope Dilution E->H I Option 4: Enhanced Sample Cleanup E->I J Re-evaluate for Matrix Effects F->J G->J H->J I->J K Are Matrix Effects Mitigated? J->K K->L Yes M Refine Mitigation Strategy K->M No M->E

Caption: Decision workflow for managing matrix effects.

Protocol 1: Matrix-Matched Calibration

Matrix-matched calibration involves preparing calibration standards in a blank matrix extract that is free of the analyte of interest.[25][26] This approach helps to compensate for systematic errors caused by matrix effects.[1][26]

Steps:

  • Prepare a Blank Matrix Extract: Process a sample known to be free of this compound using your established sample preparation method.

  • Prepare a Stock Solution: Create a high-concentration stock solution of this compound in a suitable solvent.

  • Prepare Calibration Standards: Serially dilute the stock solution with the blank matrix extract to create a series of calibration standards at different concentrations.

  • Analyze Standards and Samples: Analyze the matrix-matched calibration standards and your unknown samples using the same analytical method.

  • Construct the Calibration Curve: Plot the analyte response versus the concentration for the matrix-matched standards and use this curve to quantify this compound in your samples.

Protocol 2: Standard Addition Method

The method of standard additions is particularly useful when it is difficult to obtain a blank matrix.[2]

Steps:

  • Divide the Sample: Aliquot the unknown sample into several equal volumes.

  • Spike the Aliquots: Add known, increasing amounts of a standard this compound solution to each aliquot, leaving one aliquot unspiked.

  • Dilute to a Final Volume: Dilute all aliquots to the same final volume.

  • Analyze the Samples: Analyze all the prepared samples.

  • Determine the Concentration: Plot the instrument response versus the concentration of the added standard. The absolute value of the x-intercept of the extrapolated linear regression line represents the concentration of this compound in the original, unspiked sample.

Protocol 3: Stable Isotope Dilution Analysis (SIDA)

SIDA is considered the gold standard for correcting for matrix effects.[2][27] It involves adding a known amount of a stable, isotopically labeled analog of this compound to the sample before any sample preparation steps.

Steps:

  • Add Internal Standard: Spike a known amount of the isotopically labeled this compound internal standard into the sample.

  • Sample Preparation: Proceed with your established sample preparation protocol.

  • Analysis: Analyze the sample by GC-MS or LC-MS/MS, monitoring for both the native this compound and the labeled internal standard.

  • Quantification: Calculate the concentration of this compound based on the ratio of the response of the native analyte to the response of the labeled internal standard.

Protocol 4: Sample Preparation using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that can effectively reduce matrix interferences.[28][29][30][31][32]

Steps:

  • Extraction: Homogenize your sample and weigh a representative portion into a centrifuge tube. Add an appropriate organic solvent (e.g., acetonitrile) and extraction salts. Shake vigorously.[29][30]

  • Partitioning: Centrifuge the sample to separate the organic layer from the aqueous layer and solid debris.[30]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the organic extract to a d-SPE tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components. Vortex and centrifuge.[29][30]

  • Analysis: The resulting supernatant is ready for GC-MS or LC-MS analysis.

Workflow for Sample Preparation and Analysis

The following diagram outlines a general workflow for sample preparation and analysis, incorporating strategies to mitigate matrix effects.

Sample_Prep_Workflow General Workflow for Sample Preparation and Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Collection & Homogenization B Addition of Stable Isotope Internal Standard (optional) A->B C Extraction (e.g., QuEChERS, SPME) B->C D Cleanup (e.g., d-SPE) C->D E Instrumental Analysis (GC-MS or LC-MS/MS) D->E J Data Acquisition E->J F Calibration Strategy Selection G Solvent-Based F->G H Matrix-Matched F->H I Standard Addition F->I K Quantification J->K L Data Review & Reporting K->L

Caption: General workflow for sample preparation and analysis.

Conclusion

The accurate quantification of this compound in complex matrices is a significant analytical challenge. However, by understanding the principles of matrix effects and implementing the appropriate mitigation strategies, researchers can ensure the generation of high-quality, reliable data. This guide provides a comprehensive overview of troubleshooting techniques and detailed protocols to empower you in your analytical endeavors. Remember that method validation is a continuous process, and a thorough understanding of your sample matrix is key to successful quantification.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]

  • Furey, A., Moriarty, M., Bane, V., Kinsella, B., & Lehane, M. (2013).
  • Davis, P. M., & Qian, M. C. (2019). Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection. Journal of Agricultural and Food Chemistry, 67(38), 10695-10702.
  • U.S. Food and Drug Administration. (2021). Laboratory Methods (Food). Retrieved from [Link]

  • YouTube. (2025). Matrix-Matched Calibration and Matrix Effects in Analytical Chemistry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction. Retrieved from [Link]

  • Wikipedia. Ion suppression (mass spectrometry). Retrieved from [Link]

  • Davis, P. M., & Qian, M. C. (2019). Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection. PMC.
  • Le, A. T., & Waybright, T. J. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
  • Diva-portal.org. (2009). Quantification of volatile sulfur compounds in complex gaseous matrices by solid-phase microextraction. Retrieved from [Link]

  • ScholarsArchive@OSU. (2017). The effect of wine matrix on the analysis of volatile sulfur compounds by solid-phase microextraction-GC-PFPD. Retrieved from [Link]

  • GRCTS Webinar. (2019). Validation of Analytical Methods according to the New FDA Guidance. Retrieved from [Link]

  • Scribd. Ion Suppression in LC–MS–MS Analysis. Retrieved from [Link]

  • LC-MS. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • Mtoz Biolabs. What Are Solvent Calibration and Matrix Calibration. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Foods Program Methods Validation Processes and Guidelines. Retrieved from [Link]

  • Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications. Retrieved from [Link]

  • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]

  • Molecules. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Retrieved from [Link]

  • QuEChERS. Home. Retrieved from [Link]

  • Molecules. (2023). Matrix Effects in GC-MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Retrieved from [Link]

  • Hawach Scientific. (2025). Basic Principle and Application of the QuEChERS Method. Retrieved from [Link]

  • Wang, Y., et al. (2022).
  • Kim, H., & Kim, K. H. (2008). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. Analytical and Bioanalytical Chemistry, 390(2), 649-659.
  • Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]

  • Wang, Y., et al. (2022).
  • Li, X., et al. (2012). Headspace solid-phase microextraction for the determination of volatile sulfur compounds in odorous hyper-eutrophic freshwater. Analytica Chimica Acta, 721, 86-92.
  • Technology Networks. Matrix enhancement effect: A blessing or curse for gas chromatography?. Retrieved from [Link]

  • MDPI. Applications of Solid-Phase Microextraction and Related Techniques. Retrieved from [Link]

  • Lehotay, S. J. (2011). QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. Methods in Molecular Biology, 747, 65-91.
  • Malachová, A., et al. (2014). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry, 406(7), 1847-1857.
  • OSHA. Dimethyl Sulfide. Retrieved from [Link]

  • ResearchGate. (2022). Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological matrices. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Method 9215: Potentiometric Determination of Sulfide in Aqueous Samples and Distillates with Ion-Selective Electrode. Retrieved from [Link]

  • National Center for Biotechnology Inform
  • ResearchGate. (2025). Quantitation of S-Methylmethionine in Raw Vegetables and Green Malt by a Stable Isotope Dilution Assay Using LC-MS/MS: Comparison with Dimethyl Sulfide Formation after Heat Treatment. Retrieved from [Link]

  • Standard Methods. 4500-S2- D: Sulfide by Methylene Blue. Retrieved from [Link]

Sources

Technical Support Center: Optimizing GC Injection Parameters for Volatile Sulfur Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of volatile sulfur compounds (VSCs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to not only offer solutions but to explain the underlying scientific principles, ensuring robust and reliable analytical outcomes.

Frequently Asked questions (FAQs)

This section addresses common questions encountered during the GC analysis of volatile sulfur compounds.

Q1: Why are my sulfur compound peaks tailing?

A: Peak tailing is the most common issue when analyzing VSCs and is primarily caused by the reactive nature of these compounds.[1][2][3] Several factors can contribute to this problem:

  • Active Sites in the System: Sulfur compounds, especially hydrogen sulfide and mercaptans, are prone to adsorption on active sites within the GC system.[3][4] These sites can be found in the inlet liner, column, and detector. To mitigate this, ensure all components in the sample flow path are properly deactivated or made of inert materials.[4][5][6]

  • Inadequate Column Inertness: The column itself may not be sufficiently inert.[3] Utilizing columns specifically designed for sulfur analysis, which offer a high degree of inertness, can significantly improve peak shape.[4][5]

  • Improper Column Installation: A poorly cut or installed column can create dead volume, leading to peak tailing.[7] Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet as per the manufacturer's instructions.[7]

Q2: What is the ideal injector temperature for VSC analysis?

A: A starting injector temperature in the range of 230-250°C is generally recommended.[8] This temperature should be high enough to ensure rapid volatilization of the VSCs without causing thermal degradation.[8] However, the optimal temperature can be compound-dependent and should be empirically determined. For thermally labile compounds, a lower inlet temperature or a programmable temperature vaporization (PTV) inlet might be necessary to prevent degradation.[9]

Q3: Should I use a split or splitless injection for my VSC samples?

A: The choice between split and splitless injection hinges on the concentration of your analytes.[10][11]

  • Splitless Injection: This technique is ideal for trace-level analysis (low ppm or ppb) where maximum sensitivity is required, as nearly the entire sample is transferred to the column.[10][11][12]

  • Split Injection: For samples with higher concentrations of VSCs, a split injection is preferred to prevent column overload, which can cause peak fronting and poor chromatography.[10][11][12] A typical starting split ratio could be 10:1 or 20:1.[8]

Q4: What type of GC inlet liner is best for VSC analysis?

A: Due to the reactive nature of sulfur compounds, using a deactivated or inert liner is critical.[2][8] Liners with proprietary deactivation coatings are highly recommended.[8] The use of a liner with deactivated glass wool can also be beneficial as it promotes sample vaporization and traps non-volatile residues, which helps protect the column.[13][14] Tapered liners can help minimize contact with the metal inlet seal, further reducing the potential for analyte degradation.[13][15]

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape is a persistent challenge in VSC analysis. The following workflow will guide you through diagnosing and resolving these issues.

G start Poor Peak Shape Observed is_tailing Peak Tailing? start->is_tailing is_fronting Peak Fronting? is_tailing->is_fronting No check_inertness 1. Verify System Inertness: - Use deactivated liner & column. - Check for active sites (seals, tubing). is_tailing->check_inertness Yes check_overload 1. Address Column Overload: - Reduce injection volume. - Increase split ratio. - Use a column with higher capacity. is_fronting->check_overload Yes check_column_install 2. Check Column Installation: - Ensure clean, 90° cut. - Verify correct installation depth. check_inertness->check_column_install check_contamination 3. Check for Contamination: - Replace septum and liner. - Bake out column. check_column_install->check_contamination end_node Peak Shape Optimized check_contamination->end_node check_solvent 2. Check Solvent Compatibility: - Ensure solvent polarity matches  the stationary phase. check_overload->check_solvent If fronting persists check_solvent->end_node

Caption: Troubleshooting workflow for poor peak shape in VSC analysis.

Experimental Protocol: Inlet System Deactivation and Liner Selection

A crucial first step in troubleshooting peak tailing is to ensure the inertness of the GC inlet.

  • System Cooldown and Disassembly: Safely cool down the GC inlet and oven. Disconnect the column and remove the septum and current liner.

  • Inspect and Clean: Visually inspect the inlet for any residue. If necessary, clean the inlet according to the manufacturer's guidelines.

  • Liner Selection and Installation:

    • Choose a new, deactivated liner, preferably one with a taper and deactivated glass wool.

    • Handle the new liner with clean forceps to avoid contamination.

    • Install the new liner and a new, pre-conditioned septum.

  • Column Reinstallation: Trim 5-10 cm from the inlet side of the column. Ensure a clean, square cut. Reinstall the column to the correct depth.

  • System Conditioning: After reassembly, leak-check the system and condition the column according to the manufacturer's recommendations before running samples.

Issue 2: Low or No Signal (Reduced Peak Size)

A significant drop in signal intensity can be alarming. This issue can often be traced back to the injection process or system activity.

Q: My VSC peaks are much smaller than expected, or have disappeared entirely. What should I do?

A: This problem can be caused by several factors. A systematic check is the best approach.[16]

  • Check for Leaks: Leaks in the injector are a common cause of reduced peak size, especially for more volatile compounds.[16] Use an electronic leak detector to check the septum, fittings, and gas lines.

  • Verify Syringe Functionality: The syringe may be defective or plugged.[16][17] Try a new or proven syringe to rule this out.

  • Assess System Activity: If the reduced peak is from an active compound, it may be adsorbing to active sites in the system.[16]

    • Action: Clean or replace the inlet liner and ensure an inert column is being used.[16] The entire sample pathway must be inert for reliable results at low concentrations.[4][5]

  • Evaluate Injection Parameters:

    • For splitless injections, an initial oven temperature that is too high can cause sample loss.[16] Consider lowering the initial column temperature.

    • For split injections, the split ratio may be too high, leading to an insufficient amount of sample reaching the column.[16]

Data Summary: Recommended Starting GC Parameters for VSCs

The following table provides a summary of typical starting parameters for the analysis of volatile sulfur compounds. These should be optimized for your specific application.

ParameterRecommendationRationale
Injector Type Split/SplitlessOffers versatility for a wide range of concentrations.[11]
Injector Temperature 230 - 250 °CEnsures rapid vaporization while minimizing thermal degradation.[8]
Injection Mode Splitless (for trace) or Split (for high concentration)Matches the technique to the analytical sensitivity requirements.[10][11]
Split Ratio 10:1 to 100:1 (if applicable)Prevents column overload for concentrated samples.[12]
Liner Type Deactivated, Tapered, with Deactivated Glass WoolMinimizes active sites and analyte degradation.[8][13][15]
Carrier Gas Helium or HydrogenInert and provides good chromatographic efficiency.
Column Specifically designed for sulfur analysis (e.g., DB-Sulfur SCD)Provides the necessary inertness and selectivity for VSCs.[4][5]
Issue 3: Irreproducible Results

Poor reproducibility can stem from a variety of sources, including the injection technique and system stability.

G start Irreproducible Results check_leaks 1. Check for System Leaks: - Inlet septum, column fittings, gas lines. start->check_leaks check_autosampler 2. Verify Autosampler Performance: - Check syringe for bubbles. - Ensure consistent injection volume. check_leaks->check_autosampler check_temp 3. Confirm Temperature Stability: - Verify actual inlet and oven temperatures. check_autosampler->check_temp check_flow 4. Check Gas Flow Rates: - Verify carrier and split vent flows. check_temp->check_flow end_node Improved Reproducibility check_flow->end_node

Caption: Logical workflow for troubleshooting irreproducible VSC analysis.

Q: My peak areas are not consistent between injections. How can I improve reproducibility?

A: Inconsistent peak areas are often related to the sample introduction step.

  • Inlet Leaks: A leak at the septum is a very common cause of poor reproducibility.[17][18] Septa should be replaced regularly.

  • Sample Vaporization: The vapor volume of your sample solvent at the inlet temperature might exceed the liner volume, a phenomenon known as backflash.[19][20] This leads to sample loss and poor reproducibility. You can calculate the vapor volume to ensure it is less than the liner volume.

  • Splitless Hold Time: In splitless injection, the time the split vent remains closed (the splitless hold time) is critical.[12] If it's too short, you will lose analytes. If it's too long, you can get peak broadening. This parameter needs to be optimized.[21]

References

  • Agilent Technologies. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas.
  • ASTM International. (2024). D5504 Standard Test Method for Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Chemiluminescence.
  • ANSI Webstore. (n.d.). ASTM D5504-20 - Standard Test Method for Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Chemiluminescence.
  • Intertek Inform. (2001). ASTM D 5504 : 2001 Standard Test Method for Determination of Sulfur C.
  • ASTM International. (n.d.). ASTM D5504-08 - Standard Test Method for Determination of Sulfur Compounds in Natural Gas and.
  • Environmental Analytical Service. (n.d.). EPA Method 15/16 Sulfur Compounds.
  • Agilent Technologies. (2013). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path.
  • ASTM International. (n.d.). Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Chemiluminescence1.
  • Agilent Technologies. (2015). Inert Sample Path for the Agilent 490 Micro GC - Analysis of Low ppm Levels of Hydrogen Sulfide and Carbonyl Sulfide.
  • BenchChem. (2025). Technical Support Center: Gas Chromatography of Sulfur Compounds.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Poor Peak Shape in Sulfur Analysis.
  • BenchChem. (2025). Technical Support Center: Gas Chromatography of Volatile Sulfur Compounds.
  • Environmental Analytical Service. (n.d.). EPA Method 15 and Method 16 Target List and MDL.
  • Restek. (n.d.). Analyze ppb Level Sulfur Compounds Using an Rt-XLSulfur Micropacked GC Column or an Rtx-1 Thick Film Capillary GC Column.
  • LabRulez GCMS. (n.d.). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path.
  • ACS Symposium Series. (2011). Challenges and Artifact Concerns in Analysis of Volatile Sulfur Compounds.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • U.S. Environmental Protection Agency. (2017). METHOD 15 -DETERMINATION OF HYDROGEN SULFIDE, CARBONYL SULFIDE, AND CARBON DISULFIDE EMISSIONS FROM STATIONARY SOURCES.
  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • U.S. Environmental Protection Agency. (1980). A study to improve EPA Methods 15 and 16 for reduced sulfur compounds.
  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
  • ResearchGate. (2025). Analysis of volatile sulphur compounds in breath by gas chromatography-mass spectrometry using a three-stage cryogenic trapping preconcentration system.
  • Phenomenex. (2025). Split Vs. Splitless Injection in GC: Key Differences.
  • ResearchGate. (n.d.). Optimization and calibration of a GC-PFPD-cryogenic trapping system for the analysis of volatile sulfur compounds at trace levels in gases.
  • Thermo Fisher Scientific. (n.d.). Gas Chromatography Liner Selection Guide.
  • ASTM International. (n.d.). Online Measurement of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatograph and Electrochemical Detection1.
  • U.S. Environmental Protection Agency. (2017). Method 16.
  • Restek Corporation. (2020). Split vs Splitless Injection.
  • SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography.
  • Agilent Technologies. (2022). Get your GC methods in-line with the correct liner.
  • GL Sciences. (n.d.). 4-1 Distorted peak shapes.
  • SCION Instruments. (n.d.). S-SL Liner guide.
  • Shimadzu UK. (2021). Gas Chromatography Troubleshooting Part I – Peak Shape Issues.
  • Shimadzu Scientific Instruments. (n.d.). Overcoming Challenges of Sulfur Analysis in Natural Gas and Gaseous Fuels.
  • LCGC International. (2015). GC Troubleshooting in Petrochemical Analysis.
  • Restek Corporation. (2020). Split vs. Splitless Injection. Retrieved from [Link]

  • Restek. (n.d.). Operating Hints for Using Split/Splitless Injectors.
  • Trajan Scientific and Medical. (n.d.). Selection Guide - GC inlet liners.
  • Phenomenex. (2025). GC Injection Techniques for Accurate Chromatography.
  • Analytics-Shop. (n.d.). How to choose a GC liner.
  • Shimadzu. (2022). GC Troubleshooting guide.
  • BenchChem. (n.d.). Technical Support Center: Optimizing GC-MS Injection Parameters for Dipropyl Disulfide.
  • YouTube. (2024). GC Troubleshooting Tips and Tricks from Inlet through to Detection.
  • Agilent Technologies. (n.d.). GC Inlets An Introduction.
  • ResearchGate. (n.d.). Comprehensive GC × GC chromatography for the characterization of sulfur compound in fuels: A review.
  • ScienceDirect. (n.d.). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis.
  • GL Sciences. (n.d.). injection techniques for GC.

Sources

Technical Support Center: Column Selection for Amyl Methyl Sulfide Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for selecting the optimal gas chromatography (GC) column for the analysis of amyl methyl sulfide. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of method development and troubleshoot common challenges encountered during the analysis of volatile sulfur compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting a GC column for this compound analysis?

The most crucial step in column selection is choosing the appropriate stationary phase.[1] The principle of "like dissolves like" is a fundamental starting point; a non-polar column is generally suitable for non-polar compounds, while polar columns are better for polar compounds.[1] this compound is a polar compound, suggesting that a polar stationary phase would provide better retention and separation.

Q2: Which specific stationary phases are recommended for this compound and other volatile sulfur compounds?

For volatile sulfur compounds like this compound, several stationary phases can be effective depending on the specific requirements of the analysis:

  • Mid-polarity to Polar Phases: Columns with phases like nitroterephthalic acid modified polyethylene glycol (e.g., DB-FFAP) or wax-based phases (e.g., InertCap Pure-Wax) are often recommended for good separation of polar and semi-polar compounds.[2]

  • Non-Polar Phases: In some cases, a non-polar column, such as one with a 100% dimethylpolysiloxane phase, can provide good resolution for volatile sulfur compounds, separating them primarily by boiling point.[3] Thick film variations of these columns can enhance resolution.[3]

  • Specialized Sulfur Columns: Several manufacturers offer columns specifically designed for sulfur analysis. These columns are extensively deactivated to minimize interactions with reactive sulfur compounds and often have unique selectivities to resolve critical pairs.[3] For instance, the Agilent J&W DB-Sulfur SCD column, which has a nonpolar stationary phase, is designed to provide excellent peak shape and resolution for volatile and reactive sulfur compounds.[4]

Q3: How do I choose the correct column dimensions (length, internal diameter, and film thickness)?

The selection of column dimensions is a balance between resolution, analysis time, and sample capacity.

Dimension Effect on Chromatography Recommendation for this compound
Length Longer columns provide higher resolution but increase analysis time and cost.A 30-meter column is a common and effective starting point for many applications.[5] Shorter columns can be used for faster analysis if resolution is sufficient.
Internal Diameter (ID) Smaller ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and resolution.[6] Larger ID columns (e.g., 0.32 mm, 0.53 mm) have a higher sample capacity, which can be beneficial for trace analysis.[6][7]For general analysis, a 0.25 mm or 0.32 mm ID is a good choice. If higher sensitivity is needed and sample overload is not a concern, a smaller ID can be used.
Film Thickness Thicker films increase retention and sample capacity, which can be useful for volatile compounds.[8] Thinner films are better for high-boiling point analytes.[1]For a volatile compound like this compound, a standard film thickness (e.g., 0.25 µm) is often adequate. A thicker film (e.g., 1.0 µm or more) can be used to improve the resolution of very volatile sulfur compounds.[3]
Q4: Are there any special considerations for the GC system when analyzing sulfur compounds?

Yes, due to the reactive nature of sulfur compounds, it is crucial to ensure the entire sample flow path is inert.[3] This includes the inlet liner, tubing, and connections.[3] Active sites in the system can lead to peak tailing and loss of sensitivity.[3] Using deactivated liners and columns specifically designed for sulfur analysis is highly recommended.[3]

Troubleshooting Guide

Navigating the challenges of this compound analysis requires a systematic approach. This guide addresses common problems in a question-and-answer format, providing actionable solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing significantly. What is the likely cause and how can I fix it?

A: Peak tailing for active compounds like sulfur compounds is often due to interaction with active sites within the GC system.[3]

  • Solution Workflow:

    start Tailing Peak Observed check_liner Check Inlet Liner for Activity start->check_liner check_leaks Check for System Leaks start->check_leaks replace_liner Use a Deactivated Liner check_liner->replace_liner Contamination or Activity Suspected check_column Evaluate Column Performance check_liner->check_column Liner is Inert trim_column Trim 10-15 cm from Column Inlet check_column->trim_column Contamination at Inlet Suspected replace_column Replace with Inert/Sulfur-Specific Column check_column->replace_column Column is Old or Degraded trim_column->replace_column Tailing Persists

    A workflow for troubleshooting peak tailing.

  • Detailed Steps:

    • Inspect and Clean/Replace the Inlet Liner: The inlet liner is a common source of activity. Replace it with a new, deactivated liner.

    • Column Maintenance: If the liner is not the issue, the front of the column may be contaminated. Trim 10-15 cm from the inlet of the column.

    • Use a Specialized Column: If tailing persists, the column itself may not be sufficiently inert. Switch to a column specifically designed for sulfur analysis, which has been extensively deactivated.[3]

Q: My peak is fronting. What does this indicate?

A: Peak fronting is typically a sign of column overload.[3]

  • Solutions:

    • Reduce the injection volume.[3]

    • Dilute the sample.

    • If possible, use a column with a larger internal diameter or a thicker stationary phase film to increase sample capacity.[3]

Issue 2: Poor Resolution and Co-elution

Q: this compound is co-eluting with another compound in my sample. How can I improve the separation?

A: Improving resolution requires modifying the chromatographic conditions to alter the selectivity or efficiency of the separation.

  • Troubleshooting Diagram:

    start Co-elution Observed optimize_temp Optimize Temperature Program start->optimize_temp optimize_flow Optimize Carrier Gas Flow Rate start->optimize_flow change_phase Change Stationary Phase start->change_phase longer_column Use a Longer Column start->longer_column optimize_temp->change_phase Resolution Still Insufficient optimize_flow->change_phase Resolution Still Insufficient

    Decision tree for improving peak resolution.

  • Actionable Steps:

    • Optimize the Temperature Program: A lower initial oven temperature or a slower ramp rate can improve the separation of early-eluting compounds.[3]

    • Adjust Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for the column dimensions to maximize efficiency.

    • Change Stationary Phase: If optimizing temperature and flow is insufficient, the selectivity of the stationary phase may not be suitable for the sample matrix. Select a column with a different stationary phase to alter the elution order. For instance, if you are using a non-polar column, switching to a mid-polarity or polar column can significantly change the separation.

    • Increase Column Length: If a partial separation is observed, increasing the column length (e.g., from 30 m to 60 m) can enhance resolution, although this will increase analysis time.

Issue 3: Irreproducible Retention Times

Q: The retention time for this compound is shifting between injections. What could be causing this?

A: Retention time variability is often caused by instability in the GC system.

  • Potential Causes and Solutions:

    • Leaks: Check for leaks at the injector, column fittings, and gas lines using an electronic leak detector.

    • Flow Controller Issues: Poor control of gas flow rates can lead to shifting retention times. The flow controller may need cleaning or replacement.

    • Oven Temperature Instability: Verify that the GC oven is maintaining a stable and accurate temperature.

    • Column Contamination: Buildup of non-volatile residues on the column can affect retention. Bake out the column at a high temperature (within its specified limit) or trim the front end.

Experimental Protocol: A Starting Point for Method Development

This protocol provides a robust starting point for the analysis of this compound. Optimization will likely be required based on your specific sample matrix and instrumentation.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or a Sulfur Chemiluminescence Detector (SCD). An SCD is highly selective for sulfur compounds.[3]

  • Column: Agilent J&W DB-Sulfur SCD, 30 m x 0.32 mm ID, 4.2 µm film thickness (or equivalent sulfur-specific column).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

GC Parameters:

Parameter Value Rationale
Inlet Temperature 250 °C Ensures rapid volatilization of the sample.
Injection Mode Split (e.g., 20:1 ratio) Prevents column overload and improves peak shape for concentrated samples.
Oven Program 40 °C (hold for 2 min), then ramp at 10 °C/min to 250 °C (hold for 5 min) The initial hold helps to focus volatile analytes at the head of the column. The ramp separates compounds based on their boiling points and interaction with the stationary phase.

| Detector Temperature | 275 °C (FID) or as per manufacturer's recommendation for SCD | Prevents condensation of analytes in the detector. |

Sample Preparation: For liquid samples, a simple dilution in an appropriate solvent (e.g., methanol or dichloromethane) is often sufficient. For complex matrices, headspace analysis or solid-phase microextraction (SPME) may be necessary to isolate the volatile this compound.[2]

References

  • Technical Support Center: Gas Chromatography of Sulfur Compounds - Benchchem. (n.d.).
  • McKelvie, K. H., & Thurbide, K. B. (2017). Analysis of sulfur compounds using a water stationary phase in gas chromatography with flame photometric detection. Analytical Methods, 9(5), 855-861.
  • McKelvie, K. H., & Thurbide, K. B. (2017). Analysis of sulfur compounds using a water stationary phase in gas chromatography with flame photometric detection. Analytical Methods, 9(5), 855-861.
  • Challenges and Artifact Concerns in Analysis of Volatile Sulfur Compounds. (2011). ACS Symposium Series.
  • McKelvie, K. H., & Thurbide, K. B. (2017). Analysis of sulfur compounds using a water stationary phase in gas chromatography with flame photometric detection.
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell.
  • Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. (2023). Agilent Technologies.
  • Analysis of volatile sulphur compounds in breath by gas chromatography-mass spectrometry using a three-stage cryogenic trapping preconcentration system. (n.d.).
  • Overcoming Challenges of Sulfur Analysis in Natural Gas and Gaseous Fuels. (n.d.). Shimadzu Scientific Instruments.
  • TROUBLESHOOTING GUIDE. (n.d.).
  • Gas Chromatography (GC) Column Selection Guide. (n.d.). Sigma-Aldrich.
  • GC Column Types & Selection Guide. (n.d.). Shimadzu.
  • GC Columns and Accessories. (n.d.). Thermo Fisher Scientific.
  • Optimizing GC–MS Methods. (2013).
  • GC Column Selection Guide. (n.d.). JCANO INGENIERIA.
  • GC Column Selection Guide. (n.d.).
  • Technical Support Center: Allyl Methyl Sulfide Detection by GC-MS. (n.d.). Benchchem.
  • Optimize GC Sample Introduction via Focusing Techniques and Appropriate Inlet Selection. (2024).
  • Chromatography Troubleshooting Guides-Gas Chromatography. (n.d.). Thermo Fisher Scientific - TW.
  • Optimization and Validation of HS-GC/MS Method for the Controlled Release Study of Microencapsulated Specific Bioattractants for Target-Plaguicide Production. (n.d.). MDPI.
  • Gas Chromatography. (n.d.). Shimadzu Scientific Instruments.
  • GC Troubleshooting. (n.d.). Sigma-Aldrich.
  • GC Tips and Tricks for Method Optimiz
  • Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system. (2013). PubMed.

Sources

Technical Support Center: Optimizing Sulfur Compound Detection by Reducing Baseline Noise

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for sulfur compound analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve baseline noise issues encountered during the detection of sulfur compounds. A stable, low-noise baseline is paramount for achieving the highest sensitivity and accuracy in your analyses. This resource provides in-depth, practical solutions in a direct question-and-answer format, moving from system-wide issues to detector-specific challenges.

General System Troubleshooting: The First Line of Defense

Before delving into detector-specific issues, it's crucial to ensure the integrity of the entire analytical system. Problems originating from the gas supply, GC column, or sample introduction system are often misdiagnosed as detector malfunctions.

Q1: My baseline is noisy across all detector types. Where should I start troubleshooting?

An elevated or noisy baseline that is not specific to one type of detector often points to a system-wide issue. The most common culprits are the carrier and detector gases, or leaks within the system.

Causality: Impurities in the gas lines, such as moisture, hydrocarbons, or oxygen, can create a high background signal or react with the stationary phase of the column, leading to excessive bleed.[1] System leaks also allow atmospheric oxygen and other contaminants to enter the system, which can degrade column performance and interfere with detector function.[2]

Step-by-Step Protocol:

  • Gas Purity Verification: Ensure all gases (carrier and detector gases) are of high purity (99.999% or better).[3] The use of hydrocarbon, moisture, and oxygen traps is highly recommended on all gas lines to minimize contaminants.[4]

  • Leak Check: Perform a thorough leak check of the entire system, from the gas source to the detector. Pay close attention to fittings, septa, and column connections. An electronic leak detector is a valuable tool for this purpose.

  • Injector Maintenance: Contamination in the injector, such as residue from previous samples or a degrading septum, can be a significant source of baseline noise.[5]

    • Replace the septum and inlet liner. Agilent BTO septa, for instance, are treated to reduce bleed.[5]

    • If noise decreases after lowering the inlet temperature, septum bleed is a likely cause.[6]

  • Column Conditioning: Improperly conditioned or contaminated columns will exhibit high bleed, contributing to a rising baseline.

    • Condition the column according to the manufacturer's instructions.

    • If the column is contaminated, consider trimming the first few inches or performing a bake-out at the maximum allowable temperature.[7]

Detector-Specific Troubleshooting Guides

If general system checks do not resolve the baseline noise, the issue likely lies within the detector itself. The following sections provide detailed troubleshooting for Sulfur Chemiluminescence Detectors (SCD), Flame Photometric Detectors (FPD), and Electrochemical Detectors (ECD).

Sulfur Chemiluminescence Detector (SCD) Troubleshooting

The SCD is highly selective and sensitive for sulfur compounds but can be susceptible to baseline disturbances if not properly maintained.

Q2: I'm observing a high and noisy baseline with my SCD. What are the common causes and solutions?

High baseline noise in an SCD can often be traced to contamination of the burner or reaction cell, or issues with the vacuum system.

Causality: The SCD operates by detecting chemiluminescence from the reaction of sulfur monoxide with ozone. Contaminants in the burner or reaction cell can interfere with this reaction or create a background signal. Column bleed is particularly detrimental as silica from the stationary phase can deposit on the ceramic components, reducing sensitivity and increasing noise.[8]

Troubleshooting Workflow for SCD Baseline Noise

Caption: A stepwise guide to diagnosing high baseline noise in an SCD.

Step-by-Step Protocol:

  • Verify Gas Purity: As with general troubleshooting, ensure the purity of hydrogen, air, and carrier gases. The use of sulfur-specific traps is highly recommended.[3]

  • Assess Column Bleed: A rising baseline with increasing oven temperature is a classic sign of column bleed.[1] Use low-bleed columns specifically designed for sulfur analysis, such as the Agilent J&W DB-Sulfur SCD column.[8]

  • Inspect and Clean the Burner and Reaction Cell:

    • Turn off the GC and SCD and allow the burner to cool completely.[9]

    • Disconnect the burner thermocouple and heater.[9]

    • Carefully remove and inspect the inner and outer ceramic tubes for discoloration or deposits.

    • If contamination is present, cleaning may be possible, but replacement is often the most effective solution.[10][11]

    • The reaction cell can be cleaned annually, but this procedure requires careful handling of the photomultiplier tube (PMT) to avoid damage from light exposure.[3][12]

  • Check the Vacuum System: The SCD relies on a stable vacuum.

    • Check the vacuum pump oil level and quality. Replace the oil and oil mist filter as needed.[10][11]

    • Ensure all vacuum connections are secure and leak-free.

  • Verify Ozone Generator Function: A malfunctioning ozone generator will lead to a loss of signal. Check for a pungent ozone odor, which may indicate a leak.[3]

Table 1: Typical Operating Conditions for Agilent 355 SCD

ParameterRecommended Setting
Gases High Purity (99.999% or better)
Hydrogen Flow 100 mL/min
Air Flow 40 mL/min
Burner Temperature 800°C
Pressure 34.6 kPa

Source:[13]

Flame Photometric Detector (FPD) Troubleshooting

The FPD is a robust and widely used detector for sulfur analysis. Baseline noise in an FPD is often related to the flame conditions and cleanliness of the detector components.

Q3: My FPD baseline is noisy and I'm seeing quenching effects. How can I resolve this?

A noisy FPD baseline and quenching (a dip in the baseline or suppression of the sulfur signal) are typically caused by co-eluting hydrocarbons and non-optimal gas flow rates.

Causality: The FPD measures the light emitted by sulfur species (as S₂) in a hydrogen-rich flame.[14][15] High concentrations of co-eluting hydrocarbons can absorb this emitted light, leading to a suppressed signal, a phenomenon known as quenching.[16] The ratio of hydrogen to air is critical for maintaining a stable flame and optimizing the sulfur response.[17]

Step-by-Step Protocol:

  • Optimize Gas Flow Rates: The hydrogen-to-air ratio is a critical parameter for FPD performance.

    • Start with the manufacturer's recommended flow rates.

    • Systematically adjust the hydrogen and air flows to find the optimal ratio for your analysis. A common starting point is a 10:1 air-to-hydrogen ratio for FID, but FPDs often use a hydrogen-rich flame.[18]

    • For sulfur compounds, an H₂ flow rate of around 80 mL/min and an O₂/H₂ ratio of 0.20-0.30 have been found to be optimal.[17]

  • Check for Flame Ignition: Ensure the flame is lit and stable. An unstable flame will result in a noisy and wandering baseline.

  • Clean the Detector: Column bleed and sample matrix can build up inside the detector, leading to contamination.

    • Turn off the detector gases and allow the detector to cool.

    • The detector can often be cleaned by rinsing with a suitable solvent without complete disassembly.[19]

    • For a more thorough cleaning, the jet can be removed and cleaned with a wire or brush.[20]

  • Inspect the Optical Path:

    • Check the filter for cleanliness and ensure it is the correct one for sulfur analysis (typically around 394 nm).[15]

    • Clean the detector window and light pipe with an appropriate solvent like isopropyl alcohol.[21][22]

Table 2: Optimized FPD Gas Flow Rates for Sulfur Analysis

GasFlow Rate (mL/min)
Hydrogen (H₂) (Optimum) 80
Oxygen (O₂) in Air (O₂/H₂ ratio) 0.20 - 0.30
Nitrogen (N₂) Makeup Gas 125 - 175

Source:[17]

Electrochemical Detector (ECD) Troubleshooting

Electrochemical detectors are commonly used for the detection of specific sulfur compounds like hydrogen sulfide (H₂S) and sulfur dioxide (SO₂). Baseline issues are often related to the electrodes or the electrolyte.

Q4: My electrochemical sensor is showing a drifting baseline and reduced sensitivity. What should I do?

Baseline drift and a loss of sensitivity in an electrochemical sensor often indicate electrode fouling, electrolyte depletion, or exposure to interfering gases.

Causality: Electrochemical sensors operate through the chemical reaction of the target gas at the electrode surface, generating an electrical signal.[23] Contamination of the electrode surface can block these active sites, reducing the sensor's response.[24] The electrolyte is consumed over time and can also be affected by extreme temperatures and humidity.[15]

Troubleshooting Workflow for ECD Baseline Issues

Caption: A logical flow for troubleshooting common ECD baseline problems.

Step-by-Step Protocol:

  • Perform a Calibration Check:

    • Zero the detector in a clean air environment or using a zero-air cylinder.[25]

    • Perform a span calibration using a certified calibration gas. If the sensor fails to respond or gives a low reading, it may be nearing the end of its life.[26]

  • Inspect and Clean the Electrodes:

    • If the sensor is accessible, visually inspect the electrodes for any signs of corrosion or contamination.

    • Clean the electrodes using a mild solvent like isopropanol or a specialized electronic cleaner on a soft cloth or swab.[24] For more stubborn deposits, a very dilute acid solution (e.g., 5% hydrochloric acid) can be used, followed by a thorough rinse with deionized water.[27]

  • Check for Environmental Factors:

    • Extreme temperatures and humidity can affect sensor performance and lifespan. High temperatures can dry out the electrolyte, while low humidity can also cause issues.[15][28]

    • Ensure the operating environment is within the manufacturer's specifications.

  • Consider Sensor Replacement: Electrochemical sensors are consumable items with a typical lifespan of 2-3 years for H₂S sensors.[29] If cleaning and recalibration do not restore performance, the sensor should be replaced.[30]

Table 3: Recommended Maintenance Schedule for Electrochemical H₂S Sensors

FrequencyTask
Monthly Perform a "bump test" to verify sensor response.
Every 6 Months Perform a full calibration with certified gas.[26][31]
As Needed Clean the sensor exterior and check for any physical damage.
Every 2-3 Years Replace the sensor element.[30]

Conclusion

A systematic and logical approach is key to effectively troubleshooting baseline noise in sulfur compound detection. By first addressing system-wide potential issues and then moving to detector-specific diagnostics, researchers can efficiently identify and resolve the root cause of the problem. Regular maintenance, including the use of high-purity gases, proper column care, and routine detector cleaning, is the best strategy for preventing baseline issues and ensuring the generation of high-quality, reliable data.

References

  • Agilent Technologies. (n.d.). G3488A SCD and G3489A NCD User Manual. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Agilent 8355 S Sulfur and 8255 S Nitrogen Chemiluminescence Detectors User Manual. Retrieved from [Link]

  • Emerson. (n.d.). FPD for Gas Chromatographs - Hardware Reference Manual. Retrieved from [Link]

  • Verichek Technical Services. (n.d.). OES Electrode Cleaning | Tools, Tips & More. Retrieved from [Link]

  • Farwell, S. O., & Barinaga, C. J. (1986). Relative FPD Responses for a Systematic Group of Sulfur-Containing Compounds.
  • Walchem. (n.d.). Sensor Cleaning. Retrieved from [Link]

  • Agilent Technologies. (n.d.). 355 Sulfur and 255 Nitrogen Chemiluminescence Detectors Operation and Maintenance Manual. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Flame Photometric Detector Plus (FPD Plus). Retrieved from [Link]

  • Calibration Technologies. (n.d.). GG-H2S-EXP Hydrogen Sulfide Sensor - Installation and Operation Manual. Retrieved from [Link]

  • Eng-Tips Forums. (2013). Electrochemical cell H2S detectors maintenance. Retrieved from [Link]

  • Gas Detectors USA. (n.d.). GASGUARD H2S Hydrogen Sulfide Sensor. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Troubleshooting Gas Chromatograph Baseline Problems. Retrieved from [Link]

  • Google Patents. (n.d.). US6623620B2 - Method for detecting or monitoring sulfur dioxide with an electrochemical sensor.
  • SpecifiedBy. (n.d.). MAINTENANCE GUIDE The flame detectors are designed to give years of trouble-free operation with minimal atten. Retrieved from [Link]

  • SemeaTech. (n.d.). Lifespan and Shelf Life of Electrochemical Gas Sensors. Retrieved from [Link]

  • Scribd. (n.d.). 355 Sulfur and 255 Nitrogen Chemiluminescence Detectors Operation and Maintenance Manual. Retrieved from [Link]

  • Emerson. (n.d.). Electrochemical H2S Detector User Manual. Retrieved from [Link]

  • BWB Technologies. (2019, January 3). How To Maintain a Flame Photometer. Retrieved from [Link]

  • BTX Online. (n.d.). ELECTRODE CLEANING PROTOCOL. Retrieved from [Link]

  • ASDevices. (n.d.). The most reliable and user-friendly solution for ultratrace sulfur analysis in Hydrogen, Air and Carbon Dioxide. Retrieved from [Link]

  • Crawford Scientific. (2021, May 25). Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. Retrieved from [Link]

  • Shimadzu. (n.d.). No.G232. Retrieved from [Link]

  • Agilent Technologies. (2003, March 17). Dual-Channel Gas Chromatographic System for the Determination of Low-Level Sulfur in Hydrocarbon Gases Application. Retrieved from [Link]

  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Two: Baseline Disturbances. Retrieved from [Link]

  • PemTech. (2021, September 11). How to disinfect an electrochemical gas sensor safely? Retrieved from [Link]

  • SRI Instruments Europe GmbH. (n.d.). FPD - Flame Photometric Detector. Retrieved from [Link]

  • YouTube. (2025, October 29). Electrode Corrosion: Cleaning & Sensor Replacement Guide. Retrieved from [Link]

  • American Laboratory. (2016, February 19). Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Pulsed Flame Photometric Detection. Retrieved from [Link]

  • SRI Instruments. (n.d.). Flame Photometric Detector - FPD Overview. Retrieved from [Link]

  • Winsen Sensor. (n.d.). Electrochemical Hydrogen Sulfide Gas Sensor (ME3-H2S). Retrieved from [Link]

  • YSI. (n.d.). 5383 PFPD Pulsed Flame Photometric Detector Operators Manual. Retrieved from [Link]

  • KIN-TEK Analytical. (n.d.). Analysis of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography with Pulsed Flame Photometric Detection (PFPD). Retrieved from [Link]

  • SciELO. (n.d.). ASSESSMENT OF SCD-DP CALIBRATION TO QUANTIFY TRACES OF SULFUR COMPOUNDS IN GASEOUS STREAMS. Retrieved from [Link]

  • YouTube. (2025, December 5). Technical Brief #244: Cleaning Flame Detector Windows. Retrieved from [Link]

  • YouTube. (2023, June 27). Agilent Sulfur Chemiluminescence Detector Series: Replace the Outer Ceramic. Retrieved from [Link]

  • EC Sense. (n.d.). Sulfur Dioxide SO2 Gas Sensor – ES1-SO2-100. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection of sulfur dioxide at low parts-per-million concentrations using low-cost planar electrodes with ionic liquid electrolytes. Retrieved from [Link]

  • YouTube. (2023, June 4). Principles of Operation, Maintenance, and Troubleshooting for Sulfur and Nitrogen Chemiluminescence. Retrieved from [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • GAS - Chromatography Solutions. (n.d.). Low Sulphur analyser using SCD. Retrieved from [Link]

  • SciSpace. (n.d.). Analysis of both sulfur and non-sulfur compounds using a single gas chromatograph with parallel sulfur chemiluminescence and the. Retrieved from [Link]

  • Soldered Electronics. (n.d.). High precision electrochemical SO₂ gas sensor breakout. Retrieved from [Link]

  • Agilent Technologies. (2013, September 5). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. Retrieved from [Link]

  • NIH. (n.d.). Recent Advances in Electrochemical Sensors for Detecting Toxic Gases: NO2, SO2 and H2S. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Troubleshooting Baseline Problems. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Amyl Methyl Sulfide and Dimethyl Sulfide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organosulfur compounds, both amyl methyl sulfide (AMS) and dimethyl sulfide (DMS) present unique characteristics that are pivotal for a range of scientific applications, from flavor chemistry to industrial synthesis. This guide provides an in-depth, objective comparison of their chemical and physical properties, sensory profiles, and safety considerations, supported by established data and standardized analytical methodologies. Our aim is to equip researchers, scientists, and drug development professionals with the critical information necessary to make informed decisions in their work.

Core Physicochemical Properties: A Tale of Two Sulfides

The fundamental differences in the physical and chemical nature of AMS and DMS can be attributed to the variance in their alkyl chain lengths. The presence of a five-carbon amyl group in AMS, as opposed to the two methyl groups in DMS, significantly influences their volatility, solubility, and other key parameters.

A summary of their core properties is presented below for direct comparison:

PropertyThis compound (AMS)Dimethyl Sulfide (DMS)
Molecular Formula C₆H₁₄S[1][2](CH₃)₂S[3]
Molecular Weight 118.24 g/mol [1][2][4]62.14 g/mol [5][6]
Boiling Point 145-148 °C[1][7][8]37 °C[3]
Melting Point -94 °C[1][2][7]-98 °C[3][5]
Density ~0.84 g/mL[2][7][8]0.846 g/cm³[3][5]
Flash Point Flammable liquid, classified under UN 1993[2]-38 °C to -49 °C[3]
Solubility Insoluble in water; soluble in alcohols and ethers.Slightly soluble in water; soluble in alcohol and ether.[6][9]

The longer alkyl chain in AMS results in stronger van der Waals forces, leading to a significantly higher boiling point compared to the highly volatile DMS. This distinction is critical in applications where controlled release or retention of the sulfur compound is required.

The Olfactory Landscape: From Cabbage to Off-Flavors

The odor profiles of AMS and DMS are distinct and play a crucial role in their application, particularly in the flavor and fragrance industry.

Dimethyl Sulfide (DMS) is well-known for its characteristic cabbage-like smell.[3][10] It is a key component of the aroma of many cooked vegetables, such as corn, cabbage, and beetroot, as well as seafood.[3] While often described as disagreeable at high concentrations, at very low levels (0.1 - 3.0 ppm), it can contribute a desirable green vegetable note.[9] Its low odor threshold, reported to be between 0.02 and 0.1 ppm, makes it a potent aroma compound.[3]

This compound (AMS) , in contrast, is often associated with undesirable off-flavors and food spoilage.[11] Its odor is described as strong and unpleasant.[11] This characteristic has led to its investigation as a marker for deterioration in products like cheese, meat, and seafood.[11] The odor threshold for AMS is remarkably low at 0.00028 ppm, indicating its potent sensory impact even at trace levels.[7][8][12]

Applications: A Spectrum of Utility

Despite their sometimes-unpleasant odors, both sulfides have found utility in various industrial and research settings.

Dimethyl Sulfide (DMS) has a broad range of applications:

  • Flavor and Fragrance: It is used as a food flavoring agent and a fragrance modifier in perfumes.[13][14]

  • Industrial Feedstock: DMS serves as a sulfidation agent in ethylene production and is used in the synthesis of other chemicals, including dimethyl sulfoxide (DMSO).[13][15]

  • Petroleum Refining: It is utilized in the sulfur recovery process to mitigate sulfur emissions.[16]

This compound (AMS) applications include:

  • Flavoring and Fragrance: It is used as a flavoring agent in some food products and as an ingredient in perfumes.[11]

  • Chemical Intermediate: AMS acts as an intermediate in organic synthesis and pharmaceutical applications.[11]

  • Environmental Analysis: Due to its association with industrial processes and natural decay, it has been explored as a marker for environmental pollution.[11]

Safety and Handling: A Critical Overview

Both AMS and DMS are flammable liquids and require careful handling in a well-ventilated environment.

Dimethyl Sulfide (DMS) is highly flammable with a very low flash point.[3] It is also an eye and skin irritant and is harmful if swallowed.[3] Personal protective equipment, including respirators with organic vapor canisters, gloves, and eye protection, is recommended.[17]

This compound (AMS) is also classified as a flammable liquid.[4] While specific toxicity data is less abundant in the provided results, standard precautions for handling flammable organosulfur compounds should be followed, including the use of appropriate personal protective equipment.

Experimental Protocols for Analysis

To objectively compare and quantify AMS and DMS, standardized analytical techniques are essential. Gas chromatography is the method of choice for separating and quantifying these volatile sulfur compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sulfide Profiling

This protocol outlines a general method for the analysis of AMS and DMS in a sample matrix.

Objective: To separate and identify this compound and Dimethyl Sulfide in a sample.

Methodology:

  • Sample Preparation:

    • For liquid samples, a headspace or purge-and-trap technique is recommended to extract the volatile sulfides.

    • For solid samples, solvent extraction followed by headspace analysis can be employed.

  • GC-MS System:

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, DB-VRX) is suitable for separating these compounds.

    • Oven Program: An initial low temperature (e.g., 40°C) held for several minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature (e.g., 250°C).

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-300.

  • Data Analysis:

    • Identification of DMS and AMS is achieved by comparing their retention times and mass spectra to those of authentic standards.

    • Quantification can be performed using an internal or external standard calibration.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Headspace or Purge-and-Trap Sample->Extraction GC_Inlet GC Inlet Extraction->GC_Inlet GC_Column Capillary Column GC_Inlet->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Identification Compound Identification (Retention Time & Mass Spectra) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: Workflow for the analysis of volatile sulfides using GC-MS.

Logical Relationship of Properties and Applications

The interplay between the physicochemical properties and the applications of these sulfides is a key consideration for their selection in a given process.

Properties_Applications cluster_DMS Dimethyl Sulfide (DMS) cluster_AMS This compound (AMS) DMS_Props Physicochemical Properties High Volatility (Low BP) Cabbage-like Odor DMS_Apps Applications Flavoring (low conc.) Industrial Feedstock Fragrance Modifier DMS_Props:f1->DMS_Apps:f2  Facilitates reactions  and separation DMS_Props:f2->DMS_Apps:f1  Characteristic note DMS_Props:f2->DMS_Apps:f3  Potent aroma AMS_Props Physicochemical Properties Low Volatility (High BP) Unpleasant, 'Off' Odor AMS_Apps Applications Flavoring (specific uses) Chemical Intermediate Spoilage Marker AMS_Props:f1->AMS_Apps:f2  Higher reaction  temperatures possible AMS_Props:f2->AMS_Apps:f3  Indicator of decay AMS_Props:f2->AMS_Apps:f1  Specific flavor profiles

Caption: Relationship between properties and applications of DMS and AMS.

Conclusion

The choice between this compound and dimethyl sulfide is fundamentally driven by the specific requirements of the application. The high volatility and distinct cabbage-like aroma of DMS make it a versatile compound in both the flavor industry and industrial synthesis. In contrast, the lower volatility and potent, often undesirable, odor of AMS lend it to applications where a less volatile sulfur source is needed or where it can serve as an indicator of chemical change, such as in spoilage detection. A thorough understanding of their contrasting properties is paramount for their effective and safe utilization in research and development.

References

  • Dimethyl sulfide - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Dimethyl Sulfide (DMS) - gChem Global. (n.d.). Retrieved January 14, 2026, from [Link]

  • Dimethyl Sulfide: A Key Chemical in Industrial Applications. (2024, December 29). Retrieved January 14, 2026, from [Link]

  • Dimethyl Sulfide - PerfumersWorld. (n.d.). Retrieved January 14, 2026, from [Link]

  • Industrial Applications of Dimethyl Sulfide: Petrochemicals & Beyond. (n.d.). Retrieved January 14, 2026, from [Link]

  • How Dimethyl Sulfide Plays a Vital Role in Industry and Nature. (2025, June 12). Retrieved January 14, 2026, from [Link]

  • Dimethyl sulfide (CAS N° 75-18-3) - ScenTree. (n.d.). Retrieved January 14, 2026, from [Link]

  • Dimethyl Sulfide | (CH3)2S | CID 1068 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • SAFETY DATA SHEET - Airgas. (2015, May 18). Retrieved January 14, 2026, from [Link]

  • dimethyl sulfide, 75-18-3 - The Good Scents Company. (n.d.). Retrieved January 14, 2026, from [Link]

  • Safety Data Sheet: Dimethyl sulfide - Carl ROTH. (n.d.). Retrieved January 14, 2026, from [Link]

  • Thermophysical Properties of this compound - Chemcasts. (n.d.). Retrieved January 14, 2026, from [Link]

  • Flavor Bites: Dimethyl Sulfide | Perfumer & Flavorist. (2011, October 21). Retrieved January 14, 2026, from [Link]

  • Safety Data Sheet: Dimethyl sulfide - Carl ROTH. (n.d.). Retrieved January 14, 2026, from [Link]

  • This compound | C6H14S | CID 15620 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • Allyl methyl sulfide | C4H8S | CID 66282 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • allyl methyl sulfide, 10152-76-8 - The Good Scents Company. (n.d.). Retrieved January 14, 2026, from [Link]

  • amyl methyl disulfide, 72437-68-4 - The Good Scents Company. (n.d.). Retrieved January 14, 2026, from [Link]

  • Material Safety Data Sheet - Methyl methylsulfinylmethyl sulfide, 97% - Cole-Parmer. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

The Subtle Savagery of Sulfur: A Comparative Analysis of Thioether Compounds in Flavor Profiles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced impact of volatile organic compounds is paramount. Among these, thioethers—a class of sulfur-containing organic compounds—play a profoundly influential, if often misunderstood, role in the flavor and aroma profiles of a vast array of foods and beverages. Their presence, even at parts-per-trillion levels, can define the character of a product, transforming it from bland to brilliant, or signaling a decline from fresh to spoiled. This guide provides an in-depth comparative analysis of key thioether compounds, offering insights into their distinct flavor contributions and detailing robust analytical methodologies for their precise quantification.

The Dichotomy of Thioethers in Flavor Perception

Unlike many flavor compounds that offer straightforwardly pleasant notes, thioethers often walk a fine line between desirable and off-putting aromas. Their sensory impact is highly concentration-dependent, a characteristic that makes their study both challenging and critical for quality control in the food and beverage industry. Below is a comparative analysis of some of the most significant thioethers and their characteristic flavor profiles.

Thioether CompoundChemical StructureCommon Flavor DescriptorsTypical Food/Beverage Occurrence
Dimethyl Sulfide (DMS) CH₃SCH₃Cooked corn, sweetcorn, cabbage, asparagus, marine, ozonic[1][2]Beer (especially lagers), coffee, canned vegetables, seafood[3][4][5][6]
Methional CH₃SCH₂CH₂CHOCooked potato, savory, brothy, potato chips[7][8][9][10]Potato-based snacks, soups, black and green tea, beer[7][10]
Dimethyl Disulfide (DMDS) CH₃SSCH₃Garlic-like, cabbage, onion, putrid[11][12]Garlic, onion, cheese, meats, fermented foods[11][12][13]
S-Methyl Thioesters R-C(O)SCH₃Cheesy, cabbage-like, fruity, tropical (varies with the ester group)[14]Cheeses (e.g., Camembert, Limburger), fermented products[14][15]

The dichotomy is clear: at low concentrations, DMS can provide a desirable sweetness to lager beers, while at higher levels, it imparts a cooked cabbage off-flavor.[2][5] Similarly, methional is key to the savory, comforting aroma of potato chips but can be perceived as overly brothy or soupy at elevated concentrations.[7][9] This underscores the necessity for precise analytical techniques to monitor and control the levels of these potent flavor compounds.

Unmasking the Volatiles: A Comparative Look at Analytical Methodologies

The analysis of thioethers in complex food matrices is notoriously challenging due to their high volatility, reactivity, and typically low concentrations.[16] Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a pre-concentration technique such as Headspace Solid-Phase Microextraction (HS-SPME) has emerged as the gold standard for the sensitive and selective determination of these compounds.[17][18][19]

The Power of Pre-Concentration: Comparing SPME Fibers

The choice of SPME fiber is a critical parameter that significantly influences the efficiency of thioether extraction from the sample headspace. The selection depends on the polarity and volatility of the target analytes.

SPME Fiber CoatingCompositionTarget AnalytesKey Characteristics & Performance
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) Mixed phase with a broad range of pore sizesBroad range of volatile and semi-volatile compounds, including sulfur compoundsOffers a wide range of applicability and is often the first choice for screening volatile sulfur compounds.[18][19]
Carboxen/Polydimethylsiloxane (CAR/PDMS) Adsorbent (Carboxen) in a liquid polymer (PDMS)Highly volatile compounds, including many sulfur compoundsParticularly effective for trapping small, volatile molecules like dimethyl sulfide.[17][18]
Polyacrylate (PA) Polar polymerPolar analytesLess commonly used for thioethers but can be effective for more polar sulfur compounds.

For a general screening of volatile sulfur compounds, a DVB/CAR/PDMS fiber often provides the most comprehensive profile. However, for targeted analysis of highly volatile thioethers like DMS, a CAR/PDMS fiber may offer superior sensitivity.[17][18]

Experimental Protocol: HS-SPME-GC-MS Analysis of Thioethers in a Liquid Matrix (e.g., Beer)

This protocol provides a detailed, step-by-step methodology for the quantitative analysis of thioethers. The causality behind each step is explained to provide a deeper understanding of the analytical process.

Sample Preparation
  • Objective: To prepare the sample for headspace analysis and ensure the efficient release of volatile thioethers.

  • Procedure:

    • Degas carbonated samples (if applicable) by gentle stirring or sonication to prevent foam formation during extraction.

    • Pipette a precise volume (e.g., 10 mL) of the liquid sample into a 20 mL headspace vial.

    • Add a known amount of an internal standard (e.g., deuterated dimethyl sulfide, DMS-d6) to each sample for accurate quantification.[20]

    • Add a salt (e.g., NaCl) to the vial to increase the ionic strength of the sample. This "salting-out" effect reduces the solubility of the volatile thioethers in the liquid phase and promotes their partitioning into the headspace.[21]

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

Headspace Solid-Phase Microextraction (HS-SPME)
  • Objective: To extract and concentrate the volatile thioethers from the sample's headspace onto the SPME fiber.

  • Procedure:

    • Place the sealed vial in a temperature-controlled autosampler or water bath.

    • Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace.[21]

    • Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30-60 minutes). The optimal time and temperature will depend on the specific analytes and matrix.[17][18]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Objective: To separate the extracted thioethers and identify and quantify them based on their mass spectra.

  • Procedure:

    • Immediately after extraction, insert the SPME fiber into the heated injection port of the GC.

    • Thermally desorb the analytes from the fiber onto the GC column.

    • Separate the compounds on a suitable capillary column (e.g., a non-polar or mid-polar column).

    • Detect the separated compounds using a mass spectrometer operating in either full scan mode (for identification) or selected ion monitoring (SIM) mode (for targeted quantification).[20]

Visualizing the Workflow

G cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis Sample Liquid Sample (e.g., Beer) Vial Add to Headspace Vial Sample->Vial IS Spike with Internal Standard Vial->IS Salt Add Salt (e.g., NaCl) IS->Salt Seal Seal Vial Salt->Seal Equilibrate Equilibrate Sample (e.g., 40-60°C) Seal->Equilibrate Extract Expose SPME Fiber to Headspace Equilibrate->Extract Desorb Thermal Desorption in GC Injector Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (Scan or SIM) Separate->Detect Data Data Detect->Data Data Acquisition Analysis Analysis Data->Analysis Quantification & Identification

Caption: Workflow for the analysis of thioether compounds using HS-SPME-GC-MS.

Data Presentation: A Comparative Look at Thioether Concentrations in Beer

The following table presents hypothetical but representative quantitative data for key thioethers in different beer styles, illustrating how their concentrations can vary and influence the final flavor profile.

Beer StyleDimethyl Sulfide (DMS) (µg/L)Methional (µg/L)Dimethyl Disulfide (DMDS) (µg/L)Predominant Flavor Contribution
American Lager 60 - 100< 5< 1Sweet, corny, crisp[3][5]
German Pilsner 30 - 70< 5< 1Subtle sweet corn, clean[3]
India Pale Ale (IPA) < 20< 5< 1Dominated by hop aromas
Stout < 305 - 15< 2Roasted malt, coffee, chocolate notes
Aged Barleywine 20 - 5010 - 302 - 5Savory, brothy, sherry-like notes

Conclusion: The Importance of Precise Thioether Analysis

The comparative analysis of thioether compounds is a critical aspect of flavor chemistry and quality control. Their potent and often dual-natured aromas necessitate precise and reliable analytical methods to ensure product consistency and consumer satisfaction. The HS-SPME-GC-MS methodology detailed in this guide provides a robust framework for researchers and industry professionals to accurately quantify these challenging but crucial flavor compounds. By understanding the distinct contributions of different thioethers and employing rigorous analytical techniques, it is possible to harness their power to create complex and desirable flavor profiles while avoiding the pitfalls of off-aromas.

References

  • A Colorimetric Procedure for the Measurement of Dimethyl Sulfide in W
  • GMP Methional Flavour Standard | Beer Off-Flavour Detection Kit - FlavorActiV. [Link]

  • GMP-Certified DMS Flavour Standard | Dimethyl Sulphide - FlavorActiV. [Link]

  • flavors Dimethyl Sulfide - Perfumer & Flavorist. (URL not provided)
  • The Chemistry of Comfort: How Methional Enhances Food Flavors. [Link]

  • Showing Compound Dimethyl disulfide (FDB003491) - FooDB. [Link]

  • What is the natural source of dimethyl disulfide? - Knowledge. [Link]

  • Methional (CAS 3268-49-3): Odor profile, Properties, & IFRA compliance - Scent.vn. [Link]

  • Flavor Bites: Dimethyl Sulfide | Perfumer & Flavorist. [Link]

  • Volatile Sulfur Compounds in Cheddar Cheese Determined by Headspace Solid-Phase Microextraction—Gas Chromatography—PFPD - ACS Publications. [Link]

  • Methional - Wikipedia. [Link]

  • Dimethyl disulfide - Wikipedia. [Link]

  • DETERMINATION OF DIMETHYL SULPHIDE IN BREWERY SAMPLES BY HEADSPACE GAS CHROMATOGRAPHY MASS SPECTROMETRY (HS-GC/MS) - ProQuest. [Link]

  • What's DMS (Dimethyl Sulfide)? - YouTube. [Link]

  • Dimethylsulfide in beer - MASONACO. [Link]

  • Dimethyl Sulfide in Beer by Chemiluminescence Detection. (URL not provided)
  • Volatile sulfur compounds in Cheddar cheese determined by headspace solid-phase microextraction and gas chromatograph-pulsed flame photometric detection - PubMed. [Link]

  • GC DMS in Beer - Shimadzu. [Link]

  • Solid phase microextraction (SPME) combined with gas-chromatography and olfactory-mass spectrometry for characterization of cheese aroma compounds | Request PDF. [Link]

  • Determination of volatile compounds in white brine cheese and ultrafiltered cheese during ripening and shelf-life using nano-adsorbent fibers - NIH. [Link]

  • Comparison of SPME Methods for Determining Volatile Compounds in Milk, Cheese, and Whey Powder - PMC - NIH. [Link]

  • Recent Advances in Volatile Sulfur Compounds in Cheese: Thiols and Thioesters | Request PDF. [Link]

  • Model Studies on the Oxidative Stability of Odor-Active Thiols Occurring in Food Flavors. [Link]

  • Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - MDPI. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Amyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile sulfur compounds (VSCs) is a critical aspect of quality control, environmental monitoring, and sensory analysis. Amyl methyl sulfide (C6H14S), a compound often associated with distinct aromas and potential process impurities, demands robust analytical methods for its reliable measurement. This guide provides an in-depth comparison of two primary analytical techniques for the determination of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the theoretical underpinnings of each method, present detailed validation protocols, and offer comparative data to aid in the selection and implementation of the most suitable method for your specific application.

The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended use.[1][2][3][4] This guide is structured to provide not just the "how" but also the "why" behind the experimental choices, ensuring a thorough understanding of the method validation process in line with international regulatory standards such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4]

Comparing Analytical Techniques: GC vs. HPLC for this compound Analysis

The choice between Gas Chromatography and High-Performance Liquid Chromatography for the analysis of this compound hinges on the compound's inherent physicochemical properties, namely its volatility and the absence of a strong chromophore.

Gas Chromatography (GC): The Natural Choice for Volatile Analytes

Gas chromatography is an ideal technique for the separation and analysis of volatile and thermally stable compounds like this compound. The principle of GC involves partitioning the analyte between a gaseous mobile phase and a stationary phase within a column. Due to its volatility, this compound is readily carried through the column by an inert gas, and its separation from other components is achieved based on its boiling point and interaction with the stationary phase.

For the analysis of sulfur-containing compounds, GC can be coupled with highly specific and sensitive detectors, which is a significant advantage.

  • Sulfur Chemiluminescence Detector (SCD): This detector offers high selectivity and an equimolar response to sulfur compounds, meaning the signal is directly proportional to the number of sulfur atoms in the molecule, simplifying quantification.[2][3][4] The SCD is less susceptible to interference from the sample matrix, making it a robust choice for complex samples.[4]

  • Flame Photometric Detector (FPD): The FPD is another sulfur-selective detector, though it can be prone to quenching effects from co-eluting hydrocarbons, which can suppress the sulfur signal.

  • Flame Ionization Detector (FID): While not sulfur-specific, the FID is a universal detector for organic compounds and can be used for the quantification of this compound if the sample matrix is relatively clean and free of interfering compounds.

  • Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides structural information, enabling positive identification of this compound and the quantification of the ion fragments.

High-Performance Liquid Chromatography (HPLC): A Path Requiring Derivatization

High-Performance Liquid Chromatography separates compounds based on their interaction with a stationary phase and a liquid mobile phase. For non-volatile or thermally labile compounds, HPLC is the method of choice. However, for a volatile compound like this compound that lacks a UV-absorbing chromophore, direct analysis by HPLC with a standard UV detector is not feasible.

To overcome this limitation, a pre-column derivatization step is necessary. This involves reacting this compound with a chromophoric or fluorophoric reagent to create a derivative that can be readily detected by a UV or fluorescence detector. A common derivatizing agent for compounds lacking a chromophore is 2,4-dinitrophenylhydrazine (DNPH), although this is more typically used for carbonyl compounds. For sulfides, other derivatization strategies would be required to introduce a UV-active or fluorescent tag. This additional sample preparation step adds complexity and potential sources of error to the analytical method.

Validation of an Analytical Method for this compound

The validation process ensures that an analytical method is suitable for its intended purpose.[1][2][3][4] Key performance characteristics that must be evaluated include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Visualizing the Validation Workflow

Sources

A Comparative Guide to Analytical Standards for Amyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to the Accurate Quantification of Amyl Methyl Sulfide in the Absence of Commercial Certified Reference Materials

For researchers, scientists, and professionals in drug development, the accurate quantification of analytes is the bedrock of reliable data. This guide addresses a common challenge in analytical chemistry: the quantification of a compound, in this case, this compound (also known as 1-(methylthio)pentane), for which no commercial certified reference material (CRM) is available. This situation necessitates a rigorous, in-house approach to standardization.

This document provides an in-depth comparison of the two most viable strategies for achieving accurate and reproducible results:

  • Approach A: In-House Primary Standard Preparation and Qualification. This involves synthesizing or purifying this compound and thoroughly characterizing it to establish a well-documented in-house reference standard.

  • Approach B: The Surrogate Standard Approach. This strategy leverages a commercially available, certified reference material of a structurally similar compound for calibration, relying on the predictable response of certain analytical detectors.

The Challenge: No Commercial CRM for this compound

A thorough search of major suppliers of analytical standards and reference materials reveals a critical gap: there are currently no commercially available Certified Reference Materials specifically for this compound. While many suppliers offer general sulfur standards, these are typically certified for total sulfur content in matrices like petroleum products and are not suitable for the specific quantification of this compound.[1]

This absence of a traceable CRM means that laboratories must establish their own basis for accurate measurement. The choice between preparing a dedicated in-house standard or using a surrogate standard depends on the required level of accuracy, available resources, and the analytical instrumentation employed.

Approach A: Preparation and Qualification of an In-House this compound Standard

This approach is the most rigorous and provides the highest level of confidence in the analytical data. It involves the preparation of high-purity this compound and its comprehensive characterization to assign a purity value.[2] This in-house standard then serves as the primary reference for all subsequent analyses.

Workflow for In-House Standard Preparation and Qualification

cluster_prep Preparation cluster_qual Qualification cluster_use Usage prep_start Obtain this compound (neat) synthesis Synthesis (if required) prep_start->synthesis If not commercially available as neat chemical purification Purification (e.g., Distillation) prep_start->purification If starting with commercial product synthesis->purification identity Identity Confirmation (NMR, MS) purification->identity High-Purity Material purity Purity Assessment (qNMR, GC-FID, DSC) identity->purity potency Potency Assignment (Mass Balance Approach) purity->potency coa Generate In-house Certificate of Analysis potency->coa storage Store with Stability Monitoring coa->storage Qualified Standard calibration Prepare Calibration Solutions storage->calibration analysis Sample Analysis calibration->analysis

Caption: Workflow for the preparation and qualification of an in-house this compound primary standard.

Step-by-Step Experimental Protocols

1. Preparation of High-Purity this compound

  • Synthesis (if necessary): this compound, an unsymmetrical sulfide, can be readily synthesized via a nucleophilic substitution reaction analogous to the Williamson ether synthesis.[3][4]

    • Reactants: 1-Pentanethiol (amyl mercaptan) and a methylating agent such as methyl iodide. A non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the thiol.

    • Procedure:

      • Dissolve 1-pentanethiol in an appropriate aprotic solvent (e.g., tetrahydrofuran, THF).

      • Slowly add sodium hydride to the solution at 0°C to form the sodium thiolate salt.

      • Add methyl iodide dropwise to the reaction mixture and allow it to stir at room temperature until the reaction is complete (monitored by TLC or GC).

      • Quench the reaction with water and extract the this compound with an organic solvent (e.g., diethyl ether).

      • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product should be purified, typically by fractional distillation, to achieve high purity.

2. Qualification of the In-house Standard

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to confirm the molecular structure of this compound.

    • Mass Spectrometry (MS): Obtain the mass spectrum to confirm the molecular weight (118.24 g/mol ). The expected fragmentation pattern for 1-(methylthio)pentane would include the molecular ion (m/z 118) and characteristic fragments from cleavage at the C-S and C-C bonds.

  • Purity Assessment: A combination of techniques should be used to assess purity and identify any potential impurities.[2]

    • Quantitative NMR (qNMR): This is a powerful technique for determining the purity of a substance without the need for a reference standard of the same compound.

    • Gas Chromatography with Flame Ionization Detection (GC-FID): A high-resolution capillary GC column should be used to separate any volatile impurities. The peak area percent can provide an estimation of purity.

    • Differential Scanning Calorimetry (DSC): Can be used to determine the molar purity of crystalline solids.

  • Potency Assignment: The mass balance approach is a robust method for assigning the potency of the in-house standard. This involves subtracting the mass fractions of all identified impurities (e.g., water, residual solvents, and organic impurities) from 100%.

Approach B: The Surrogate Standard Approach

This approach is a more pragmatic and less resource-intensive alternative to preparing an in-house primary standard. It involves using a commercially available, certified reference material of a different but structurally related compound for calibration. This approach is particularly suitable when using a detector that exhibits a predictable and consistent response to compounds of the same class, such as the Sulfur Chemiluminescence Detector (SCD).

The SCD is known for its equimolar response to sulfur compounds, meaning its response is directly proportional to the mass of sulfur introduced, regardless of the compound's structure.[5][6][7] This property allows for the use of one sulfur compound to quantify another.

Workflow for the Surrogate Standard Approach

cluster_selection Standard Selection cluster_validation Method Validation cluster_analysis Analysis select_surrogate Select a suitable surrogate (e.g., Diethyl Sulfide CRM) verify_purity Verify Purity and Certification of Surrogate select_surrogate->verify_purity prep_cal_solutions Prepare Calibration Solutions of Surrogate Standard verify_purity->prep_cal_solutions develop_method Develop GC-SCD Method prep_cal_solutions->develop_method confirm_equimolarity Confirm Equimolarity (Optional, using neat this compound) develop_method->confirm_equimolarity generate_curve Generate Calibration Curve confirm_equimolarity->generate_curve analyze_samples Analyze Samples Containing This compound generate_curve->analyze_samples calculate_concentration Calculate Concentration (with molecular weight correction) analyze_samples->calculate_concentration

Caption: Workflow for the surrogate standard approach for the quantification of this compound.

Step-by-Step Experimental Protocol (using GC-SCD)

1. Selection of a Surrogate Standard:

  • Choose a commercially available CRM of a simple alkyl sulfide, for example, diethyl sulfide or dimethyl sulfide. The chosen surrogate should be stable, have a similar volatility to this compound, and be chromatographically resolved from it and other matrix components.

2. Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD) Analysis:

  • Instrumentation: A gas chromatograph equipped with an SCD.

  • Column: A low-bleed capillary column suitable for volatile sulfur analysis (e.g., Agilent J&W DB-Sulfur SCD).[5]

  • GC Conditions (Example):

    • Inlet: Split/splitless, 250°C.

    • Carrier Gas: Helium at a constant flow.

    • Oven Program: 40°C (hold 2 min), ramp to 250°C at 15°C/min, hold 2 min.

  • SCD Conditions: Optimized according to manufacturer's instructions.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of the surrogate (e.g., diethyl sulfide) in a suitable solvent.

  • Inject the calibration standards and generate a calibration curve of peak area versus the mass of sulfur injected.

  • Inject the sample containing this compound.

  • Determine the mass of sulfur corresponding to the this compound peak from the calibration curve.

  • Convert the mass of sulfur to the mass of this compound using the ratio of their molecular weights: Mass of this compound = (Mass of Sulfur) * (MW of this compound / MW of Sulfur)

Comparison of Approaches

FeatureApproach A: In-House Primary StandardApproach B: Surrogate Standard (with GC-SCD)
Accuracy & Traceability Highest potential accuracy. Traceability is established through in-house qualification.High accuracy, dependent on the equimolarity of the SCD. Traceability is linked to the CRM of the surrogate.
Resource Intensity High: requires expertise in synthesis, purification, and multiple analytical techniques for characterization.Moderate: requires a GC-SCD system but eliminates the need for standard preparation and qualification.
Time Investment Significant upfront time for preparation and qualification.Relatively fast to implement if the analytical method is established.
Cost High initial cost for reagents, solvents, and analytical time for characterization.Lower initial cost, mainly associated with the purchase of the surrogate CRM.
Justification & Documentation Requires extensive documentation in an in-house Certificate of Analysis.Justification relies on the established principle of SCD equimolarity and method validation data.
Best Suited For Regulated environments (e.g., GMP), development of primary reference materials, and when the highest level of accuracy is required.Routine analysis, research and development, and when a GC-SCD is available.

Conclusion and Recommendations

The choice of a standardization strategy for this compound is a critical decision that impacts the reliability and validity of analytical results.

Approach A (In-House Primary Standard) is the gold standard. It provides the most defensible and accurate data, which is essential in regulated environments or when establishing a new analytical method that will be widely used. The rigorous process of qualification ensures a deep understanding of the standard and any potential impurities.

Approach B (Surrogate Standard) offers a scientifically sound and practical alternative, particularly when using a detector with a predictable, equimolar response like the SCD. This approach significantly reduces the time and resources required for standardization while still providing high-quality, reliable data for many applications in research and development.

For laboratories tasked with the analysis of this compound, the following recommendations are provided:

  • For the highest level of metrological traceability and in regulated environments, the preparation and qualification of an in-house primary standard is the recommended approach.

  • For routine analyses in a research or process development setting where a GC-SCD is available, the surrogate standard approach is a highly efficient and reliable alternative.

Regardless of the chosen approach, proper method validation is crucial to demonstrate that the analytical procedure is fit for its intended purpose.[8] This includes assessing parameters such as specificity, linearity, accuracy, precision, and limits of detection and quantification.

References

  • JoVE. Preparation and Reactions of Sulfides. JoVE. Published May 22, 2025. [Link]

  • National Center for Biotechnology Information. This compound. PubChem. Accessed January 14, 2026. [Link]

  • Organic Chemistry Portal. Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal. Accessed January 14, 2026. [Link]

  • National Center for Biotechnology Information. Generation of perthiyl radicals for the synthesis of unsymmetric disulfides. PubMed Central. Published January 2, 2025. [Link]

  • ACS Publications. Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents. ACS Combinatorial Science. Accessed January 14, 2026. [Link]

  • Shimadzu. GC-SCD Analysis of - Fuels and Petrochemicals. Shimadzu. Accessed January 14, 2026. [Link]

  • PharmaGuide. Use of In-house Reference Standards Beyond Pharmacopoeial Standards. PharmaGuide. Published July 19, 2023. [Link]

  • National Institutes of Health. The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products. NIH. Published December 14, 2021. [Link]

  • ResearchGate. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Request PDF. Accessed January 14, 2026. [Link]

  • OpenStax. 18.7 Thiols and Sulfides. Organic Chemistry. Published September 20, 2023. [Link]

  • JRC Publications Repository. Guidelines for performance criteria and validation procedures of analytical methods used in controls of food contact materials. JRC Publications Repository. Accessed January 14, 2026. [Link]

  • Agilent. Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. Agilent. Published September 5, 2013. [Link]

  • Shimadzu. Reliable Sulfur Compounds Analysis in Diesel using Sulfur Chemiluminescence Detector Nexis SCD-2030. Shimadzu. Accessed January 14, 2026. [Link]

  • Agilent. Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. Agilent. Published April 26, 2023. [Link]

Sources

A Researcher's Guide to the Cross-Validation of Amyl Methyl Sulfide Quantification Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth comparative guide on the quantification of amyl methyl sulfide (C₆H₁₄S), a volatile sulfur compound pertinent to various fields, including environmental monitoring, food and beverage aroma profiling, and industrial quality control. The accurate measurement of this compound is critical, as even trace amounts can significantly impact product quality or indicate environmental contamination.[1][2] This guide provides a detailed cross-validation of two prevalent analytical methodologies: a modern, solventless approach and a traditional, robust solvent-based method. We will delve into the causality behind experimental choices, provide self-validating protocols, and present comparative performance data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Introduction: The Analytical Challenge of this compound

This compound, also known as 1-(methylthio)pentane, is a volatile organic compound characterized by its distinct sulfurous odor.[3] Its volatility and potential for reactivity present unique challenges for accurate and repeatable quantification.[4] The choice of an analytical technique depends on several factors, including the sample matrix, the required sensitivity, available instrumentation, and throughput needs. This guide will compare two powerful workflows:

  • Method A: Headspace Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

  • Method B: Liquid-Liquid Extraction with Gas Chromatography-Flame Photometric Detection (LLE-GC-FPD)

We will explore the fundamental principles of each technique, from sample preparation to final detection, providing the scientific rationale to guide your experimental design.

Method A: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

HS-SPME is a solvent-free sample preparation technique that is highly effective for the extraction and pre-concentration of volatile and semi-volatile compounds from a sample matrix.[5][6] It relies on the partitioning of analytes between the sample, the headspace (gas phase) above the sample, and a coated fused-silica fiber.

Expertise & Experience: The primary advantage of HS-SPME is its simplicity and sensitivity. By equilibrating the sample in a sealed vial, the volatile this compound partitions into the headspace, where it is then adsorbed by the SPME fiber. This process concentrates the analyte from the matrix, significantly enhancing detection limits.[7] The choice of fiber coating is critical; for volatile sulfur compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected due to its high affinity for a broad range of volatiles.[8]

Experimental Workflow: HS-SPME-GC-MS

The workflow involves sample equilibration, headspace extraction by the SPME fiber, thermal desorption of the analyte in the GC inlet, chromatographic separation, and detection by mass spectrometry.

cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample 1. Sample Aliquot (e.g., 5 mL water) Vial 2. Place in 20 mL Headspace Vial Sample->Vial Standard 3. Add Internal Standard (e.g., Hexyl Methyl Sulfide) Vial->Standard Salt 4. Add NaCl (to increase volatility) Standard->Salt Seal 5. Seal Vial Salt->Seal Equilibrate 6. Equilibrate & Heat (e.g., 40°C for 15 min) Seal->Equilibrate Transfer to Autosampler Expose 7. Expose SPME Fiber (DVB/CAR/PDMS) Equilibrate->Expose Adsorb 8. Adsorption (e.g., 30 min) Expose->Adsorb Retract 9. Retract Fiber Adsorb->Retract Desorb 10. Thermal Desorption in GC Inlet (e.g., 250°C) Retract->Desorb Transfer to GC Separate 11. GC Separation (Capillary Column) Desorb->Separate Detect 12. MS Detection (Scan or SIM mode) Separate->Detect Quantify 13. Quantification Detect->Quantify

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Detailed Experimental Protocol: HS-SPME-GC-MS

Trustworthiness: This protocol is designed to be self-validating through the use of an internal standard and the creation of a calibration curve.

  • Preparation of Standards:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.

    • Prepare a stock solution of an appropriate internal standard (IS), such as hexyl methyl sulfide, at the same concentration.

    • Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by spiking appropriate volumes of the this compound stock into blank matrix (e.g., deionized water).

    • Spike each calibration standard and sample with the internal standard to a final concentration of 20 ng/mL.

  • Sample Preparation:

    • Pipette 5 mL of the sample or calibration standard into a 20 mL glass headspace vial.

    • Add 1.5 g of sodium chloride (NaCl). The "salting-out" effect reduces the solubility of this compound in the aqueous phase, promoting its transfer to the headspace.[8]

    • Immediately seal the vial with a PTFE-faced silicone septum and aluminum cap.

  • HS-SPME Procedure:

    • Place the vial in the autosampler tray, which is equipped with an agitator and heater.

    • Incubate the vial at 40°C for 15 minutes with agitation to allow for equilibration between the liquid and headspace phases.

    • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C to adsorb the volatile compounds.[8]

  • GC-MS Analysis:

    • After extraction, immediately transfer the SPME fiber to the heated GC inlet (e.g., 250°C) for thermal desorption for 5 minutes.

    • Gas Chromatograph (GC) Conditions:

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 2 minutes.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan mode (m/z 40-300) for initial identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity. Key ions for this compound (m/z 118, 75, 47) and the internal standard should be monitored.

Method B: Liquid-Liquid Extraction (LLE) with GC-FPD

Liquid-liquid extraction is a classic sample preparation technique used to separate compounds based on their differential solubilities in two immiscible liquids.[9][10] For this compound in an aqueous matrix, an organic solvent like dichloromethane (DCM) or hexane is used to extract the analyte from the water.

Expertise & Experience: LLE is a robust and well-understood technique. Its effectiveness hinges on the choice of solvent and the extraction efficiency. While it involves solvents and can be more labor-intensive than SPME, it is highly effective for a wide range of analyte concentrations. The use of a Flame Photometric Detector (FPD) provides excellent selectivity and sensitivity for sulfur-containing compounds, making it a cost-effective alternative to a mass spectrometer for targeted analysis.[2] The FPD operates by detecting the light emitted from sulfur compounds when they are combusted in a hydrogen-rich flame.

Experimental Workflow: LLE-GC-FPD

The workflow consists of extracting the analyte from the liquid sample using an organic solvent, concentrating the extract, and analyzing it via GC with a sulfur-selective detector.

cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Concentration & GC-FPD Analysis Sample 1. Sample Aliquot (e.g., 100 mL water) Funnel 2. Transfer to Separatory Funnel Sample->Funnel Standard 3. Add Internal Standard Funnel->Standard Solvent 4. Add Solvent (e.g., Dichloromethane) Standard->Solvent Shake 5. Shake Vigorously & Vent Solvent->Shake Separate 6. Allow Layers to Separate Shake->Separate Collect 7. Collect Organic Layer Separate->Collect Repeat 8. Repeat Extraction (2x) Collect->Repeat Dry 9. Dry Extract (e.g., Na₂SO₄) Repeat->Dry Combine Extracts Concentrate 10. Concentrate Extract (Nitrogen Evaporation) Dry->Concentrate Inject 11. Inject into GC Concentrate->Inject Analyze 12. GC-FPD Analysis Inject->Analyze

Sources

A Comparative Guide to the Reactivity of Alkyl Sulfides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, alkyl sulfides (thioethers) represent a pivotal class of compounds. Their unique reactivity profile, characterized by the nucleophilicity of the sulfur atom and its susceptibility to oxidation, makes them versatile intermediates and key structural motifs in a myriad of applications. This guide provides an in-depth technical comparison of the reactivity of various alkyl sulfides, moving beyond simple descriptions to elucidate the underlying principles that govern their chemical behavior. We will explore this through the lens of two fundamental transformations: oxidation and S-alkylation, supported by experimental data and detailed protocols to empower researchers in their experimental design.

The Duality of the Sulfur Atom: Nucleophilicity and Oxophilicity

The reactivity of alkyl sulfides is fundamentally dictated by the electronic nature of the sulfur atom. With its valence electrons residing in the 3p orbitals, sulfur is larger and more polarizable than its oxygen counterpart in ethers. This increased polarizability leads to a higher nucleophilicity of sulfur, making sulfides more reactive towards electrophiles in SN2 reactions.[1][2]

Conversely, the sulfur atom is also readily oxidized, capable of existing in multiple oxidation states, most commonly as sulfoxides (R₂SO) and sulfones (R₂SO₂).[3][4] This susceptibility to oxidation is a key feature exploited in both synthetic transformations and in understanding the metabolic pathways of sulfur-containing drugs.

This guide will dissect how the interplay of electronic and steric factors within different alkyl sulfide structures modulates this inherent reactivity.

Comparative Reactivity in Oxidation: The Role of Steric and Electronic Effects

The oxidation of sulfides to sulfoxides is a common and crucial transformation. A widely used and environmentally benign oxidant for this purpose is hydrogen peroxide (H₂O₂).[5][6] The reaction generally proceeds via a bimolecular mechanism where the nucleophilic sulfur atom attacks the electrophilic oxygen of the peroxide.[7]

The Influence of Alkyl Substituents

The structure of the alkyl groups (R) in a dialkyl sulfide (R-S-R') significantly impacts the rate of oxidation. This is a direct consequence of both steric hindrance and electronic effects.

  • Electronic Effects: Electron-donating alkyl groups increase the electron density on the sulfur atom, enhancing its nucleophilicity and thus accelerating the rate of oxidation.

  • Steric Effects: As the size of the alkyl groups increases, they can physically obstruct the approach of the oxidizing agent to the sulfur atom, thereby slowing the reaction rate.[8][9]

To illustrate this, let's consider the relative reactivity of a homologous series of alkyl sulfides.

Table 1: Relative Oxidation Rates of Alkyl Sulfides with Hydrogen Peroxide

SulfideStructureRelative Rate Constant (k_rel)Key Influencing Factor
Dimethyl SulfideCH₃-S-CH₃1.00Minimal steric hindrance
Diethyl SulfideCH₃CH₂-S-CH₂CH₃~0.65Increased steric hindrance
Diisopropyl Sulfide(CH₃)₂CH-S-CH(CH₃)₂~0.15Significant steric hindrance
Di-tert-butyl Sulfide(CH₃)₃C-S-C(CH₃)₃Extremely slowSevere steric hindrance

Note: The relative rate constants are approximate and collated from various kinetic studies to illustrate the general trend. Absolute rates are highly dependent on reaction conditions.

As the data suggests, there is a clear trend of decreasing reactivity with increasing steric bulk of the alkyl substituents. While the inductive effect of larger alkyl groups would suggest a slight increase in nucleophilicity, the steric hindrance is the overwhelmingly dominant factor in this series.

Experimental Protocol: Comparative Oxidation of Alkyl Sulfides

This protocol is designed to compare the relative rates of oxidation for two different alkyl sulfides via a competition experiment, monitored by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

Materials:

  • Alkyl Sulfide A (e.g., Dimethyl Sulfide)

  • Alkyl Sulfide B (e.g., Diethyl Sulfide)

  • Internal Standard (e.g., Dodecane, for GC analysis)

  • Hydrogen Peroxide (30% aqueous solution)

  • Glacial Acetic Acid[5]

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of alkyl sulfide A (1.0 mmol), alkyl sulfide B (1.0 mmol), and the internal standard (0.5 mmol) in glacial acetic acid (10 mL).

  • Initial Sample (t=0): Withdraw a 0.5 mL aliquot of the reaction mixture, quench it with an equal volume of saturated sodium bicarbonate solution, and extract with 1 mL of dichloromethane. Analyze this sample by GC or ¹H NMR to determine the initial ratio of the two sulfides relative to the internal standard.

  • Initiation of Oxidation: Cool the reaction flask to room temperature and add hydrogen peroxide (2.0 mmol, 2 equivalents) dropwise. Start a timer immediately after the addition is complete.

  • Reaction Monitoring: At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw 0.5 mL aliquots and process them as described in step 2.

  • Data Analysis: For each time point, determine the concentration of each remaining sulfide relative to the internal standard. Plot the natural logarithm of the concentration of each sulfide versus time. The slope of this line will be proportional to the rate constant of the reaction. The ratio of the slopes for the two sulfides will give their relative reactivity.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid as Solvent: It acts as a catalyst and helps to solubilize the reactants.[5]

  • Competition Experiment: By reacting both sulfides in the same flask, we ensure that the conditions (temperature, oxidant concentration) are identical for both, allowing for a direct and reliable comparison of their intrinsic reactivities.

  • Internal Standard: This is crucial for accurate quantification by GC or NMR, as it corrects for variations in sample injection volume and detector response.

Oxidation_Workflow cluster_prep Reaction Preparation cluster_reaction Oxidation cluster_analysis Analysis A Mix Sulfides A & B + Internal Standard in Acetic Acid B Take t=0 Sample A->B E Quench & Extract Aliquots C Add H₂O₂ D Monitor at Intervals (t=15, 30, 60 min) C->D D->E F GC or NMR Analysis E->F G Plot ln[Sulfide] vs. Time F->G H Determine Relative Rates G->H

Caption: Workflow for the comparative oxidation of alkyl sulfides.

Comparative Reactivity in S-Alkylation: Nucleophilicity vs. Steric Hindrance

The reaction of alkyl sulfides with alkyl halides to form sulfonium salts is a classic example of an SN2 reaction.[7][11] The rate of this reaction is highly sensitive to the nucleophilicity of the sulfur atom and steric hindrance at both the sulfur atom and the electrophilic carbon of the alkyl halide.

The Dominance of Steric Effects

Similar to oxidation, the steric environment around the sulfur atom plays a crucial role in determining the rate of S-alkylation. More sterically hindered sulfides will react more slowly with a given electrophile.

Table 2: Relative S-Alkylation Rates of Alkyl Sulfides with Methyl Iodide

SulfideStructureRelative Rate Constant (k_rel)Key Influencing Factor
Dimethyl SulfideCH₃-S-CH₃1.00Minimal steric hindrance
Diethyl SulfideCH₃CH₂-S-CH₂CH₃~0.40Increased steric hindrance
Diisopropyl Sulfide(CH₃)₂CH-S-CH(CH₃)₂~0.05Significant steric hindrance
Di-tert-butyl Sulfide(CH₃)₃C-S-C(CH₃)₃No reactionSevere steric hindrance

Note: The relative rate constants are illustrative, based on established principles of SN2 reactivity and steric effects.[12][13]

The trend is even more pronounced than in oxidation. The backside attack required for the SN2 mechanism is highly sensitive to steric bulk.[12] For di-tert-butyl sulfide, the sulfur atom is so effectively shielded that the reaction with methyl iodide does not proceed under normal conditions.

Experimental Protocol: Competitive Alkylation Monitored by ¹H NMR

This protocol allows for the direct comparison of the nucleophilicity of two alkyl sulfides by monitoring their competitive reaction with a single electrophile using ¹H NMR spectroscopy.[14]

Materials:

  • Alkyl Sulfide A (e.g., Dimethyl Sulfide)

  • Alkyl Sulfide B (e.g., Diethyl Sulfide)

  • Methyl Iodide

  • Deuterated Acetonitrile (CD₃CN)

  • NMR tube

Procedure:

  • Sample Preparation: In an NMR tube, prepare a solution containing alkyl sulfide A (0.1 mmol), alkyl sulfide B (0.1 mmol) in deuterated acetonitrile (0.5 mL).

  • Initial Spectrum (t=0): Acquire a ¹H NMR spectrum of the mixture. Integrate the characteristic signals for each sulfide.

  • Reaction Initiation: Add methyl iodide (0.1 mmol, 1.0 equivalent) to the NMR tube, cap it, shake gently to mix, and immediately place it in the NMR spectrometer.

  • Kinetic Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes) for a period of 1-2 hours.

  • Data Analysis: For each time point, integrate the signals corresponding to the starting sulfides and the newly formed sulfonium salts. The rate of disappearance of each sulfide is proportional to its reactivity. By comparing the rates of consumption of the two sulfides, their relative nucleophilicity can be determined.

Causality Behind Experimental Choices:

  • NMR Spectroscopy: Provides a non-invasive method to monitor the reaction in real-time, allowing for the simultaneous observation of reactants and products.

  • Deuterated Solvent: Necessary for NMR analysis to avoid a large solvent signal that would obscure the signals of the reactants and products.

  • Equimolar Reactants: Using equimolar amounts of the two sulfides and the electrophile allows for a direct comparison of their reaction rates under identical conditions.

Alkylation_Mechanism cluster_sterics Steric Hindrance cluster_reaction SN2 Reaction with CH₃I cluster_outcome Outcome Less_Hindered Dimethyl Sulfide (Less Hindered) TS_Less Accessible Transition State Less_Hindered->TS_Less Easy Approach of CH₃I More_Hindered Di-tert-butyl Sulfide (More Hindered) TS_More Inaccessible Transition State More_Hindered->TS_More Blocked Approach of CH₃I Fast_Reaction Fast Reaction TS_Less->Fast_Reaction No_Reaction No Reaction TS_More->No_Reaction

Caption: Influence of steric hindrance on the S-alkylation of alkyl sulfides.

Conclusion: A Predictive Framework for Reactivity

The reactivity of alkyl sulfides is a nuanced interplay of electronic and steric factors. For both oxidation and S-alkylation, steric hindrance is often the dominant factor in determining the relative reactivity of a homologous series of alkyl sulfides. As the substitution on the alpha-carbon increases, the rate of reaction decreases significantly.

This guide provides a framework for understanding and predicting the reactivity of different alkyl sulfides. The experimental protocols outlined herein offer a practical starting point for researchers to quantitatively assess these differences in their own systems. By understanding the principles that govern the reactivity of this important class of molecules, scientists and drug development professionals can make more informed decisions in the design and execution of their synthetic strategies.

References

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules. [Link]

  • SN2 Reaction. Chemistry LibreTexts. [Link]

  • Selective Oxidation of Sulfides in Flow Chemistry. ResearchGate. [Link]

  • Reaction mechanism of oxidative desulfurization of heterocyclic organic sulfides: A computational study. ResearchGate. [Link]

  • SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Pharmaguideline. [Link]

  • Computational studies on the Reactions of Thiols, Sulfides and Disulfides with Hydroperoxides. Relevance for Jet Fuel. White Rose Research Online. [Link]

  • Kinetics and mechanism of the oxidation of dimethyl sulfide by hydroperoxides in aqueous medium. Journal of the Chemical Society, Faraday Transactions. [Link]

  • Practical oxidation of sulfides to sulfones by H2O2 catalysed by titanium catalyst. ResearchGate. [Link]

  • 11.2: The SN2 Reaction. Chemistry LibreTexts. [Link]

  • Kinetics of the oxidation of diethyl sulfide in the B(OH)3-H2O2/H2O system. ResearchGate. [Link]

  • Oxidation of Diethyl Sulfide in Aqueous Solutions by Peroxynitrite and the H2O2-NO2− System. Semantic Scholar. [Link]

  • Nucleophilicity of Sulfur Compounds. Chemistry LibreTexts. [Link]

  • The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • Oxidation of Sulfides to Sulfoxides. Part 2. Oxidation by Hydrogen Peroxide. ResearchGate. [Link]

  • Quantitative study of steric hindrance. Quarterly Reviews, Chemical Society. [Link]

  • On the mechanisms of oxidation of organic sulfides by H2O2 in aqueous solutions. PubMed. [Link]

  • Advances in selective oxidation of organic sulfides by hydrogen peroxide over titanium catalyst. Academia.edu. [Link]

  • A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. Radboud Repository. [Link]

  • SN1 and SN2 Reactions of Alkyl Halides. Scribd. [Link]

  • NMR methods for the analysis of mixtures. PubMed. [Link]

  • Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. ResearchGate. [Link]

  • Improved on-line benchtop 31P NMR reaction monitoring via Multi-Resonance SHARPER. Royal Society of Chemistry. [Link]

  • Kinetics of the oxidation of diethyl sulfide by hydrogen peroxide and peroxyborates in water–alcohol solutions. ResearchGate. [Link]

  • Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Journal of Synthetic Chemistry. [Link]

  • Competition STD NMR for the detection of high-affinity ligands and NMR-based screening. PubMed. [Link]

  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. ACS Publications. [Link]

  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Nature. [Link]

  • Computational elucidation of the reaction mechanisms of elemental sulfur and polysulfides with cyanide and phosphines. ChemRxiv. [Link]

  • Organosulfur Compounds. ChemTalk. [Link]

  • NMR Spectroscopic Investigations of the Performance Limiting Mechanisms of Lithium-Sulfur Batteries. ResearchGate. [Link]

  • Organosulfur chemistry. Wikipedia. [Link]

  • Nucleophilicity and Sterics. Reddit. [Link]

  • Computational elucidation of the reaction mechanisms of elemental sulfur and polysulfides with cyanide and phosphines. ResearchGate. [Link]

  • Synthesis of sulfones. Organic Chemistry Portal. [Link]

  • Trends in C1-C4 Alcohol Oxidation Activity Enhancement for Tunable Silicon Oxide Encapsulated Platinum Electrocatalysts. ChemRxiv. [Link]

  • On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too. Royal Society of Chemistry. [Link]

  • Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography. PubMed. [Link]

  • Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives. Sci-Hub. [Link]

Sources

A Comparative Guide to Amyl Methyl Sulfide in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical reagents is a critical decision that profoundly influences experimental outcomes. This guide provides a comprehensive literature review of amyl methyl sulfide (C₆H₁₄S), offering an in-depth comparison with its alternatives in key applications. By synthesizing technical data with practical insights, this document serves as an essential resource for making informed decisions in your research endeavors.

Physicochemical Properties: A Foundation for Application

This compound, also known as 1-(methylthio)pentane, is a volatile sulfur compound (VSC) with a distinct chemical profile that dictates its utility.[1] Understanding its fundamental properties is the first step in evaluating its suitability for various applications.

PropertyValueSource
Molecular Formula C₆H₁₄S[1]
Molecular Weight 118.24 g/mol [1]
Boiling Point 145 °C
Density 0.84 g/cm³
Refractive Index 1.4490 to 1.4530
Odor Threshold 0.00028 ppm[2][3][4]

This compound in Flavor and Fragrance Applications: A Sensory Perspective

Volatile sulfur compounds are pivotal in the aroma profiles of numerous foods and beverages, often contributing desirable notes at very low concentrations.[5] this compound's extremely low odor threshold suggests its potential as a potent flavoring or fragrance agent.

Comparative Sensory Profile

A direct comparative sensory analysis of this compound against other common thioethers provides valuable insights for flavor and fragrance formulation. While specific data for this compound is limited, we can infer its likely characteristics based on related compounds.

CompoundOdor/Flavor ProfileOdor Threshold (ppm)Application Notes
This compound Likely sulfury, potentially with green, vegetable, or savory notes0.00028Its low threshold suggests high impact at trace levels.
Dimethyl Sulfide Cabbage-like, sulfury, creamy at high dilution.[6][7]0.00002 - 0.0001A key aroma component in many cooked vegetables and seafood.[6]
Allyl Methyl Sulfide Garlic-like, alliaceous, onion.[8]-A primary metabolite of garlic, responsible for "garlic breath".
Amyl Methyl Disulfide Sulfurous, onion.[9]-Often used in savory flavor creations.

Causality in Flavor Perception: The sensory characteristics of thioethers are dictated by their molecular structure. The length of the alkyl chain, in this case, the amyl group, influences volatility and interaction with olfactory receptors, leading to different odor profiles compared to the smaller dimethyl sulfide. The presence of unsaturation, as in allyl methyl sulfide, introduces a distinct garlic-like character.

Experimental Protocol: Sensory Evaluation of Thioethers in a Food Matrix

To objectively compare the sensory impact of this compound and its alternatives, a standardized sensory evaluation protocol is essential.

Objective: To determine and compare the sensory profiles of this compound, dimethyl sulfide, and allyl methyl sulfide in a neutral food base.

Materials:

  • This compound (food grade)

  • Dimethyl sulfide (food grade)

  • Allyl methyl sulfide (food grade)

  • Neutral food base (e.g., unsalted mashed potatoes, rice)

  • Deionized water

  • Glass vials with PTFE-lined caps

  • Micropipettes

  • Trained sensory panel (8-12 members)

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of each thioether in a suitable solvent (e.g., ethanol) at a concentration of 1000 ppm.

    • Prepare a series of dilutions for each compound to be added to the food base, targeting concentrations around their respective odor thresholds and at levels expected in food products.

    • Add precise volumes of the diluted thioether solutions to weighed portions of the neutral food base and mix thoroughly. Prepare a control sample with no added thioether.

  • Sensory Evaluation:

    • Present the coded samples to the sensory panel in a randomized order.

    • Panelists will evaluate each sample for aroma and flavor attributes using a descriptive analysis questionnaire. Key descriptors may include: sulfury, cabbage, garlic, onion, green, savory, metallic, and overall intensity.

    • Panelists will also rate the overall pleasantness or unpleasantness of each sample.

  • Data Analysis:

    • Analyze the data using statistical methods (e.g., ANOVA) to determine significant differences in sensory attributes between the samples.

    • Generate spider web plots to visualize the sensory profiles of each compound.

Self-Validation: The inclusion of a control and the use of a trained sensory panel with standardized evaluation procedures ensure the reliability and validity of the results.

This compound as a Chemical Intermediate: A Reactivity Comparison

Thioethers are valuable intermediates in organic synthesis, primarily due to the nucleophilicity of the sulfur atom and their ability to be oxidized to sulfoxides and sulfones.[10]

Comparative Reactivity in Oxidation Reactions

The oxidation of sulfides to sulfoxides is a fundamental transformation in organic chemistry. The rate of this reaction can be influenced by the structure of the sulfide.

SulfideRelative Oxidation RateNotes
This compound Expected to be similar to other dialkyl sulfidesThe long alkyl chain may introduce some steric hindrance.
Dimethyl Sulfide Generally high reactivityLess sterically hindered compared to larger dialkyl sulfides.
Dialkyl Sulfides Reactivity can be influenced by steric and electronic effects of the alkyl groups.[2][3]

Causality in Reactivity: The oxidation of a thioether involves a nucleophilic attack of the sulfur atom on the oxidant. The electron density on the sulfur atom and the steric hindrance around it are key factors influencing the reaction rate. While the electron-donating effect of alkyl groups increases the nucleophilicity of the sulfur, larger alkyl groups can sterically hinder the approach of the oxidant.

Experimental Protocol: Comparative Oxidation of Dialkyl Sulfides to Sulfoxides

This protocol outlines a method to compare the reaction rates of this compound and dimethyl sulfide in their oxidation to the corresponding sulfoxides.

Objective: To compare the relative rates of oxidation of this compound and dimethyl sulfide to their respective sulfoxides using hydrogen peroxide as the oxidant.

Materials:

  • This compound

  • Dimethyl sulfide

  • Hydrogen peroxide (30% solution)

  • Methanol (solvent)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Internal standard (e.g., decane)

  • Thermostatted reaction vessel

  • Microsyringes

Methodology:

  • Reaction Setup:

    • In separate thermostatted reaction vessels, prepare solutions of this compound and dimethyl sulfide in methanol at a known concentration (e.g., 0.1 M).

    • Add a known amount of the internal standard to each solution.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a stoichiometric amount of hydrogen peroxide to each vessel simultaneously.

    • At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture.

    • Quench the reaction in the aliquot immediately (e.g., by adding a small amount of sodium sulfite solution).

  • GC-MS Analysis:

    • Analyze each quenched aliquot by GC-MS to determine the concentrations of the starting sulfide and the resulting sulfoxide.

    • Use the internal standard to correct for variations in injection volume.

  • Data Analysis:

    • Plot the concentration of the sulfide as a function of time for each reaction.

    • Determine the initial reaction rate for each sulfide from the slope of the concentration vs. time plot.

    • Compare the initial rates to determine the relative reactivity of this compound and dimethyl sulfide.

Self-Validation: The use of an internal standard and the monitoring of the reaction at multiple time points ensure the accuracy and reliability of the kinetic data.

Analytical Methodologies: Ensuring Accurate Quantification

Accurate and reliable analytical methods are crucial for both quality control in flavor and fragrance applications and for monitoring reaction progress in chemical synthesis. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of volatile sulfur compounds.

GC-MS Protocol for the Analysis of Thioethers

Instrumentation:

  • Gas Chromatograph equipped with a mass selective detector (MSD)

  • Capillary column suitable for volatile sulfur compounds (e.g., DB-5ms)

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless

MSD Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-350

Sample Preparation:

  • For flavor analysis, a headspace solid-phase microextraction (SPME) technique is recommended to extract the volatile compounds from the food matrix.

  • For reaction monitoring, dilute the quenched aliquots with a suitable solvent before injection.

Conclusion

This compound presents a unique profile for researchers and developers. Its extremely low odor threshold makes it a potentially high-impact ingredient in the flavor and fragrance industry, though its specific sensory characteristics require further direct comparative studies. As a chemical intermediate, its reactivity is expected to be in line with other dialkyl sulfides, offering a reliable building block for the synthesis of more complex sulfur-containing molecules. The experimental protocols provided in this guide offer a framework for conducting objective comparisons with alternative compounds, enabling evidence-based decisions in your research and development projects.

References

  • The Good Scents Company. allyl methyl sulfide, 10152-76-8. Available from: [Link]

  • The Good Scents Company. amyl methyl disulfide, 72437-68-4. Available from: [Link]

  • ACS Symposium Series. The Significance of Volatile Sulfur Compounds in Food Flavors. Available from: [Link]

  • The Good Scents Company. dimethyl sulfide, 75-18-3. Available from: [Link]

  • Master Organic Chemistry. Thiols And Thioethers. Available from: [Link]

  • PubChem. This compound | C6H14S | CID 15620. Available from: [Link]

  • Wikipedia. Dimethyl sulfide. Available from: [Link]

  • Organic Chemistry Portal. Sulfoxide synthesis by oxidation. Available from: [Link]

  • NIH. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Available from: [Link]

  • ResearchGate. Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. Available from: [Link]

  • ResearchGate. Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species. Available from: [Link]

  • MDPI. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Available from: [Link]

  • Organic Syntheses. methyl phenyl sulfoxide. Available from: [Link]

  • Chemistry LibreTexts. 15.12: Thioethers (Sulfides) and Silyl Ethers. Available from: [Link]

  • Shimadzu. eM288 New Approach to Food Smell Analysis Using Combination of GCMS and GC-SCD (1). Available from: [Link]

  • Lund University Publications. Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS. Available from: [Link]

Visualizations

G cluster_flavor Flavor & Fragrance Application cluster_synthesis Chemical Synthesis Application This compound This compound Sensory Profile Sensory Profile This compound->Sensory Profile Low Threshold Dimethyl Sulfide Dimethyl Sulfide Dimethyl Sulfide->Sensory Profile Cabbage-like Allyl Methyl Sulfide Allyl Methyl Sulfide Allyl Methyl Sulfide->Sensory Profile Garlic-like Odor Threshold Odor Threshold Sensory Profile->Odor Threshold Thioether Thioether Sulfoxide Sulfoxide Thioether->Sulfoxide Oxidation Sulfone Sulfone Sulfoxide->Sulfone Further Oxidation

Figure 1: Conceptual overview of this compound applications.

G cluster_sensory Sensory Evaluation Workflow cluster_kinetic Kinetic Study Workflow Sample Prep Sample Preparation (Thioether in Food Matrix) Sensory Panel Trained Sensory Panel Evaluation Sample Prep->Sensory Panel Data Analysis Statistical Analysis (ANOVA, Spider Plots) Sensory Panel->Data Analysis Reaction Setup Reaction Setup (Sulfide + Oxidant) Reaction Monitoring Time-course Sampling & Quenching Reaction Setup->Reaction Monitoring GCMS Analysis GC-MS Analysis (Quantification) Reaction Monitoring->GCMS Analysis Rate Determination Initial Rate Calculation GCMS Analysis->Rate Determination

Figure 2: Experimental workflows for comparative analysis.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Amyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development, meticulous adherence to safety protocols is not just a matter of compliance, but a cornerstone of scientific integrity and operational excellence. Amyl methyl sulfide (C6H14S), also known as 1-(methylthio)pentane, is a valuable reagent in organic synthesis.[1][2] However, its volatility, flammability, and characteristic pungent odor necessitate a robust and well-understood disposal plan.[1][3] This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound, grounded in established safety principles and regulatory guidelines.

Our objective is to empower you with the knowledge to not only execute disposal procedures flawlessly but also to understand the rationale behind each step, ensuring a culture of safety and environmental responsibility within your laboratory.

Part 1: Hazard Assessment and Pre-Disposal Considerations

Before initiating any disposal process, a thorough understanding of the chemical's properties and associated hazards is paramount. This proactive approach minimizes risks and ensures the selection of the most appropriate disposal pathway.

Chemical and Physical Properties of this compound

A clear understanding of this compound's properties is fundamental to its safe handling and disposal.

PropertyValueSignificance for Disposal
Molecular Formula C6H14SIndicates the presence of sulfur, which can have environmental implications.
Molecular Weight 118.24 g/mol [1]Relevant for calculating quantities for disposal.
Appearance Colorless liquid[4]Visual identification.
Odor Strong, disagreeable odor[5]A low odor threshold provides an early warning of potential exposure.
Boiling Point 145 °C[6]Its volatility necessitates proper ventilation and containment.
Flash Point <0°F (estimated for similar sulfides)[5]Classified as a flammable liquid, requiring stringent fire safety precautions.[1][3]
Density 0.84 g/mL[6]Less dense than water.
Solubility Slightly soluble in water[5]Insoluble in water, which influences disposal options.[7]
Regulatory Classification and Waste Identification

Proper classification of this compound waste is a critical step for regulatory compliance. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).

This compound typically qualifies as a hazardous waste due to its ignitability (D001 hazardous waste code) because of its low flash point.[8][9] It is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations, as these may vary.[10]

Part 2: Step-by-Step Disposal Protocol

This section outlines the standard operating procedure for the disposal of this compound. This protocol is designed to be a self-validating system, with checks and balances to ensure safety at every stage.

Personal Protective Equipment (PPE)

Given the hazards associated with this compound, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles are essential to protect against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.

  • Body Protection: A flame-resistant lab coat is required.

  • Respiratory Protection: All handling and disposal of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Waste Collection and Segregation

Proper segregation of chemical waste is fundamental to preventing dangerous reactions.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for flammable organic liquids. The container must be made of a compatible material (e.g., high-density polyethylene or glass) and have a secure, tight-fitting lid.[10]

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the hazard characteristic (Ignitable).[10]

  • Segregation: Crucially, do not mix this compound with other waste streams, especially strong oxidizing agents, acids, or bases. [11] Mixing with acids can lead to the generation of highly toxic and flammable hydrogen sulfide gas.[5]

On-Site Neutralization (for Small Quantities)

For very small, residual amounts of this compound (e.g., rinsing an empty container), a chemical neutralization step can be considered. This should only be performed by trained personnel in a controlled laboratory setting.

Procedure for Small-Scale Oxidation:

  • Work in a chemical fume hood with appropriate PPE.

  • Rinse the container with a small amount of a suitable organic solvent (e.g., acetone).

  • Transfer the solvent rinse to a separate container.

  • Slowly and with stirring, add a 50% excess of an oxidizing agent, such as a solution of calcium hypochlorite or sodium hypochlorite (bleach), to the solvent rinse.[12] This will oxidize the sulfide to a less odorous and less hazardous sulfoxide or sulfone.

  • The reaction may be exothermic; proceed with caution and cool the reaction vessel if necessary.

  • The resulting solution should be collected as hazardous waste.

Disposal of Bulk Quantities

Bulk quantities of this compound must be disposed of through your institution's hazardous waste management program.

  • Container Sealing: Ensure the hazardous waste container is tightly sealed to prevent the escape of vapors.

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) that is well-ventilated and away from sources of ignition.[11] The SAA must be inspected regularly for any signs of leakage.

  • Waste Pickup: Contact your EHS department to arrange for the pickup and disposal of the hazardous waste.[10] They will work with a licensed hazardous waste disposal company to ensure the material is transported and disposed of in accordance with all regulations, typically through high-temperature incineration.

Part 3: Emergency Procedures and Spill Management

Accidents can happen, and a well-defined emergency plan is a critical component of laboratory safety.

Spill Response

In the event of an this compound spill:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.

  • Contain: For small spills, use a spill kit with absorbent materials (e.g., vermiculite or sand) to contain the liquid. Do not use combustible materials like paper towels.

  • Neutralize (for residual amounts): After absorbing the bulk of the spill, the area can be decontaminated with a solution of sodium hypochlorite.

  • Collect and Dispose: All contaminated materials must be collected in a sealed container, labeled as hazardous waste, and disposed of through the EHS department.

  • Large Spills: For large spills, evacuate the laboratory immediately and contact your institution's emergency response team and EHS department.

Part 4: Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for this compound disposal, the following workflow diagram has been developed.

AmylMethylSulfideDisposal cluster_prep Preparation cluster_quant Quantity Assessment cluster_small Small Quantity / Residue cluster_bulk Bulk Quantity cluster_final Final Disposal start This compound Waste Generated ppe Don Appropriate PPE start->ppe classify Classify as Ignitable Hazardous Waste (D001) ppe->classify quantity Assess Quantity classify->quantity neutralize On-site Neutralization (Oxidation) quantity->neutralize Small / Residual collect_bulk Collect in Labeled, Segregated Container quantity->collect_bulk Bulk collect_neutralized Collect as Hazardous Waste neutralize->collect_neutralized store Store in Satellite Accumulation Area collect_neutralized->store collect_bulk->store pickup Arrange EHS Pickup store->pickup end Proper Disposal via Licensed Vendor pickup->end

Caption: Decision workflow for this compound disposal.

References

  • This compound CAS#: 1741-83-9 - ChemicalBook.
  • This compound | C6H14S | CID 15620 - PubChem. [Link]

  • This compound, 25ML - A0452-25ML - Lab Pro Inc.
  • This compound | 1741-83-9 - Benchchem.
  • Thermophysical Properties of this compound - Chemcasts.
  • SAFETY D
  • This compound | 1741-83-9 - ChemicalBook.
  • SAFETY D
  • SAFETY D
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of South Dakota.
  • MATERIAL SAFETY DATA SHEET - Regul
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
  • Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety - Cornell EHS.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL.
  • Guidelines: Handling and Disposal of Chemicals - Purdue College of Engineering.
  • DIMETHYL SULFIDE - CAMEO Chemicals - NOAA.
  • Proper disposal of chemicals - Sciencemadness Wiki.
  • Guidelines for the Classification and Coding of Industrial and Hazardous Wastes - Texas Commission on Environmental Quality.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Amyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Amyl methyl sulfide (also known as 1-(methylthio)pentane) is an aliphatic sulfide used in various research and development applications. While its toxicological properties are not exhaustively studied, its known characteristics as a flammable liquid and its chemical class demand a rigorous and well-understood safety protocol.[1] This guide provides an in-depth, procedural framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when handling this compound, grounded in the principles of causality and self-validating safety systems.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the specific risks associated with this compound is the foundation of an effective PPE strategy. Simply following a checklist is insufficient; true safety comes from comprehending the causality between the chemical's properties and the protective measures required.

1.1. Physical and Chemical Hazards this compound is classified as a flammable liquid.[1] Its vapors are heavier than air and can travel along the ground to a distant ignition source, creating a flashback hazard.[2] Therefore, all handling procedures must be grounded in the prevention of fire and explosion. This includes using explosion-proof equipment and taking precautionary measures against static discharge.[2][3][4]

1.2. Health Hazards The primary routes of exposure are inhalation, skin/eye contact, and ingestion.[5][6] While comprehensive toxicological data is limited, the general guidance for organic sulfides is to assume potential for skin and eye irritation, as well as possible systemic effects if absorbed or inhaled. The strong, unpleasant odor, or stench, is another characteristic to consider.[7] The lack of extensive toxicity data necessitates a conservative approach, treating the substance with a high degree of caution to minimize all potential routes of exposure.[8]

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task, the quantities being handled, and the potential for exposure. The following recommendations are based on a risk-assessment approach.

Task / Scenario Minimum PPE Requirement Rationale
Low-Volume Handling (e.g., preparing dilutions in a fume hood)Nitrile Gloves (double-gloved), Safety Glasses with Side Shields, Flame-Resistant Lab CoatProtects against incidental contact and small splashes. The fume hood provides primary inhalation protection.
Moderate-Volume Transfer (e.g., pouring between containers)Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron (over lab coat), Nitrile or Neoprene GlovesProvides enhanced protection for the face and body against splashes that may occur during transfer.[9][10][11]
High-Risk Operations (e.g., spill cleanup, working in poorly ventilated areas)Full-Face Respirator with Organic Vapor Cartridge, Chemical-Resistant Coveralls (e.g., Tychem®), Chemical-Resistant Boots, Heavy-Duty Gloves (e.g., Silver Shield®, Butyl Rubber)Ensures maximum protection against high concentrations of vapors and significant skin contact.[9][12][13]
Hand Protection

Causality: The skin is a primary route of exposure for many organic chemicals.[6] Gloves provide a critical barrier, but no single glove material is impervious to all chemicals indefinitely.

  • Primary Choice: Nitrile gloves are a suitable choice for incidental contact due to their balance of chemical resistance and dexterity.

  • Extended Contact/Immersion: For tasks with a higher risk of prolonged contact or for spill cleanup, more robust gloves such as Neoprene or Silver Shield®/4H® are recommended.[9]

  • Self-Validating Protocol: Always inspect gloves for tears or pinholes before use.[10] For high-risk tasks, consider double-gloving.[13] Remove and replace gloves immediately if contamination is suspected. After handling, wash hands thoroughly with soap and water, even after wearing gloves.[5]

Eye and Face Protection

Causality: this compound splashes can cause serious eye irritation or damage.[4] Standard safety glasses protect from impacts but offer limited splash protection.

  • Minimum: ANSI-rated safety glasses with side shields are mandatory for all work with this chemical.

  • Splash Hazard: When pouring or transferring liquids, upgrade to chemical splash goggles. For maximum protection, a full-face shield should be worn over the goggles to protect the entire face.[10][11]

  • Self-Validating Protocol: Ensure eye protection provides a seal around the eyes (goggles) or covers the entire face (face shield) to guard against splashes from all angles.[10]

Body Protection

Causality: Contaminated clothing can hold the chemical against the skin, leading to prolonged exposure. The flammability of this compound also presents a burn risk.

  • Standard Use: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Splash Potential: For larger volume work, supplement the lab coat with a chemical-resistant apron made from materials like butyl rubber or PVC.

  • High-Risk/Spill: Chemical-resistant coveralls (e.g., Tychem®) provide full-body protection and should be used during spill cleanup or emergency response.[9][13]

  • Self-Validating Protocol: Never wear shorts or open-toed shoes in the laboratory.[5] Remove lab coats and other protective apparel before leaving the laboratory to prevent the spread of contamination.[5]

Respiratory Protection

Causality: Inhalation is a direct route of exposure.[6] Due to its volatility and the poorly understood toxicological profile, vapor control is critical.

  • Primary Engineering Control: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize vapor inhalation.[14]

  • Secondary Protection: In situations where engineering controls are insufficient or during a spill, respiratory protection is required. A full-face respirator with a multi-sorbent or organic vapor cartridge is necessary.[9][12]

  • Emergency: For large spills or in oxygen-deficient atmospheres, a Self-Contained Breathing Apparatus (SCBA) is required.[12]

  • Self-Validating Protocol: Use of respirators requires adherence to a formal respiratory protection program, including medical evaluation, fit-testing, and training, as mandated by OSHA standard 29 CFR 1910.134.[12]

Operational Plan: PPE Donning and Doffing Protocol

The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. An incorrect doffing procedure can lead to self-contamination.[13]

Step-by-Step Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (Contaminated Area -> Clean Area) D1 1. Inner Gloves D2 2. Coveralls / Lab Coat D1->D2 D3 3. Respirator (If required) D2->D3 D4 4. Goggles / Face Shield D3->D4 D5 5. Outer Gloves D4->D5 F1 1. Decontaminate Outer Gloves D5->F1 Enter Work Area F2 2. Remove Outer Gloves F1->F2 F3 3. Remove Coveralls / Apron (Turn inside-out) F2->F3 F4 4. Remove Goggles / Face Shield (Handle by straps) F3->F4 F5 5. Remove Respirator F4->F5 F6 6. Remove Inner Gloves F5->F6 F7 7. Wash Hands Thoroughly F6->F7

Caption: PPE Donning and Doffing Workflow to Minimize Cross-Contamination.

Decontamination and Disposal Plan

Safe disposal is an integral part of the chemical handling lifecycle. Improper disposal can endanger support staff and the environment.

PPE Disposal
  • Contaminated Items: All disposable items that have come into contact with this compound, including gloves, bench paper, and coveralls, must be considered hazardous waste.[15]

  • Collection: Place these items in a designated, sealed, and clearly labeled hazardous waste container (e.g., a sturdy plastic bag or drum).[15][16] Do not mix with regular trash.

Chemical Waste Disposal
  • Prohibition: Do not discharge this compound or any organic solvent down the sanitary sewer.[15]

  • Collection: Collect all liquid waste containing this compound in a compatible, sealed, and properly labeled hazardous waste container. The container must be labeled with "Hazardous Waste" and the full chemical name.[15]

  • Compatibility: Sulfide compounds should not be stored near acids, as this can generate highly toxic hydrogen sulfide gas.[14][15]

  • Empty Containers: "Empty" containers that held this compound must be managed carefully. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste.[17] After rinsing and allowing it to dry, deface the label and dispose of the container according to your institution's policies.[17]

References

  • This compound | C6H14S | CID 15620 . PubChem - National Institutes of Health. [Link]

  • Personal Protective Equipment . Environmental Health & Safety Services - The University of Texas at Dallas. [Link]

  • Safety Data Sheet - Dimethyl Sulfide . Airgas. [Link]

  • Protective apparel . NorFalco. [Link]

  • What PPE is needed when working with hydrogen sulfide (H2S)? . Safeopedia. [Link]

  • PPE for SF₆ Gas By-Products | Safety Guide for Technicians . DILO Company, Inc. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. [Link]

  • Working with Chemicals . Prudent Practices in the Laboratory - National Academies Press. [Link]

  • Safety Data Sheet - METHYL AMYL KETONE . Solvents & Petroleum Service, Inc. [Link]

  • Procedure for disposing of hazardous waste . MIT Environmental Health & Safety. [Link]

  • Working with Hazardous Chemicals . Organic Syntheses. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals . University of North Carolina at Chapel Hill Policies. [Link]

  • Chemical Safety . Environmental Health and Safety - Missouri S&T. [Link]

  • Chemical Waste . MIT Environmental Health & Safety. [Link]

  • Household Hazardous Waste Recycling & Disposal . Waste Management. [Link]

  • HAZARDOUS MATERIAL FACT SHEET - Empty Chemical Container Disposal . University of Nebraska Medical Center. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amyl methyl sulfide
Reactant of Route 2
Reactant of Route 2
Amyl methyl sulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.